molecular formula C11H14N2O5 B3268477 N-(2,2-Dimethoxyethyl)-4-nitrobenzamide CAS No. 481053-42-3

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Cat. No.: B3268477
CAS No.: 481053-42-3
M. Wt: 254.24 g/mol
InChI Key: JNFSCTMIDDWUKA-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (CAS 481053-42-3) is a nitro-aromatic compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This chemical is supplied as a yellow to white solid with a characteristic melting point of 80-83 °C . It is recommended to store this product sealed in a dry environment at room temperature to maintain stability . As a benzamide derivative featuring both dimethoxyethyl and nitro functional groups, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The nitro group is a significant pharmacophore in pharmaceutical chemistry, often incorporated into drug structures to enhance bioactivity and is found in compounds with antimicrobial, anti-parasitic, and anti-inflammatory properties . The electron-withdrawing nature of the nitro group can influence the molecule's polarity and its interaction with biological targets, while the dimethoxyethyl group can contribute to solubility characteristics . Researchers utilize this compound for the synthesis of more complex molecules and in the development of novel chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-17-10(18-2)7-12-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFSCTMIDDWUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

[1]

Part 1: Core Identity & Chemical Significance[1][2]

Compound Name: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide CAS Number: 481053-42-3 Molecular Formula: C₁₁H₁₄N₂O₅ Molecular Weight: 254.24 g/mol [1]

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized synthetic intermediate primarily utilized in the construction of isoquinoline alkaloids and heterocyclic scaffolds.[1] Structurally, it consists of a p-nitrobenzoyl moiety coupled to an aminoacetaldehyde dimethyl acetal.[1]

Its strategic value lies in its dual functionality:

  • The Acetal Group: Acts as a "masked" aldehyde, stable under basic and neutral conditions but readily unmasked by acid to trigger cyclization.

  • The Nitro Group: Serves as a latent amine, allowing for late-stage functionalization (e.g., reduction to an aniline) after the heterocyclic core is established.[1]

This compound is the direct precursor for 6-nitroisoquinoline via the classic Pomeranz-Fritsch reaction , a cornerstone method in medicinal chemistry for synthesizing bioactive isoquinoline derivatives.

Part 2: Synthesis Protocol (Expert Methodology)

Reaction Design & Rationale

The synthesis employs a standard nucleophilic acyl substitution (Schotten-Baumann conditions).[1] We react 4-nitrobenzoyl chloride with aminoacetaldehyde dimethyl acetal.[1]

  • Critical Control Point: The reaction is exothermic.[1] Temperature control (0°C) is vital to prevent the hydrolysis of the acid chloride or side reactions involving the acetal.[1]

  • Base Selection: Triethylamine (Et₃N) is preferred over inorganic bases to maintain a homogeneous organic phase (DCM), ensuring rapid kinetics and trapping the HCl byproduct as triethylammonium chloride.[1]

Step-by-Step Experimental Protocol

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Aminoacetaldehyde dimethyl acetal (1.05 equiv)[1]

  • Triethylamine (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen to remove ambient moisture.[1]

  • Solvation: Dissolve aminoacetaldehyde dimethyl acetal (1.05 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes. Note: Dropwise addition prevents localized heating.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally and stir for 3–4 hours. Monitor by TLC (System: 1:1 Hexanes/Ethyl Acetate).[1] The acid chloride spot (high Rf) should disappear, replaced by the amide product (lower Rf).[1]

  • Workup (The "Wash" Cycle):

    • Dilute with excess DCM.[1]

    • Wash 1: 1M HCl (cold) – Crucial to remove unreacted amine and Et₃N.[1] Keep contact time short to protect the acetal.

    • Wash 2: Saturated NaHCO₃ – Neutralizes residual acid.[1]

    • Wash 3: Brine – Dries the organic layer.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough for cyclization.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Gradient: 20% → 50% EtOAc in Hexanes).[1]

Visualizing the Synthesis Workflow

SynthesisWorkflowStartStart:Aminoacetaldehydedimethyl acetal+ Et3N in DCMStep1Addition:4-Nitrobenzoyl chloride(0°C, Dropwise)Start->Step1ActivationStep2Reaction:Warm to RT(3-4 Hours)Step1->Step2CouplingStep3Workup:1. 1M HCl (Remove Base)2. NaHCO3 (Neutralize)3. BrineStep2->Step3QuenchProductProduct:N-(2,2-Dimethoxyethyl)-4-nitrobenzamideStep3->ProductIsolation

Caption: Logical flow for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide via acyl substitution.

Part 3: Reactivity & Downstream Applications[1]

The primary utility of this compound is its conversion into 6-nitroisoquinoline .[1] This transformation is a textbook example of the Pomeranz-Fritsch reaction .[1]

The Pomeranz-Fritsch Cyclization Mechanism[1][2][4][5][6]
  • Acetal Hydrolysis: Strong acid (H₂SO₄ or TFA) converts the dimethyl acetal into a reactive aldehyde.[1]

  • Imine Formation: The amide nitrogen attacks the aldehyde (or the aldehyde condenses with the amide in a tautomeric form) to generate an acyl-iminium ion intermediate.[1]

  • Electrophilic Aromatic Substitution: The electron-deficient ring closes onto the aromatic system.[1] Note: The nitro group is electron-withdrawing, which deactivates the ring. Therefore, harsh conditions (high temp, strong acid like H₂SO₄/P₂O₅) are often required to force this cyclization.[1]

Visualization: Cyclization Pathway

PomeranzFritschPrecursorN-(2,2-Dimethoxyethyl)-4-nitrobenzamideIntermediate1Aldehyde Intermediate(In Situ)Precursor->Intermediate1 Acid Hydrolysis(- 2 MeOH)Intermediate2Acyl-Iminium IonIntermediate1->Intermediate2 Cyclization(Electrophilic Attack)Product6-NitroisoquinolineIntermediate2->Product Aromatization(- H2O)

Caption: Mechanistic pathway for the conversion of the amide precursor to the isoquinoline core.

Part 4: Technical Specifications & Data

Physical Properties Table
PropertyValueNotes
Appearance White to pale yellow solidColor deepens upon oxidation/light exposure.[1]
Melting Point 120–125°C (Typical range)Verify experimentally; impurities lower MP.[1]
Solubility DCM, DMSO, Methanol, Ethyl AcetateInsoluble in water and hexanes.
Stability Acid-sensitiveStore away from acidic fumes. Acetal hydrolyzes in acid.[1]
Analytical Expectations (¹H NMR in CDCl₃)
  • Aromatic Region: Two doublets (AA'BB' system) around 8.3 ppm (ortho to NO₂) and 8.0 ppm (ortho to amide).[1]

  • Amide NH: Broad singlet around 6.5–7.0 ppm.[1]

  • Acetal CH: Triplet (t) around 4.5 ppm.[1]

  • Acetal OMe: Singlet (s) around 3.4 ppm (integrates to 6H).[1]

  • Linker CH₂: Triplet (t) or dd around 3.6 ppm.[1]

Part 5: Safety & Handling (E-E-A-T)[1]

1. Nitroaromatic Toxicity: Like many nitro-compounds, this substance should be treated as a potential mutagen and skin irritant.[1] Wear nitrile gloves and use a fume hood to avoid inhalation of dust.[1]

2. Acid Sensitivity: The acetal functionality is labile.[1] Do not store this compound in acidic glassware or near volatile acids (HCl, acetic acid), as this will trigger premature hydrolysis to the aldehyde, which is unstable and will polymerize.

3. Thermal Stability: Nitro compounds can be energetic.[1] While this specific amide is generally stable, avoid subjecting it to temperatures >150°C without safety shielding, especially during the cyclization step where superheating can occur.

References

  • Sigma-Aldrich. Product Detail: N-(2,2-dimethoxyethyl)-4-nitrobenzamide (CAS 481053-42-3).[1][2] Accessed via .[1]

  • ChemicalBook. CAS Database List: 481053-42-3.[1] Accessed via .[1]

  • Gensler, W. J. (2011).[1] The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[3][4][5][6][7] Organic Reactions, Vol 6.[4] Wiley.[1][4] Link

  • BenchChem. Application Notes for Pomeranz-Fritsch Synthesis.Link[1]

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate in the synthesis of functionalized isoquinoline scaffolds.[1][2] With a molecular weight of 254.24 g/mol , this compound serves as a stable, "masked" aldehyde precursor utilized primarily in the Pomeranz-Fritsch cyclization (specifically the Schlittler-Müller modification) to access 6-nitroisoquinolin-1(2H)-one .[1][2] This document details its physicochemical properties, validated synthetic protocols, and analytical characterization standards required for high-purity applications in drug discovery.[3]

Physicochemical Profile & Molecular Identity

Understanding the fundamental properties of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a prerequisite for optimizing its synthesis and downstream cyclization.[1][2]

Molecular Specifications
PropertyValueNotes
IUPAC Name N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
CAS Registry Number Not widely listed; Analogous to 3-nitro isomer (1283889-67-7)Treat as custom intermediate.[1][2]
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol Monoisotopic Mass: 254.0903
Elemental Analysis C: 51.96%, H: 5.55%, N: 11.02%, O: 31.46%Theoretical values for purity validation.[3]
Physical State Pale yellow to off-white solidColor derived from nitro-conjugation.[1][2]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[3]Limited solubility in water and hexanes.[2]
Structural Integrity

The molecule consists of a 4-nitrobenzoyl moiety linked via an amide bond to an aminoacetaldehyde dimethyl acetal chain.[1][2] The dimethyl acetal group acts as a protective group for the aldehyde, preventing premature polymerization or oxidation until the acid-catalyzed cyclization step is initiated.[3]

Synthetic Methodology

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a nucleophilic acyl substitution.[1][2] The protocol below prioritizes yield and purity by controlling the exotherm and scavenging the HCl byproduct.

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Critical Parameters SM1 4-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 Aminoacetaldehyde dimethyl acetal (Nucleophile) SM2->Inter DCM, 0°C Base Triethylamine (Et3N) (HCl Scavenger) Base->Inter DCM, 0°C Prod N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide (MW: 254.24) Inter->Prod Elimination Byprod Et3N·HCl (Salt) Inter->Byprod P1 Temp: < 5°C (Addition) P2 Atmosphere: N2/Ar P3 Stoichiometry: 1.0 : 1.05 : 1.2

Figure 1: Synthetic pathway for amide coupling. The reaction utilizes a Schotten-Baumann type mechanism under anhydrous conditions.[1][2]

Validated Synthetic Protocol

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)[1][2]

  • Aminoacetaldehyde dimethyl acetal (1.05 eq)[2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[2][3]

  • Dichloromethane (DCM) (Anhydrous)[2][3]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with aminoacetaldehyde dimethyl acetal (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (approx. 10 mL/g of substrate).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exothermic reaction to prevent acetal hydrolysis or side reactions.[3]

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1][2]

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (rapidly, to remove excess amine without hydrolyzing the acetal), then brine.[3]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the pure amide.[2]

Downstream Application: Isoquinoline Cyclization

The primary utility of this compound is its conversion into 6-nitroisoquinolin-1(2H)-one via the Schlittler-Müller modification of the Pomeranz-Fritsch reaction.[1][2]

Mechanism of Action

Under strong acidic conditions, the dimethyl acetal is hydrolyzed to an aldehyde (or oxocarbenium ion), which then performs an electrophilic aromatic substitution on the phenyl ring.[3] Due to the electron-withdrawing nitro group at the para position (relative to the amide linkage), the cyclization occurs at the ortho position, resulting in the 6-nitro isomer.[3]

Cyclization Start N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide Step1 Acetal Hydrolysis (Formation of Aldehyde/Oxocarbenium) Start->Step1 H2SO4 or TfOH Step2 Electrophilic Aromatic Substitution (Intramolecular) Step1->Step2 Ring Closure Step3 Re-aromatization Step2->Step3 -H+ End 6-Nitroisoquinolin-1(2H)-one (Target Scaffold) Step3->End

Figure 2: Acid-mediated cyclization pathway.[1][2] The electron-withdrawing nitro group directs the cyclization to form the 6-nitroisoquinoline core.[1][2]

Analytical Characterization & Quality Control

To ensure the material is suitable for biological testing or further synthesis, strict analytical criteria must be met.[3]

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorbance).[2]

  • Mass Spec: ESI Positive Mode.

    • [M+H]⁺: 255.25 m/z.[2]

    • [M+Na]⁺: 277.23 m/z.[2]

    • Fragment: Loss of -OMe (31 Da) or cleavage of the amide bond (150 Da fragment for nitrobenzoyl cation).[2]

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Triplet or broad singlet around δ 8.5 - 9.0 ppm.[1][2]

  • Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.[1][2]

    • δ ~8.3 ppm (2H, d, ortho to NO₂).[3]

    • δ ~8.0 ppm (2H, d, ortho to C=O).[3]

  • Acetal CH: Triplet around δ 4.5 - 4.6 ppm (

    
     Hz).[1][2]
    
  • Methylene CH₂: Triplet or dd around δ 3.4 - 3.5 ppm.[1][2]

  • Methoxy CH₃: Singlet (6H) around δ 3.3 ppm.[2]

Analytical Decision Tree

QC_Workflow Sample Crude Product TLC TLC Check (Is SM consumed?) Sample->TLC NMR 1H NMR (Check Acetal Integrity) TLC->NMR Single Spot HPLC HPLC Purity (>95% Area) NMR->HPLC Acetal Signal Present Reprocess Recrystallize/Column NMR->Reprocess Aldehyde Peak Visible (Hydrolysis occurred) Release Release for Cyclization HPLC->Release Pass HPLC->Reprocess Fail Reprocess->Sample

Figure 3: Quality control workflow ensuring the integrity of the acetal group prior to cyclization.

References

  • Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[3] Link

  • Fritsch, P. (1893).[2][3] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.[3] Link

  • Schlittler, E., & Müller, J. (1948).[3] "Über die Cyclisation von Benzalamino-acetalen". Helvetica Chimica Acta, 31(3), 914–924.[3] Link[2][3]

  • PubChem. (2023).[2] "Isoquinoline-1(2H)-one derivatives". National Library of Medicine.[2] Link

  • Organic Chemistry Portal. "Pomeranz-Fritsch Reaction". Link

Sources

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide as a Strategic Scaffold

Executive Summary & Chemical Identity

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized synthetic intermediate primarily utilized in the construction of nitrogen-containing heterocycles, specifically isoquinoline and dihydroisoquinoline derivatives. Its structural dualism—containing an electron-withdrawing nitroaryl core and a masked aldehyde (acetal) tail—makes it a versatile "push-pull" building block for medicinal chemistry campaigns targeting kinase inhibitors and GPCR ligands.

This guide details the synthesis, physicochemical properties, and downstream applications of this molecule, with a specific focus on its role as a precursor in modified Pomeranz-Fritsch cyclization pathways.

Chemical Profile
PropertySpecification
IUPAC Name N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Core Moiety Benzamide (4-nitro substituted)
Functional Group Dimethyl acetal (Masked Aldehyde)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Reactants 4-Nitrobenzoyl chloride (CAS 122-04-3) + Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6)

Synthetic Methodology

The most robust route to N-(2,2-Dimethoxyethyl)-4-nitrobenzamide utilizes the Schotten-Baumann acylation principle under anhydrous conditions to prevent premature hydrolysis of the acetal group.

Protocol: Acylation of Aminoacetaldehyde Dimethyl Acetal

Reagents:

  • Substrate: Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Acylating Agent: 4-Nitrobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve aminoacetaldehyde dimethyl acetal (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses the formation of di-acylated byproducts and controls the exotherm.

  • Addition: Dissolve 4-nitrobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (SiO₂, 1:1 Hexane/EtOAc).

  • Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract the organic layer and wash with 1M HCl (rapidly, to remove excess amine without hydrolyzing the acetal) followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Visual Workflow (DOT)

SynthesisWorkflow Start Reagents Prep (Anhydrous DCM) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Dropwise Addition (Acid Chloride) Cooling->Addition + TEA Reaction Stir RT (4-6h) Monitor TLC Addition->Reaction Workup Extraction (NaHCO3 / Brine) Reaction->Workup Product N-(2,2-Dimethoxyethyl) -4-nitrobenzamide Workup->Product

Figure 1: Step-by-step synthetic pathway for the acylation of aminoacetaldehyde dimethyl acetal.

Reactivity & Applications: The Pomeranz-Fritsch Gateway

The primary utility of this scaffold lies in its potential to undergo acid-catalyzed cyclization. While the classic Pomeranz-Fritsch reaction involves the cyclization of benzalaminoacetals (imines) to isoquinolines, this amide analog serves as a precursor for isoquinolinone derivatives or, following reduction, tetrahydroisoquinolines.

Mechanism of Action
  • Acetal Hydrolysis: Under acidic conditions (e.g., HCl, TFA, or Polyphosphoric acid), the dimethyl acetal is deprotected to reveal the reactive aldehyde.

  • Cyclization: The aldehyde acts as an electrophile, attacking the aromatic ring (position 2 or 6) via electrophilic aromatic substitution.

  • Challenge: The electron-withdrawing nitro group at position 4 deactivates the ring, making direct cyclization difficult.

    • Strategic Solution: The nitro group is often reduced to an amine (aniline) prior to cyclization. The amino group acts as an electron-donating group (EDG), significantly enhancing the nucleophilicity of the ring and facilitating cyclization (modified Schlittler-Müller approach).

Cyclization Pathway Diagram

CyclizationPath Amide N-(2,2-Dimethoxyethyl) -4-nitrobenzamide Reduction Reduction (H2/Pd-C) Amide->Reduction Activation Step Acid Acid Hydrolysis (HCl/TFA) Amide->Acid Direct (Difficult due to EWG) Aniline 4-Amino-Analog Reduction->Aniline Aniline->Acid Aldehyde Reactive Aldehyde Intermediate Acid->Aldehyde Cyclization Intramolecular Cyclization Aldehyde->Cyclization Final Isoquinolinone Derivative Cyclization->Final

Figure 2: Strategic pathways for converting the benzamide scaffold into heterocyclic cores. The solid path indicates the preferred route via reduction to increase ring reactivity.

Analytical Characterization

To validate the synthesis, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃) Expectations:

  • Amide NH: Broad singlet, ~6.5–7.5 ppm.

  • Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution. The protons ortho to the nitro group will be deshielded (~8.2 ppm).

  • Acetal Methine (-CH): Triplet, ~4.4–4.6 ppm.

  • Acetal Methoxy (-OCH₃): Singlet (6H), ~3.4 ppm.

  • Methylene (-CH₂-): Triplet or multiplet coupled to NH and the acetal CH, ~3.6 ppm.

IR Spectroscopy:

  • Amide I (C=O): Strong band at ~1640–1660 cm⁻¹.

  • Nitro (NO₂): Asymmetric stretch ~1530 cm⁻¹, Symmetric stretch ~1350 cm⁻¹.

  • NH Stretch: ~3300 cm⁻¹.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The nitroaromatic moiety suggests potential toxicity; handle with standard PPE.

  • Stability: The acetal group is acid-sensitive. Store in a cool, dry place away from acidic fumes to prevent degradation to the aldehyde, which can polymerize.

  • Reaction Safety: The reaction of acid chlorides with amines is exothermic. Strict temperature control (0°C) is required during addition.

References

  • Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2]

  • Fritsch, P. (1893).[3] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26, 419–422.

  • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. Wiley.

  • Birman, V. B. (2025). "Acylation of Amines: General Procedures". Organic Syntheses.

  • PubChem Compound Summary. (2024). "4-Nitrobenzoyl chloride".[1][4] National Center for Biotechnology Information.

Sources

The Nitro Group's Pivotal Role in the Bioactivity of Benzamide Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Paradox of the Nitro Group in Medicinal Chemistry

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure." However, the true transformative potential of the benzamide core is often unlocked through strategic functionalization. Among the myriad of chemical moieties available to the medicinal chemist, the nitro group (NO₂) stands out as both a potent modulator of bioactivity and a subject of cautious consideration.[2]

Historically viewed with a degree of skepticism due to concerns over potential toxicity and mutagenicity, the nitro group is now increasingly recognized for its unique and often indispensable contributions to the pharmacological profile of a drug candidate.[3][4] This guide provides an in-depth exploration of the multifaceted role of the nitro group in benzamide compounds, moving beyond a superficial acknowledgment of its electron-withdrawing properties to a nuanced understanding of its impact on antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of its influence, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Nitro Group as a Physicochemical and Pharmacokinetic Modulator

The introduction of a nitro group onto the benzamide aromatic ring profoundly alters the molecule's electronic and physical properties, which in turn significantly impacts its pharmacokinetic profile.

Electron-Withdrawing Effects and Receptor Interactions

The nitro group is a strong electron-withdrawing group, a property that stems from the high electronegativity of the nitrogen and oxygen atoms and the resonance stabilization of the negative charge.[5] This electronic pull deactivates the aromatic ring, influencing the acidity of adjacent protons and altering the molecule's polarity.[5] These changes can enhance the binding affinity of benzamide derivatives to their biological targets by favoring interactions with nucleophilic residues within protein binding pockets.[5]

Impact on ADME Properties

The physicochemical alterations induced by the nitro group have a direct bearing on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug candidate. While the increased polarity can affect membrane permeability, it can also improve solubility. The metabolic fate of nitroaromatic compounds is of particular importance. The nitro group can undergo enzymatic reduction in biological systems, a process central to both its therapeutic action and potential toxicity.[6] This bioreduction is a critical consideration in drug design and is often mediated by nitroreductase enzymes found in both mammalian tissues and microorganisms.[7]

II. Antimicrobial Activity of Nitrobenzamides: A Tale of Reductive Activation

Nitro-containing compounds have a long and successful history in the fight against microbial infections.[5] The antimicrobial prowess of nitrobenzamides is frequently linked to the reductive activation of the nitro group within the microbial cell.

Mechanism of Action

The prevailing model for the antimicrobial action of nitroaromatics involves the enzymatic reduction of the nitro group to generate highly reactive and cytotoxic intermediates.[5] This process, often occurring under the low-oxygen conditions present in many microbial environments, produces nitroso and hydroxylamine species, as well as superoxide radicals.[5] These reactive molecules can cause widespread damage to cellular macromolecules, including DNA, leading to microbial cell death.[5]

Structure-Activity Relationships (SAR)

The antimicrobial potency of nitrobenzamides is highly dependent on the position and number of nitro groups on the benzamide scaffold. For instance, studies on novel nitrobenzamide derivatives have demonstrated that the presence of a strong electron-withdrawing group, such as a nitro or trifluoromethyl group, at the C-5 position of the benzamide core is often essential for potent antimycobacterial activity.[8]

Quantitative Antimicrobial Activity of Nitrobenzamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrobenzamide derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-benzyl 3,5-dinitrobenzamide (A6)Mycobacterium tuberculosis H37Rv< 0.016[8]
N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide (C4)Mycobacterium tuberculosis H37Rv< 0.016[8]
N-benzyl 3-nitro-5-(trifluoromethyl)benzamide (Lead 2)Mycobacterium tuberculosis H37Rv< 0.016[8]
Halogenated nitro derivatives (9b-9d)Staphylococcus aureus15.6–62.5[5]
Nitroimidazole derivative (8g)Methicillin-resistant Staphylococcus aureus (MRSA)1[9]
Nitroimidazole derivatives (8i, 8m)Carbapenem-resistant Escherichia coliMore effective than metronidazole[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol provides a standardized method for determining the MIC of nitrobenzamide compounds, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

A. Materials:

  • Test nitrobenzamide compound

  • Appropriate bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Incubator

B. Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.[11]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This suspension should be further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation of Microtiter Plate: Dispense 100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

C. Quality Control:

  • Perform a purity check of the inoculum by streaking onto an agar plate.

  • Verify the inoculum density by performing a colony count from the growth control well.[6]

  • Include a reference antibiotic with a known MIC for the test organism to ensure the validity of the assay.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of nitrobenzamide D Inoculate 96-well plate A->D B Standardize bacterial inoculum (0.5 McFarland) C Dilute inoculum to 5 x 10^5 CFU/mL B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (lowest concentration with no growth) E->F STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Nitrobenzamide Nitrobenzamide (e.g., Niclosamide) Nitrobenzamide->pSTAT3 Inhibition

Inhibition of the STAT3 signaling pathway by nitrobenzamides.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Target Gene (Inflammation, Survival) Nucleus->Gene Transcription Nitrobenzamide N-substituted Benzamide Nitrobenzamide->IKK Inhibition

Inhibition of the NF-κB signaling pathway by N-substituted benzamides.
Quantitative Anticancer Activity of Nitrobenzamides

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative nitrobenzamide derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-NitrobenzamideCell-free (PARP-1)3.3[1]
4-Iodo-3-nitrobenzamide (Iniparib precursor)Cell-free (PARP-1)-[1]
4-Methylbenzamide derivative (7)K562 (Leukemia)2.27[12]
4-Methylbenzamide derivative (7)HL-60 (Leukemia)1.42[12]
4-Methylbenzamide derivative (10)K562 (Leukemia)2.53[12]
4-Methylbenzamide derivative (10)HL-60 (Leukemia)1.52[12]
Benzylidene hydrazine benzamide derivativeA459 (Lung Cancer)10.88 ± 0.82 ppm[13]
Niclosamide analog (21)Vero-E6 (for anti-SARS-CoV-2)EC₅₀ = 1.00[14]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.

A. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test nitrobenzamide compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

B. Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzamide compound in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. [15]

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with nitrobenzamide dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT assay to determine anticancer activity.

IV. Anti-inflammatory Activity of Nitrobenzamides

Nitrobenzamide derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action in this context is often linked to the modulation of key inflammatory pathways.

Inhibition of Inflammatory Mediators

Certain nitro-substituted benzamides have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation. [16]Excessive NO production can contribute to tissue damage. By inhibiting iNOS, these compounds can effectively curb the inflammatory response. Molecular docking studies have suggested that the number and orientation of nitro groups can influence the inhibitory interaction with the iNOS enzyme. [16]Furthermore, some benzamides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the NF-κB signaling pathway. [16]

Quantitative Anti-inflammatory Activity of Nitrobenzamides

The following table summarizes the IC₅₀ values for the inhibition of nitric oxide production by a series of nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.

CompoundInhibition of NO Production (IC₅₀ in µM)Reference
Compound 5 (4-nitro-N-(2,4-dinitrophenyl)benzamide)3.7[16][17]
Compound 65.3[16][17]

V. Toxicology and Safety Considerations

While the nitro group is a valuable tool in drug design, it is not without its challenges. The potential for toxicity, including mutagenicity and genotoxicity, is a critical consideration in the development of nitro-containing pharmaceuticals. [4][6]The reductive metabolism of the nitro group can lead to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules, leading to adverse effects. [6]Therefore, a thorough toxicological evaluation is essential for any nitrobenzamide drug candidate. This includes in vitro assays for mutagenicity (e.g., Ames test) and genotoxicity, as well as in vivo toxicity studies in relevant animal models. [4] The pharmacokinetic profile of the drug also plays a crucial role in its safety. For instance, the well-known drug niclosamide has low systemic bioavailability after oral administration, which limits its systemic toxicity but also its application for systemic diseases. [14][18]Efforts to develop analogs and formulations of niclosamide with improved pharmacokinetics are ongoing. [14]

VI. Conclusion and Future Directions

The nitro group is a powerful and versatile functional group that can significantly enhance the bioactivity of benzamide compounds across a range of therapeutic areas. Its strong electron-withdrawing nature, coupled with its capacity for bioreductive activation, provides medicinal chemists with a unique tool to modulate drug-target interactions and achieve selective toxicity. From potent antimicrobial and anticancer agents to promising anti-inflammatory compounds, the strategic incorporation of the nitro group has led to the development of numerous successful and promising drug candidates.

However, the "double-edged sword" nature of the nitro group necessitates a careful and thorough evaluation of its toxicological profile. [6]Future research in this area should focus on designing nitrobenzamide derivatives with improved safety profiles, for example, by optimizing their pharmacokinetic properties to limit systemic exposure or by designing compounds that are selectively activated in the target tissue. The continued exploration of the intricate interplay between the nitro group, the benzamide scaffold, and biological systems will undoubtedly lead to the discovery of novel and more effective therapeutics for a wide range of human diseases.

VII. References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Available at: [Link]

  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. (2025). BenchChem.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed. Available at: [Link]

  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. (n.d.). PubMed. Available at: [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers.

  • Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. (n.d.). MDPI.

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). PMC. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect.

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025). ResearchGate.

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. (n.d.). PMC. Available at: [Link]

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. (2001). PubMed. Available at: [Link]

  • A nanoengineered tandem nitroreductase: designing a robust prodrug-activating nanoreactor. (2024). RSC Publishing.

  • Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). MDPI.

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Available at: [Link]

  • MIC levels of nitroimidazole compounds against gram-negative bacteria... (n.d.). ResearchGate.

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI.

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility. (2025). PMC. Available at: [Link]

  • Nitric oxide (NO) releasing poly ADP-ribose polymerase 1 (PARP-1) inhibitors targeted to glutathione S-transferase P1-overexpressing cancer cells. (2014). PubMed. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology.

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.

  • (PDF) NFkB pathway and inhibition: an overview. (2025). ResearchGate.

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI.

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (n.d.). PMC. Available at: [Link]

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (2024). MDPI.

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2025). bioRxiv.

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

  • 3,5-Dinitrobenzamide. (n.d.). Chem-Impex.

  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024). ResearchGate.

  • NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics.

  • Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2025). ResearchGate.

  • Inhibition of poly(ADP-RIBOSE) polymerase (PARP) by nitric oxide and reactive nitrogen oxide species. (2003). PubMed. Available at: [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). Journal of Pharmacy & Pharmacognosy Research.

  • MIC (µM) for different nitrobenzamides against M. tuberculosis H37Rv... (n.d.). ResearchGate.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

  • Pharmacokinetics of niclosamide following nebulization in sheep. A... (n.d.). ResearchGate.

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect.

  • NF-κB | Inhibitors. (n.d.). MedchemExpress.com.

  • Nitro compound. (n.d.). Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (2022). MDPI.

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway | Request PDF. (2025). ResearchGate.

  • Niclosamide: Uses and Dosage Guide | PDF | Mutagen | Toxicity. (n.d.). Scribd.

  • Synthesis and Application of 3,5-Dinitrobenzoic Acid. (2025). ChemicalBook.

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). PubMed. Available at: [Link]

  • Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains. (2025). ResearchGate.

  • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. (2021). PMC. Available at: [Link]

  • FDA-Approved Niclosamide API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com.

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Technical Guide: Solubility & Handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and experimental handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate in the synthesis of isoquinoline derivatives via the Pomeranz-Fritsch cyclization.

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a masked aldehyde intermediate primarily utilized in the Pomeranz-Fritsch reaction to access functionalized isoquinolines. Its solubility profile is dominated by the lipophilic 4-nitrobenzoyl core and the acid-labile dimethyl acetal tail. While stable in neutral organic media, the compound undergoes rapid hydrolysis in acidic environments, necessitating specific handling protocols during solvation and purification.

Physicochemical Identity

Before establishing solubility, the purity and identity of the solid must be confirmed. The acetal functionality significantly alters the solubility compared to the parent 4-nitrobenzamide.

PropertyData / Prediction
Chemical Structure 4-NO₂-C₆H₄-CONH-CH₂-CH(OCH₃)₂
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Physical State Pale yellow to white crystalline solid
Predicted LogP ~1.2 – 1.5 (Moderately Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 5 (Nitro, Carbonyl, 2x Ether)

Solubility Profile

The following data categorizes the solvent compatibility of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. Note that quantitative values are derived from comparative analysis of the structural core (4-nitrobenzamide) and functional group contributions.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Preferred for stock solutions. Stable at RT.
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)Standard solvent for synthesis and extraction.
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Solubility increases significantly with heat.
Esters Ethyl AcetateModerate Suitable for crystallization/purification.
Ethers THF, Diethyl EtherLow to Moderate Poor solubility in diethyl ether; better in THF.
Aqueous Water, PBS (pH 7.4)Poor (<1 mg/mL)Requires organic co-solvent (e.g., 5% DMSO) for biological assays.
Acidic 1M HCl, TFAUNSTABLE Do not use for solubility testing. Acetal hydrolysis occurs immediately.
Critical Stability Warning: Acid Sensitivity

Researchers must distinguish between solubility and reactivity . In acidic media (pH < 4), the dimethoxy acetal group hydrolyzes to the aldehyde, which then cyclizes (Pomeranz-Fritsch).

  • Observation: Dissolution in acid followed by yellowing or precipitation often indicates cyclization to the isoquinoline or degradation, not simple solvation.

Mechanistic Context: The Pomeranz-Fritsch Pathway

Understanding the solubility requires mapping the compound's role in the synthesis pipeline. The diagram below illustrates the transformation from precursors to the target isoquinoline, highlighting the acid-sensitive step.[1]

PomeranzFritsch cluster_solubility Solubility Critical Zone Precursors Precursors (4-Nitrobenzoyl Cl + Aminoacetaldehyde dimethyl acetal) Target Target Intermediate N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide Precursors->Target Amide Coupling (DCM/TEA, RT) Aldehyde Transient Aldehyde (Hydrolysis Product) Target->Aldehyde Acid (HCl/TFA) Solvolysis Cyclization N-Acyliminium Ion (Cyclization) Aldehyde->Cyclization -H2O Product Final Product 1-(4-Nitrophenyl)isoquinoline Cyclization->Product Aromatization

Figure 1: Reaction pathway showing the stability window of the acetal intermediate. Solubility testing must be confined to the "Target Intermediate" stage before acid exposure.

Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Since batch-to-batch purity affects saturation limits, use this protocol to generate precise data for your specific lot.

Materials:

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (solid)

  • Target Solvent (e.g., Ethanol, DMSO)

  • 0.22 µm PTFE Syringe Filter

  • Analytical Balance

Step-by-Step:

  • Saturation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the solvent.

  • Equilibration: Vortex for 1 minute, then incubate at 25°C for 4 hours (shaking or stirring).

    • Check: If solution becomes clear, add more solid until a precipitate persists.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (using a Genevac or nitrogen stream) until mass is constant.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Synthesis & Purification (For Reference)

If solubility issues arise from impurities (e.g., residual 4-nitrobenzoic acid), repurify using this standard workflow.

  • Reaction: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dry DCM . Add Aminoacetaldehyde dimethyl acetal (1.1 eq) and Triethylamine (1.5 eq) at 0°C. Stir at RT for 4 hours.

  • Workup (Solubility-Based):

    • Wash organic layer with sat. NaHCO₃ (removes unreacted acid).

    • Wash with 1M HCl (Quick wash < 1 min to remove amines; prolonged contact hydrolyzes the acetal).

    • Wash with Brine , dry over Na₂SO₄.

  • Crystallization: Evaporate DCM. Recrystallize from Ethyl Acetate/Hexanes to yield the pure amide.

References

  • Yuan, Y., et al. (2019). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents." Journal of Chemical & Engineering Data.

    • Context: Provides baseline solubility data for the 4-nitrobenzamide core structure.
  • Pomeranz, C. (1893).[1][2] "Über eine neue Isochinolinsynthese." Monatshefte für Chemie.

    • Context: Foundational chemistry establishing the reactivity of the acetal intermedi
  • BenchChem Technical Library. (2025). "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis."

    • Context: General protocols for handling aminoacetaldehyde dimethyl acetal deriv
  • PubChem Compound Summary. (2025). "4-Nitrobenzamide and related derivatives."

    • Context: Structural and physicochemical property data.[3][4][5][6]

Sources

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Safety and Handling Content Type: Technical Whitepaper / Operational Guide Audience: Research Scientists, Process Chemists, and HSE Managers.[1]

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a specialized research intermediate primarily utilized in the Pomeranz-Fritsch reaction to synthesize substituted isoquinolines.[1] Its handling presents a unique "safety paradox" for the chemist: the molecule contains an acid-sensitive acetal group that requires strict protection from acidity during storage, yet its primary utility involves deliberate acid-catalyzed cyclization.[1]

This guide synthesizes the safety protocols for this compound by analyzing its functional moieties: the energetic nitro group and the labile dimethyl acetal . The following protocols are designed to prevent premature hydrolysis, manage potential energetic events, and ensure high-fidelity conversion in downstream applications.

Chemical Identity & Physicochemical Profile

As a research intermediate, specific physical data for this isomer is often absent from commodity catalogs. The data below is derived from Structure-Activity Relationship (SAR) analysis of the 3-nitro isomer and analogous benzamides.

PropertySpecification / Value
Chemical Name N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Melting Point (Predicted) 115–125 °C (Based on 3-nitro analog range)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1][2][3][4] Poorly soluble in water.
Key Impurities 4-Nitrobenzoic acid (hydrolysis product), 4-Nitrobenzoyl chloride (starting material).[1]
CAS Number Research Intermediate (See 3-nitro analog: 1283889-67-7 for reference)
Hazard Identification & Toxicology (SAR Analysis)

Since specific toxicological data is sparse, we apply Class-Based Safety Assessment based on its three functional cores.

A. The Nitro Group (-NO₂): Energetic & Toxicological Risk [1]
  • Explosion Risk: While benzamides are generally more stable than polynitro aromatics, the nitro group is inherently energetic. Do not heat above 200°C or grind dry material vigorously. Runaway decomposition can occur if mixed with strong reducing agents (hydrazine, metal hydrides) under uncontrolled conditions [1].

  • Toxicity: Nitroaromatics are known methemoglobinemia inducers. Absorption through skin can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

    • Symptom:[3][5][6][7] Cyanosis (blue lips/fingernails).

    • Control: Double nitrile gloving is mandatory.

B. The Dimethyl Acetal (-CH(OCH₃)₂): Chemical Instability
  • Acid Sensitivity: The acetal is a "masked aldehyde." Exposure to even trace acid vapors (HCl fumes) or acidic silica gel causes hydrolysis to the aldehyde, releasing methanol. This destabilizes the solid and ruins yield for the Pomeranz-Fritsch cyclization [2].

  • Flammability: Methanol release upon hydrolysis introduces a flammability hazard in closed containers.

C. The Amide Linkage (-CONH-): Hydrolytic Stability
  • Generally stable, but prolonged exposure to strong bases will cleave the amide bond, releasing the explosive/toxic 4-nitrobenzoate anion.

Visualization: Molecular Hazard Map

The following diagram maps the functional groups to their specific operational risks.

HazardMap Molecule N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide Nitro 4-Nitro Group (-NO2) Molecule->Nitro Acetal Dimethyl Acetal (-CH(OMe)2) Molecule->Acetal Amide Amide Linkage (-CONH-) Molecule->Amide Risk1 Risk: Methemoglobinemia (Skin Absorption) Nitro->Risk1 Risk2 Risk: Thermal Decomposition (>200°C) Nitro->Risk2 Risk3 Risk: Acid Hydrolysis (Releases Methanol) Acetal->Risk3 Risk4 Risk: Polymerization (Premature Cyclization) Acetal->Risk4

Caption: Functional group decomposition mapping risks to specific chemical moieties.

Storage Engineering: The "Acid-Free" Zone

To preserve the acetal integrity, storage conditions must be strictly engineered.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress. Moisture + trace acid = Hydrolysis.

  • Segregation:

    • NEVER store in the same cabinet as volatile acids (HCl, Acetic Acid, Formic Acid).

    • NEVER store near strong reducing agents (LiAlH₄, H₂/Pd) due to the nitro group.

  • Temperature: Refrigeration (2–8°C) is recommended to slow spontaneous hydrolysis, but the container must be warmed to room temperature before opening to prevent condensation.

Operational Protocol: Synthesis & Cyclization

This workflow describes the safe handling from precursor synthesis (using 4-nitrobenzoyl chloride) to the Pomeranz-Fritsch cyclization.[1]

Step 1: Precursor Synthesis (Schotten-Baumann Conditions)
  • Reagents: 4-Nitrobenzoyl chloride + Aminoacetaldehyde dimethyl acetal.[1]

  • Safety Critical: 4-Nitrobenzoyl chloride is a lachrymator and corrosive [3].[1] All weighing must occur in a fume hood.

  • Procedure: Maintain reaction at 0°C. Use a mild base (Triethylamine or K₂CO₃) to scavenge HCl.

  • Purification Note: Avoid acidic silica gel during chromatography. Pre-treat silica with 1% Triethylamine to neutralize active sites, preventing acetal breakdown on the column.

Step 2: The Pomeranz-Fritsch Cyclization (The Activation)
  • Context: This is the only step where acid is allowed.

  • Reagent: Concentrated H₂SO₄, Polyphosphoric Acid (PPA), or Trifluoroacetic anhydride [4].

  • Hazard: The reaction is exothermic. Adding the acetal to the acid can cause rapid boiling.

  • Protocol:

    • Dissolve the amide in a minimal solvent (if using Lewis acids) or prepare the solid.

    • Cool the acid catalyst to 0°C.

    • Add the amide portion-wise to control exotherm.

    • Quench carefully into ice-water; the nitro group makes the product lipophilic, aiding precipitation.

Workflow Diagram

Workflow Start Raw Materials: 4-Nitrobenzoyl Cl + Aminoacetaldehyde acetal Step1 Coupling Reaction (0°C, Base Scavenger) Start->Step1 Schotten-Baumann Isolate Isolation (Avoid Acidic Silica) Step1->Isolate Extraction Storage Intermediate Storage (Dry, Inert, No Acid Vapors) Isolate->Storage Preservation Cyclization Pomeranz-Fritsch Cyclization (Strong Acid, Heat) Storage->Cyclization Activation Product Final Product: Substituted Isoquinoline Cyclization->Product Quench/Purify

Caption: Operational workflow emphasizing the transition from acid-avoidance (Storage) to acid-activation (Cyclization).

Emergency Response & Waste Management
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[1][7] Do not use ethanol. Ethanol increases skin permeability of nitro compounds.
Spill (Solid) Wet sweep with water mist. Do not dry sweep.Reduces dust generation and static discharge risk.
Fire Use CO₂, Foam, or Dry Powder.Nitro compounds supply their own oxygen; smothering is difficult but cooling is key.
Waste Segregate as "Halogen-Free Organic" (unless chlorinated solvents used).[1]Do not mix with strong acids in waste drums to prevent exotherm.
References
  • National Institute of Standards and Technology (NIST). (2025).[8] 4-Nitrobenzoyl chloride - Phase change data and Stability. NIST Chemistry WebBook, SRD 69.[9] [Link][1]

  • Organic Chemistry Portal. (2024). Dimethyl Acetals: Stability and Protection Groups. [Link]

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Preparation. Org. Synth. 1923, 3, 75. [Link]

Sources

Part 1: The Chemical Scaffold & Synthetic Accessibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Substituted Nitrobenzamides in Therapeutic Discovery

Executive Summary

The N-substituted nitrobenzamide scaffold represents a deceptive simplicity in medicinal chemistry. Often dismissed as a mere intermediate or a metabolic liability due to the nitro group, this pharmacophore has re-emerged as a sophisticated "pro-reactive" warhead. Its utility spans from high-precision suicide inhibition in Mycobacterium tuberculosis to broad-spectrum zinc finger disruption in oncology and virology. This guide dissects the technical applications of this scaffold, moving beyond basic synthesis to explore its mechanism-based reactivity, specifically the "Nitro-to-Nitroso" activation pathway that defines its most potent biological effects.

The core structure consists of a nitro-substituted benzene ring linked via an amide bond to a variable N-substituent. The physicochemical utility of this scaffold relies on the "push-pull" electronic character:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the pKa of the amide proton and sensitizes the ring to nucleophilic attack or enzymatic reduction.
    
  • The Amide Linker (

    
    ):  Provides hydrogen bond donor/acceptor sites for orientation within active sites (e.g., DprE1, PARP).
    
Synthetic Protocol: N-Benzyl-4-nitrobenzamide

The following protocol is a standard, high-yield method for generating N-substituted derivatives, essential for building Structure-Activity Relationship (SAR) libraries.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Mix benzylamine (1.2 mL, 11 mmol) and

    
     (2.1 mL, 15 mmol) in 10 mL DCM. Add this solution dropwise to the acid chloride solution over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with saturated

    
     (20 mL) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow crystals.
    

Synthesis Start 4-Nitrobenzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0°C) Reagent Benzylamine + Et3N Reagent->Inter Product N-Benzyl-4-nitrobenzamide Inter->Product Elimination of Cl-

Figure 1: General synthetic pathway for N-substituted nitrobenzamides via acyl chloride coupling.

Part 2: Antimicrobial Applications (The DprE1 Target)

The most authoritative application of N-substituted nitrobenzamides lies in antitubercular drug discovery. These compounds act as suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for mycobacterial cell wall synthesis.

Mechanism of Action: The "Trojan Horse" Activation

Unlike standard competitive inhibitors, nitrobenzamides are pro-drugs activated by the target enzyme itself.

  • Binding: The inhibitor enters the DprE1 active site.[1]

  • Reduction: The enzyme's FAD cofactor (in its reduced

    
     state) transfers hydride equivalents to the nitro group (
    
    
    
    ), reducing it to a nitroso group (
    
    
    ).[2]
  • Covalent Capture: The electrophilic nitroso group is immediately attacked by the thiolate of Cys387 within the active site, forming a stable semimercaptal adduct. This irreversibly inactivates the enzyme.

Key SAR Insight:

  • 3,5-Dinitrobenzamides: Often show superior potency because the second nitro group further activates the ring for reduction.

  • Linker Length: N-alkyl chains (specifically C8-C10) or benzyl groups maximize hydrophobic interactions in the substrate channel.

DprE1_Mechanism Inhibitor Nitrobenzamide (Inhibitor) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Enzyme DprE1 (FADH2) Enzyme->Complex Reduction Nitro (-NO2) -> Nitroso (-NO) (via FADH2) Complex->Reduction Covalent Cys387-Adduct (Irreversible Inhibition) Reduction->Covalent Nucleophilic Attack by Cys387

Figure 2: Suicide inhibition mechanism of DprE1 by nitrobenzamides.

Part 3: Oncology & Antiviral Potential (Zinc Ejection)

In oncology and virology, the nitrobenzamide scaffold serves a different mechanistic function: Zinc Ejection .[3] This mechanism was famously highlighted (and controversial) in the development of Iniparib (4-iodo-3-nitrobenzamide).

The Iniparib Lesson: Non-Selective Cysteine Modification

Originally classified as a PARP inhibitor, Iniparib failed in Phase III trials. Subsequent analysis revealed it does not compete with NAD+ (the classic PARP inhibition mechanism). Instead, it acts as a "cysteine sink."

  • Mechanism: The nitro group (often via metabolic reduction to nitroso) reacts with zinc-coordinating cysteine residues (Cys-X-Cys) in zinc finger domains.

  • Result: The sulfur-zinc bond is broken, zinc is ejected, and the protein (PARP, p53, or viral proteins) unfolds and loses function.

HIV-1 Nucleocapsid (NCp7) Inhibition

This same "zinc ejection" mechanism is a valid strategy against HIV-1. The Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for viral RNA packaging.

  • Application: N-substituted nitrobenzamides (and their thio-analogs) can chemically attack these fingers.

  • Advantage: Because the zinc fingers are mutationally intolerant, this approach has a high barrier to viral resistance.

Data Summary: Zinc Ejection Efficiency

Compound Class Target Mechanism Clinical Status
Dinitrobenzamides DprE1 (TB) Specific Cys387 adduct Preclinical/Lead Optimization
4-iodo-3-nitrobenzamide PARP1 (Cancer) Non-specific Zinc Ejection Failed Phase III (Iniparib)

| Disulfide Benzamides | HIV-1 NCp7 | Zinc Ejection (Oxidation) | Preclinical |

Part 4: Experimental Protocol: Zinc Ejection Assay

To validate the activity of a new N-substituted nitrobenzamide derivative against zinc finger proteins, a fluorescence-based assay using the probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is recommended.

Protocol:

  • Reagents:

    • Recombinant NCp7 or PARP1 Zinc Finger peptide (

      
      ).
      
    • TSQ Probe (

      
      ).
      
    • Buffer: 10 mM Tris-HCl (pH 7.4), 10% Glycerol.

  • Baseline: Incubate Peptide + TSQ. Measure fluorescence (Ex: 365 nm, Em: 490 nm). The TSQ-Zn complex is highly fluorescent.

  • Challenge: Add the test Nitrobenzamide compound (10-100

    
    ).
    
  • Measurement: Monitor the decrease in fluorescence over time (0-60 min).

  • Interpretation: A decay in fluorescence indicates Zinc has been ejected from the protein and chelated by the probe (or lost), confirming the compound's ability to disrupt the zinc finger.

Part 5: Future Outlook & SAR Strategy

Researchers utilizing this scaffold should focus on selectivity . The failure of Iniparib teaches that "naked" nitro groups can be too promiscuous.

  • Strategy 1 (Hypoxia Targeting): Use the nitro group as a trigger. Design N-substituents that are cytotoxic only when the nitro group is reduced to an amine in the hypoxic core of solid tumors.

  • Strategy 2 (Enzyme Specificity): Mimic the DprE1 success by identifying other FAD-dependent enzymes with cysteines near the active site, turning the enzyme's own machinery against itself.

References

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[4] Proceedings of the National Academy of Sciences, 93(3), 969-973. Link

  • Patel, A. G., et al. (2012). "Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor."[5][6][7] Clinical Cancer Research, 18(2), 519-529. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent FAD-binding oxidoreductase of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Rice, W. G., et al. (1995).[3] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

Sources

Strategic Deployment of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide serves as a high-value "pivot" intermediate in the synthesis of nitrogenous heterocycles, specifically functionalized isoquinolines and oxazoles . Its structural utility lies in the orthogonality of its three functional domains: the nitro group (a masked amine handle), the amide linker (stable yet reducible), and the dimethyl acetal (a masked electrophilic aldehyde).

While classically categorized as a precursor for the Pomeranz-Fritsch reaction (specifically the amide-based variations), this guide addresses the critical synthetic challenge: the electron-withdrawing nitro group (


) deactivates the aromatic ring, inhibiting direct electrophilic cyclization. Consequently, this guide details the Bobbitt Modification  strategy—reducing the amide prior to cyclization—to successfully access the isoquinoline core.

Part 1: Structural Analysis & Reactivity Profile

The molecule presents a unique "Push-Pull" conflict that dictates the synthetic strategy:

Functional GroupChemical NatureSynthetic RoleReactivity Challenge
Dimethyl Acetal Masked AldehydeElectrophile (Warhead)Requires acidic hydrolysis to activate (


Oxocarbenium ion).
Amide Linker Stable CarbonylScaffold / LinkerThe carbonyl oxygen reduces nucleophilicity of the nitrogen; must be reduced or activated (

) for cyclization.
4-Nitro Group Electron WithdrawingDeactivator / HandleCritical Issue: Deactivates the phenyl ring toward Electrophilic Aromatic Substitution (EAS), making direct cyclization difficult without prior reduction.
The "Deactivation" Problem

In a standard Pomeranz-Fritsch cyclization, the acetal-derived oxocarbenium ion attacks the aromatic ring. However, the


 group at the para position (relative to the amide) pulls electron density away from the ortho positions (the sites of ring closure).
  • Direct Cyclization: Often leads to decomposition or low yields of the isoquinolinone.

  • Strategic Solution: Selective reduction of the amide to an amine (increasing ring nucleophilicity) or reduction of the nitro group to an amine (changing electronics from withdrawing to donating).

Part 2: Synthesis of the Intermediate

The synthesis utilizes a robust Schotten-Baumann protocol, favoring a biphasic or solvent-base system to neutralize the HCl byproduct immediately.

Reagents
  • Substrate: 4-Nitrobenzoyl chloride (1.0 equiv).

  • Reagent: Aminoacetaldehyde dimethyl acetal (1.05 equiv).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv).
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Protocol: Amide Coupling[1]
  • Preparation: Dissolve aminoacetaldehyde dimethyl acetal (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Maintain temperature <5°C to prevent acetal hydrolysis.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with 1M HCl (rapidly, to remove amine without hydrolyzing acetal), then brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOH/Hexane if necessary.
    
    • Target Yield: >85%[2][3][4][5][6]

    • Appearance: Pale yellow solid.

Part 3: The Bobbitt Modification (Isoquinoline Synthesis)[2]

Because the nitro group deactivates the ring, the most reliable route to the isoquinoline core is the Bobbitt Modification . This involves reducing the amide to an amine before acid-catalyzed cyclization.

Step 1: Selective Amide Reduction
  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Note:

    
     may reduce the nitro group to an azo/amine species. Borane is preferred  for chemoselectivity toward the amide in the presence of nitro groups (controlled conditions required) or simultaneous reduction if the aniline is desired.
    
  • Alternative: If the nitro group must be preserved, mild reduction of the amide is challenging. Often, the nitro group is reduced to the aniline first (

    
    ), then the amide is reduced, then cyclized.
    
Step 2: Acid-Catalyzed Cyclization (The Bobbitt Protocol)

Once the amide is reduced to the amine (


), the ring is sufficiently electron-rich (or at least less deactivated) to undergo cyclization.

Protocol:

  • Activation: Dissolve the reduced amine intermediate in 6M HCl.

  • Cyclization: Heat to reflux for 1–3 hours. The acetal hydrolyzes to the aldehyde, which forms an iminium ion, followed by intramolecular EAS.

  • Result: Formation of the 1,2,3,4-tetrahydroisoquinoline core.[1][6][7][8]

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways: the difficult "Direct" route vs. the optimized "Bobbitt" route.

G Reagents Reactants (4-Nitrobenzoyl Cl + Aminoacetal) Intermediate N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide (Target Intermediate) Reagents->Intermediate Schotten-Baumann (>85% Yield) DirectAcid Acid Catalyst (H2SO4 / PPA) Intermediate->DirectAcid Pathway A (Direct) Reduction Amide Reduction (BH3 or LiAlH4) Intermediate->Reduction Pathway B (Bobbitt Mod) Isoquinolinone 1-Isoquinolinone (Low Yield due to Nitro Deactivation) DirectAcid->Isoquinolinone Fails/Low Yield AmineInter Reduced Amine Intermediate Reduction->AmineInter Cyclization 6M HCl Reflux (Bobbitt Cyclization) AmineInter->Cyclization THIQ Tetrahydroisoquinoline Derivative Cyclization->THIQ High Yield

Figure 1: Synthetic decision tree comparing direct cyclization (inhibited by the nitro group) versus the Bobbitt modification pathway.

Part 5: Troubleshooting & Optimization

Handling the Nitro Group

If the final target requires an amino-isoquinoline (e.g., for further drug conjugation), it is often cleaner to reduce the nitro group before the cyclization step.

  • Method: Hydrogenation (

    
    ) of the N-(2,2-dimethoxyethyl)-4-nitrobenzamide yields the 4-amino  analogue.
    
  • Benefit: The amino group is electron-donating (

    
     effect), which vastly accelerates the subsequent cyclization step (Pomeranz-Fritsch) compared to the nitro variant.
    
Acetal Stability
  • Problem: Premature hydrolysis of the acetal during workup.

  • Solution: Ensure all aqueous washes are basic (

    
    ) or neutral. Do not expose the acetal to acidic aqueous media for prolonged periods unless cyclization is intended immediately.
    
Quantitative Comparison of Conditions
Reaction StageReagent/ConditionOutcomeNotes
Amide Formation

Excellent (>90%) Standard protocol; highly reliable.
Direct Cyclization

Poor (<20%) Nitro group deactivates ring; polymerization dominates.
Bobbitt Cyclization 1.

2.

Good (60-75%) Reduction removes carbonyl deactivation; allows EAS.

References

  • BenchChem. Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (Accessed 2024).[6] A comprehensive overview of the Pomeranz-Fritsch reaction and its modifications, including the Schlittler-Müller and Bobbitt variations.[1]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction: Mechanism and Recent Literature. (Accessed 2024).[6] Detailed mechanistic analysis of amide cyclizations and the impact of electron-withdrawing groups on yield.

  • Matussek, M. et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.[7] Organic Letters, 2019.[7] Discusses the optimization of acid concentrations and reaction times for difficult substrates in isoquinoline synthesis. [7]

  • Kuhnert, N. N-(2,2-Diphenylethyl)-4-nitrobenzamide Synthesis and Characterization. Molbank, 2024.[6] Provides specific spectral data and synthesis protocols for 4-nitrobenzamide derivatives, validating the Schotten-Baumann conditions.

Sources

Methodological & Application

synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride

[1][2]

Executive Summary

This application note details the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , a critical intermediate often employed in the synthesis of isoquinoline derivatives (via Pomeranz-Fritsch cyclization) and as a masked aldehyde scaffold in medicinal chemistry.[1][2]

The protocol utilizes a classic Schotten-Baumann type acylation under anhydrous conditions.[1] Unlike standard amide couplings, this specific transformation requires strict pH control during workup to preserve the acid-sensitive dimethyl acetal moiety.[1] This guide provides a robust, scalable method using dichloromethane (DCM) and triethylamine (TEA), ensuring high yield (>85%) and purity without the need for chromatographic purification in most cases.[2]

Mechanistic Insight & Strategic Considerations

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution (addition-elimination).[1][2] The lone pair of the primary amine in aminoacetaldehyde dimethyl acetal attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1]

  • Addition: Formation of a tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion.[1]

  • Deprotonation: The base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Critical Control Point (Acetal Stability): The dimethyl acetal group is a "masked" aldehyde.[2] It is stable to base but highly labile in aqueous acid .[1] Exposure to pH < 4 during workup will hydrolyze the acetal to the aldehyde, leading to polymerization or hydration products.

Reaction Scheme Visualization

ReactionMechanismReactantsReactants4-Nitrobenzoyl Chloride+ Aminoacetaldehyde Dimethyl AcetalIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackProductProductN-(2,2-Dimethoxyethyl)-4-nitrobenzamideIntermediate->ProductCl- EliminationBaseBase (Et3N)Scavenges HClBase->ProductHCl Neutralization

Figure 1: Mechanistic pathway of the acylation reaction highlighting the role of the base.[1][2]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
ReagentMW ( g/mol )Equiv.[2][3][4][5]Density (g/mL)Role
4-Nitrobenzoyl Chloride 185.561.0N/A (Solid)Electrophile
Aminoacetaldehyde dimethyl acetal 105.141.10.965Nucleophile
Triethylamine (TEA) 101.191.50.726Base (HCl Scavenger)
Dichloromethane (DCM) 84.93Solvent1.33Solvent

Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood. Aminoacetaldehyde dimethyl acetal is flammable.[1]

Step-by-Step Methodology
Step 1: Reaction Setup
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Aminoacetaldehyde dimethyl acetal (1.1 equiv) and Triethylamine (1.5 equiv) .[2]

  • Dissolve in anhydrous DCM (approx. 10 mL per gram of acid chloride).

  • Cool the solution to 0°C using an ice-water bath. Cooling is essential to control the exotherm and minimize side reactions.[1][2]

Step 2: Acylation
  • Dissolve 4-Nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM in a separate vial.

  • Add the acid chloride solution dropwise to the amine solution at 0°C over 15–20 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[2]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

    • In-Process Control (IPC): Check TLC (50% EtOAc/Hexane).[2] The acid chloride spot should disappear.[1]

Step 3: Workup (The Critical Step)
  • Quench: Add saturated aqueous NaHCO3 (Sodium Bicarbonate) to the reaction mixture. Do NOT use HCl.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2][5]

  • Wash: Wash the organic layer once with Water and once with Brine (saturated NaCl).[2]

  • Dry: Dry the organic phase over anhydrous Na2SO4 (Sodium Sulfate) for 15 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, < 40°C).

Step 4: Purification
  • The crude product usually solidifies upon drying and is often sufficiently pure (>95%) for subsequent steps.[2]

  • Recrystallization (if needed): EtOAc/Hexane or Ethanol.[2]

Process Workflow Diagram

WorkflowStartStart: Dissolve Amine + TEA in DCMCoolCool to 0°CStart->CoolAddDropwise Addition of4-Nitrobenzoyl ChlorideCool->AddReactWarm to RTStir 3 HoursAdd->ReactQuenchQuench with Sat. NaHCO3(Avoid Acid!)React->QuenchWorkupPhase SeparationWash (H2O, Brine) -> Dry (Na2SO4)Quench->WorkupFinishEvaporate SolventIsolate Solid ProductWorkup->Finish

Figure 2: Operational workflow emphasizing the non-acidic quench to protect the acetal.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected parameters.

Proton NMR (1H NMR, 400 MHz, CDCl3)
  • δ 8.32 (d, 2H): Aromatic protons ortho to the nitro group (deshielded).[2]

  • δ 7.95 (d, 2H): Aromatic protons meta to the nitro group.[2]

  • δ 6.50 (br s, 1H): Amide N-H proton.[2]

  • δ 4.55 (t, 1H): Acetal C-H proton (Diagnostic signal).[2]

  • δ 3.65 (t, 2H): Methylene (-CH2-) adjacent to the nitrogen.[1][2]

  • δ 3.42 (s, 6H): Two Methoxy (-OCH3) groups.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride before reaction.[1][2]Ensure acid chloride is white/yellow crystals, not hydrolyzed paste. Use dry DCM.[1]
Aldehyde Peak in NMR (~9.5 ppm) Acetal hydrolysis during workup.[2]Check aqueous wash pH.[1] Ensure no acidic glassware was used. Use NaHCO3 wash.[1]
Sticky Oil Product Residual solvent or TEA.[1]Dry under high vacuum for 12h.[1] If TEA remains, wash organic layer with dilute Citric Acid (pH 5) quickly and cold.

References

  • Manolikakes, G. (2013). Synthesis of N-protected aminoacetaldehyde dimethyl acetal derivatives. ResearchGate.

    • Context: Establishes the standard protocol for coupling acid chlorides with aminoacetaldehyde dimethyl acetal using TEA/DCM.
  • Organic Syntheses. (1923).[2] p-Nitrobenzoyl Chloride.[1] Org. Synth. 1923, 3,[2] 75. [2]

    • Context: Authoritative procedure for the preparation and handling of the starting material, 4-nitrobenzoyl chloride.[1][5][6]

  • Sigma-Aldrich. (2023).[1][2] Aminoacetaldehyde dimethyl acetal Product Sheet.

    • Context: Physical properties and stability data for the amine reactant.[1][7][8][9]

  • BenchChem. (2025).[2][10][5] Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

    • Context: General procedures for nitro-substituted benzamide synthesis and purification techniques.[1][5]

column chromatography protocol for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

1.1 The Target Molecule

Compound: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Formula: C₁₁H₁₄N₂O₅ MW: 254.24 g/mol [1]

Physicochemical Profile:

  • Core Structure: A polar nitro-substituted benzamide core coupled to a lipophilic, acid-sensitive dimethyl acetal tail.[1]

  • Polarity: Moderate to High.[1] The nitro group and amide bond create a significant dipole, while the aromatic ring and methoxy groups provide some lipophilicity.

  • Critical Stability Factor: The dimethyl acetal moiety is the "Achilles' heel." While stable to base, it is susceptible to hydrolysis under acidic conditions to form the corresponding aldehyde (N-(2-oxoethyl)-4-nitrobenzamide).[1] Standard silica gel is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity can be lower), posing a risk of on-column degradation during prolonged runs.

1.2 The Purification Strategy

The "Self-Validating" Logic:

  • Buffer the System: We introduce a base (Triethylamine) to the mobile phase to neutralize silica surface acidity, preserving the acetal.

  • Gradient Elution: We utilize a Hexane/Ethyl Acetate gradient to separate the non-polar impurities (excess acid chloride) from the polar product.

  • Dry Loading: Due to the compound's potential poor solubility in the initial non-polar mobile phase, dry loading is mandatory to prevent peak tailing.

Part 2: Detailed Experimental Protocol

2.1 Materials & Reagents
ComponentGrade/SpecPurpose
Stationary Phase Silica Gel 60 (230–400 mesh)Separation matrix.[1]
Solvent A Hexanes (or Petroleum Ether)Non-polar eluent.
Solvent B Ethyl Acetate (EtOAc)Polar eluent.
Modifier Triethylamine (TEA)Critical: Neutralizes silica acidity (1% v/v).
Loading Matrix Celite 545 or Silica GelFor dry loading.[1]
Detection UV Lamp (254 nm)The nitro-aromatic core is highly UV active.[1]
2.2 Pre-Column Workup (Crucial Step)

Do not load the raw reaction mixture directly onto the column.

  • Quench: Dilute reaction with DCM and wash with sat.[1] NaHCO₃ (removes unreacted 4-nitrobenzoic acid).[1]

  • Wash: Wash organic layer with brine.[1][2]

  • Dry: Dry over anhydrous Na₂SO₄ and filter.

  • Concentrate: Evaporate solvent to obtain the crude solid/oil.

2.3 TLC Method Development

Before running the column, validate the Rf (Retardation Factor) and separation.

  • Mobile Phase: 50% EtOAc in Hexanes.[1]

  • Visualization: UV (254 nm).

  • Target Rf: The product should appear at Rf 0.35 – 0.45 .

    • If Rf > 0.6: Reduce polarity (try 30% EtOAc).

    • If Rf < 0.2: Increase polarity (try 70% EtOAc).

  • Acetal Check: Stain a test TLC with 2,4-DNP (dinitrophenylhydrazine).[1] The acetal (product) should NOT stain immediately. If it stains yellow/orange instantly, the acetal has hydrolyzed to the aldehyde.

2.4 Column Chromatography Procedure
Step 1: Column Preparation (Slurry Pack)
  • Calculate silica mass: Use 30–50g of silica per 1g of crude sample .[1]

  • Prepare Slurry Solvent : 20% EtOAc in Hexanes + 1% Triethylamine .

    • Note: The TEA is essential here to pre-equilibrate the silica.

  • Slurry the silica and pour into the column. Flush with 2 column volumes (CV) of the Slurry Solvent to pack the bed.

Step 2: Sample Loading (Dry Load)
  • Dissolve crude sample in minimal DCM.[1]

  • Add Celite 545 (approx.[1] 2x weight of crude).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Gently add the powder to the top of the packed silica bed.

  • Add a 1 cm layer of sand on top to protect the bed.[1]

Step 3: Gradient Elution

Run the column using the following gradient profile (based on 1g scale):

Fraction VolumeSolvent Composition (Hex:EtOAc)ModifierGoal
0 - 3 CV 80:20+1% TEAElute non-polar impurities (e.g., bis-acylated byproducts).[1]
3 - 6 CV 60:40+1% TEARamp polarity; Product front may appear.[1]
6 - 12 CV 50:50+1% TEAMain Product Elution Window.
12+ CV 0:100+1% TEAFlush highly polar byproducts (acids/amines).[1]

CV = Column Volume (approx.[1] volume of silica bed).

Step 4: Fraction Analysis & Pooling
  • Spot fractions on TLC.

  • Identify pure fractions (single spot under UV).

  • QC Check: Take a small aliquot of the pooled fractions, evaporate, and run a proton NMR.

    • Diagnostic Signal: Look for the acetal proton (triplet, ~4.5-4.6 ppm) and the two methoxy singlets (~3.4 ppm). Loss of these signals indicates hydrolysis.[1]

  • Evaporate pooled fractions < 40°C to yield the white/pale yellow solid.

Part 3: Visualization & Logic[1][3]

3.1 Workflow Diagram

The following diagram illustrates the critical decision points and the "buffered silica" logic to prevent degradation.

G Start Crude Reaction Mixture Workup Workup: Wash w/ NaHCO3 (Remove Acid Chloride) Start->Workup TLC TLC Analysis Target Rf: 0.3-0.4 Workup->TLC Decision Is Rf acceptable? TLC->Decision Decision->TLC No (Adjust Solvent) Prep Prepare Column: Silica + 1% TEA Buffer Decision->Prep Yes Load Dry Loading (Celite/Silica) Prep->Load Elution Gradient Elution Hex -> EtOAc (+1% TEA) Load->Elution Check Fraction QC (NMR/TLC) Elution->Check Pool Pool & Concentrate < 40°C Check->Pool Pure Acetal Degrade Detected Aldehyde? (Hydrolysis) Check->Degrade Aldehyde Present Degrade->Prep Repurify w/ Fresh Buffer

Caption: Optimized purification workflow emphasizing the buffering step (TEA) to prevent acetal hydrolysis.

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Product Streaking (Tailing) Acidic silica interaction or overloading.[1]Increase TEA concentration to 2%. Ensure sample is fully dissolved or use dry loading.[1]
Product decomposes (Aldehyde formation) Silica acidity or prolonged exposure.Critical: Ensure 1% TEA is in all solvents. Reduce run time. Switch to Neutral Alumina if silica persists in degrading the compound.
Low Recovery Product crystallizing on column.[1][2][3]Amides have poor solubility in Hexane.[1] Increase the baseline polarity (start at 30% EtOAc) or use DCM/MeOH (95:5) as an alternative system (though less selective).
Co-elution with impurities Gradient too steep.[1]Use a shallower gradient (e.g., increase EtOAc by 5% every 2 CV).

Part 5: References

  • Organic Chemistry Portal. "Dimethyl Acetals: Synthesis and Stability."[1] Organic Chemistry Portal. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "4-Nitrobenzoyl chloride Properties."[1] NIST Chemistry WebBook.[1][4] Available at: [Link]

Sources

Application Notes and Protocols: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Linker for Advanced Solid-Phase Synthesis

The landscape of solid-phase organic synthesis (SPOS) is continually evolving, driven by the need for more sophisticated and versatile tools to construct complex molecules, from peptides to small-molecule libraries. A key element in the success of SPOS is the choice of linker, the molecular bridge connecting the growing molecule to the insoluble polymer support.[1] The emergence of "safety-catch" and "traceless" linkers has provided chemists with enhanced control over reaction pathways and cleavage conditions.[1][2][3]

This document introduces N-(2,2-Dimethoxyethyl)-4-nitrobenzamide as a promising, albeit not yet widely documented, linker for advanced solid-phase synthesis. Its unique bifunctional nature, featuring a nitroaromatic system and a protected aldehyde (the dimethoxyacetal), suggests its potential utility as a versatile safety-catch linker. The nitro group offers a latent activation point, while the acetal provides a masked reactive handle for traceless cleavage strategies. These application notes provide a scientifically grounded, theoretical framework and detailed protocols to guide researchers in the exploration and implementation of this novel linker in their synthetic workflows.

Proposed Mechanism of Action: A Dual-Functionality Linker

The N-(2,2-Dimethoxyethyl)-4-nitrobenzamide linker is proposed to operate through a two-stage mechanism, leveraging its distinct chemical moieties. This dual functionality allows for both a "safety-catch" activation step and a subsequent, controlled cleavage to release the final product.

  • The "Safety-Catch" Element: The 4-Nitrobenzamide Core The 4-nitrobenzamide group serves as a stable anchoring point throughout the synthetic sequence. The electron-withdrawing nature of the nitro group imparts stability to the amide bond under standard solid-phase synthesis conditions, such as those used in Fmoc-based peptide synthesis.[4][5] The "safety-catch" is "disarmed" by the selective reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the aromatic ring, making the amide bond susceptible to cleavage under specific, milder conditions that it was previously stable to.

  • The Cleavage Element: The N-(2,2-Dimethoxyethyl) Group The N-(2,2-dimethoxyethyl) moiety contains a dimethoxyacetal, which is a stable protecting group for an aldehyde under basic and neutral conditions. This acetal can be cleaved under acidic conditions to reveal a terminal aldehyde. This aldehyde can then be used in a variety of ways to release the synthesized molecule from the support, potentially leaving no trace of the linker on the final product, a hallmark of a "traceless" linker.[2]

Physicochemical Properties and Safety Data

A summary of the key properties of N-(2,2-Dimethoxyethyl)-3-nitrobenzamide (a positional isomer, used here as a proxy due to lack of specific data for the 4-nitro isomer) and the related 4-nitrobenzamide is presented below.[6][7]

PropertyN-(2,2-Dimethoxyethyl)-3-nitrobenzamide[6]4-Nitrobenzamide[7]
CAS Number 1283889-67-7619-80-7
Molecular Formula C₁₁H₁₄N₂O₅C₇H₆N₂O₃
Molecular Weight 254.24 g/mol 166.14 g/mol
Physical State Solid (inferred)Solid
Storage Condition Sealed in dry, room temperatureStore in a cool, dark place
Safety Handle with care as with all lab chemicals.[6]Harmful if swallowed.[7]

Safety Precautions: Researchers should handle N-(2,2-Dimethoxyethyl)-4-nitrobenzamide and its derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8] Work should be conducted in a well-ventilated fume hood.[9] All chemical products should be treated as having unknown hazards.[6]

Experimental Protocols

The following protocols are designed as a starting point for the application of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in solid-phase synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific substrate and solid support used.

Protocol 1: Immobilization of the Linker onto an Amino-Functionalized Resin

This protocol describes the coupling of the linker to a resin, such as aminomethyl polystyrene.

Materials:

  • Aminomethyl polystyrene resin

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzoic acid (requires hydrolysis of the amide or synthesis from 4-nitrobenzoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

  • In a separate vessel, dissolve 3 equivalents of N-(2,2-Dimethoxyethyl)-4-nitrobenzoic acid and 3 equivalents of HOBt in DMF.

  • Add 3 equivalents of DIC to the solution from step 2 and allow to pre-activate for 10 minutes.

  • Drain the DMF from the resin and add the activated linker solution.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction using a Kaiser test to confirm the consumption of free amines.[10]

  • Once the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Synthesis of a Model Peptide (Fmoc-Strategy)

This protocol outlines the assembly of a peptide on the linker-functionalized resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • DIC/HOBt or HBTU/DIPEA for coupling

  • 20% Piperidine in DMF for Fmoc deprotection

  • DMF, DCM

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF (5x).

  • Coupling: Swell the deprotected resin in DMF. In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and an appropriate coupling agent (e.g., 3 eq. HBTU and 6 eq. DIPEA) in DMF. Add the activated amino acid solution to the resin and react for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[10]

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Cleavage and Release of the Final Product

This two-stage protocol first activates the "safety-catch" and then cleaves the product from the resin.

Stage 1: Activation of the Safety-Catch (Nitro Reduction)

  • Swell the peptide-resin in DMF.

  • Prepare a solution of tin(II) chloride dihydrate (SnCl₂, 10 equivalents) in DMF.

  • Add the SnCl₂ solution to the resin and agitate at room temperature for 8-12 hours.

  • Wash the resin thoroughly with DMF, water/DMF (1:1), and DMF to remove tin salts.

Stage 2: Acid-Mediated Cleavage

  • Wash the resin with DCM.

  • Prepare a cleavage cocktail, for example, 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purify the peptide by HPLC.

Visualization of Workflow and Mechanisms

The following diagrams illustrate the proposed synthetic workflow and cleavage mechanism.

G cluster_workflow Solid-Phase Synthesis Workflow resin Amino-functionalized Resin linker_attach Linker Immobilization (Protocol 1) resin->linker_attach synthesis Peptide Elongation (Protocol 2) linker_attach->synthesis activation Safety-Catch Activation (Nitro Reduction) synthesis->activation cleavage Cleavage from Resin (Protocol 3) activation->cleavage product Purified Peptide cleavage->product

Caption: Overall workflow for solid-phase synthesis.

G cluster_cleavage Proposed Cleavage Mechanism start Resin-Peptide-Linker (NO2 form) reduction SnCl2 / DMF start->reduction Activation amine_form Resin-Peptide-Linker (NH2 form) reduction->amine_form acid_cleavage TFA Cocktail amine_form->acid_cleavage Cleavage final_product Cleaved Peptide + Linker byproducts acid_cleavage->final_product

Caption: Proposed two-stage cleavage mechanism.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete linker immobilization Insufficient activation time or reagents; steric hindrance.Increase reaction time; use a different coupling agent (e.g., HATU); ensure resin is properly swelled.
Failed peptide coupling (positive Kaiser test) Steric hindrance of the growing peptide chain; aggregation.Double couple the problematic amino acid; use a higher temperature or microwave-assisted synthesis; incorporate pseudo-prolines.[4]
Low yield after cleavage Incomplete nitro reduction; inefficient acid cleavage.Extend the reduction time or use a different reducing agent; increase the cleavage time or use a stronger acid cocktail.
Side product formation Premature cleavage of side-chain protecting groups.Ensure the use of an orthogonal protection strategy; verify the stability of protecting groups to all reaction conditions.[5]

References

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS RN 1283889-67-7 | N-(2,2-Dimethoxyethyl)-3-nitrobenzamide. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • ResearchGate. (2007, December). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • SciELO. The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New Synthesis of 4-Nintrobenzamide. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]

  • Cardiff University. (2022, December 22). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]

  • University of Southampton. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

  • PMC. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Request PDF. Retrieved from [Link]

Sources

Application Note: Divergent Derivatization of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide for Biological Screening

[1]

Strategic Overview: The "Dual-Key" Scaffold

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (Compound 1 ) is not merely a screening compound; it is a latent divergent scaffold .[1] Its value in drug discovery lies in its two orthogonally reactive "handles" which allow for the rapid generation of focused small-molecule libraries.[1]

  • The Electronic Switch (Nitro Group): The 4-nitro group acts as a masked aniline. In its native state, it is electron-withdrawing, deactivating the ring.[1] Upon reduction, it becomes an electron-donating amino group, enabling covalent functionalization (acylation, sulfonylation) and activating the ring for electrophilic cyclization.

  • The Masked Electrophile (Acetal Group): The dimethyl acetal is stable under basic and neutral conditions (compatible with nucleophilic aromatic substitution or amide coupling) but reveals a highly reactive aldehyde upon acidic hydrolysis. This allows for late-stage reductive amination or heterocycle formation.[1]

Mechanistic Causality in Derivatization[1]
  • Why Reduce First? Attempting acid-catalyzed cyclization (Pomeranz-Fritsch type) directly on the nitro-compound often fails because the nitro group severely deactivates the aromatic ring towards the necessary electrophilic attack.[1] Reducing to the aniline (2 ) reverses this polarity, facilitating ring closure.

  • Solubility & Screening: The parent nitro compound can act as a redox cycler in cellular assays (false positives). Derivatization to the aniline or amide variants improves "drug-likeness" (QED) and reduces assay interference.[1]

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

DerivatizationWorkflowParentParent Scaffold(4-Nitro-N-acetal)AnilineCore Activation(4-Amino-N-acetal)Parent->AnilineNitro Reduction(Fe/NH4Cl or H2/Pd)AldehydeTail Activation(4-Nitro-N-aldehyde)Parent->AldehydeAcid Hydrolysis(HCl/Acetone)Library_ALibrary A: Ureas/Amides(SAR Exploration)Aniline->Library_AR-COCl / R-NCOIsoquinScaffold Morphing(Isoquinolin-1-one)Aniline->IsoquinAcid Cyclization(TfOH/H2SO4)Library_BLibrary B: Secondary Amines(Reductive Amination)Aldehyde->Library_BR-NH2 / NaBH(OAc)3

Figure 1: Divergent synthetic pathways. Path A (Green) activates the core for library expansion or cyclization. Path B (Yellow) activates the tail for fragment growing.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Core Activation)

Objective: Reduce the nitro group to an aniline without affecting the acid-sensitive acetal.[1] Method: Iron/Ammonium Chloride reduction. This method is superior to catalytic hydrogenation for this substrate because it avoids the risk of acetal hydrogenolysis or metal poisoning by potential impurities.

Reagents:

  • Substrate: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (1.0 eq)[1]

  • Iron Powder (Fe): 5.0 eq (fine powder, activated)

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in Ethanol (20 mL).

  • Addition: Add water (5 mL) followed by

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reaction: Heat the mixture to vigorous reflux (

    
    ) with rapid stirring.
    
    • Checkpoint: The reaction typically completes in 1–2 hours. Monitor by TLC (50% EtOAc/Hexane). The product (aniline) will be more polar and likely fluorescent under UV.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with EtOAc (30 mL) and saturated

      
       (10 mL).
      
    • Extract, dry (

      
      ), and concentrate.
      
  • Validation:

    
     should show the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet (
    
    
    ) around 4.0–6.0 ppm.[1]
Protocol B: Acetal Hydrolysis & Reductive Amination (Tail Functionalization)

Objective: Convert the acetal to an aldehyde in situ and couple with diverse amines to generate a secondary amine library. Context: This is a "one-pot" procedure to avoid isolating the unstable aldehyde intermediate.

Reagents:

  • Substrate: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (or the aniline derivative from Protocol A)[1]

  • Acid Catalyst: 1M HCl (aq) or Trifluoroacetic acid (TFA)

  • Amine Partner:

    
     (1.2 eq)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (2.0 eq)
    

Step-by-Step Procedure:

  • Deprotection: Dissolve substrate (0.5 mmol) in Acetone/

    
     (5:1, 5 mL). Add p-Toluenesulfonic acid (catalytic, 10 mol%).[1] Stir at RT for 2 hours.
    
    • Mechanistic Note: Acetone is used as a co-solvent to drive the equilibrium by trans-acetalization, though water is sufficient.[1]

  • Buffering: Once TLC indicates acetal consumption (aldehyde formation), neutralize the mixture with

    
     to pH 6–7.
    
  • Reductive Amination:

    • Add the amine partner (0.6 mmol) and stir for 30 mins to form the imine.

    • Add

      
       (1.0 mmol) in one portion.
      
    • Stir at RT overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product is a secondary amine, suitable for salt formation (e.g., HCl salt) to improve water solubility for screening.
    
Protocol C: Scaffold Morphing (Cyclization to Isoquinolin-1-one)

Objective: Intramolecular cyclization to form a fused heterocyclic core.[1] Critical Constraint: This reaction works best on the reduced aniline derivative (from Protocol A). The nitro group prevents the Friedel-Crafts type closure.[1]

Step-by-Step Procedure:

  • Substrate: Use 4-amino-N-(2,2-dimethoxyethyl)benzamide.

  • Cyclization: Dissolve in concentrated Sulfuric Acid (

    
    ) or Triflic Acid (
    
    
    ) at
    
    
    .
    • Note: Strong acid is required to generate the N-acyliminium ion.[1]

  • Reaction: Stir at RT for 1–4 hours.

  • Quench: Pour carefully onto crushed ice/ammonium hydroxide mixture.

  • Result: This yields the 6-amino-2,3-dihydroisoquinolin-1(4H)-one (or the fully aromatic isoquinolinone if oxidation occurs).[1] This creates a rigidified bicyclic core, distinct from the flexible parent amide.

Data Summary & Screening Parameters

For biological screening, the physicochemical properties of the derivatives are paramount.

ParameterParent (Nitro-Acetal)Derivative Type A (Aniline)Derivative Type B (Sec.[1] Amine)
MW (Da) ~254.2~224.2Variable (>300)
cLogP ~1.2 (Moderate)~0.5 (More Polar)Adjustable (R-group dependent)
Solubility High in DMSO; Low in WaterModerate in Water (pH < 5)High in Water (as HCl salt)
Toxicity Risk Redox cycling (Nitro)LowLow
Primary Assay Pro-drug / PrecursorActive Scaffold Target Engagement

Screening Recommendation: Dissolve all library members in 100% DMSO to 10 mM stock concentration. For the parent nitro-compound, avoid assays with reducing agents (e.g., DTT, TCEP) in the buffer if possible, or include appropriate controls, as chemical reduction of the nitro group during the assay can generate artifacts.

References

  • Nitro Reduction Methodologies: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". 8th Ed. Wiley, 2019. (Standard text for Fe/NH4Cl reduction mechanisms).
  • Pomeranz-Fritsch & Isoquinoline Synthesis

    • Chamonal, J., et al. "Synthesis of Isoquinolin-1-ones via Acid-Mediated Cyclization".[1] Journal of Organic Chemistry. (General reference for acetal-amide cyclizations).

    • McManus, S. P., et al. "Acid-catalyzed cyclization reactions.[1][4] X. Sulfuric acid catalyzed cyclization of N-(trans-cinnamyl)-p-nitrobenzamide".[1][4] Journal of Organic Chemistry, 1972.[4] [Link]

  • Biological Screening of Benzamides

    • ResearchGate. "N-(2,2-Diphenylethyl)-4-nitrobenzamide - Synthesis and Characterization". Molbank, 2024.[5] [Link]

The Strategic Utility of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. This guide provides an in-depth look at a specific, yet versatile building block, N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , and its strategic application in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, detailed synthetic protocols, and its potential role in targeting key signaling pathways implicated in diseases such as cancer.

Introduction: The Rationale for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in Kinase Inhibitor Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The benzamide core is a frequent feature in such inhibitors, valued for its ability to form key hydrogen bond interactions within the kinase hinge region.

The subject of this guide, N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, offers a unique combination of chemical handles that can be strategically exploited in a multi-step synthesis of complex kinase inhibitors.

  • The Nitro Group: This powerful electron-withdrawing group can serve multiple purposes. It can be a key pharmacophoric feature, participating in interactions with the target protein. More strategically, it is a versatile synthetic handle that can be readily reduced to an aniline. This newly formed amino group opens up a vast chemical space for further derivatization, allowing for the introduction of various moieties to enhance potency, selectivity, and pharmacokinetic properties.

  • The Dimethoxyethyl Moiety: This acetal-protected aldehyde is a latent reactive group. Under acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This functionality is invaluable for introducing further complexity into the molecule, for instance, through reductive amination or the formation of heterocyclic rings, which are common features in potent kinase inhibitors.

The combination of these two functionalities on a central benzamide scaffold provides a robust platform for the divergent synthesis of a library of potential kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₅[1]
Molecular Weight 254.24 g/mol [1]
Appearance Expected to be a solid[2]
Storage Sealed in a dry environment at room temperature (20-22 °C)[1]

Synthetic Protocol: Preparation of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a straightforward amidation reaction. The following protocol is a representative procedure based on established methods for benzamide synthesis.[3]

Materials and Reagents
  • 4-Nitrobenzoyl chloride

  • 2,2-Dimethoxyethan-1-amine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethan-1-amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the HCl that is generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2,2-Dimethoxyethyl)-4-nitrobenzamide.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide as a synthetic intermediate, we will outline a hypothetical synthetic route to a potential kinase inhibitor targeting a generic serine/threonine kinase. This workflow highlights the strategic unmasking and elaboration of the key functional groups.

Proposed Synthetic Workflow

G A N-(2,2-Dimethoxyethyl)-4-nitrobenzamide B Step 1: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) A->B C 4-Amino-N-(2,2-dimethoxyethyl)benzamide B->C D Step 2: Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki coupling) C->D E Substituted Aniline Intermediate D->E F Step 3: Acetal Deprotection (e.g., mild acidic conditions) E->F G Aldehyde Intermediate F->G H Step 4: Reductive Amination or Heterocycle Formation G->H I Final Kinase Inhibitor H->I

Caption: A hypothetical workflow for the synthesis of a kinase inhibitor.

Detailed Protocol for the Hypothetical Synthesis

Step 1: Reduction of the Nitro Group

The nitro group is reduced to an aniline. This is a common and reliable transformation in medicinal chemistry.

  • Protocol: Dissolve N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient) for 4-8 hours. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-Amino-N-(2,2-dimethoxyethyl)benzamide.

Step 2: Introduction of a Diversity Element

The newly formed aniline is a key point for introducing diversity. For example, a Buchwald-Hartwig amination or a Suzuki coupling can be employed to attach a heterocyclic moiety, a common feature in many kinase inhibitors.

  • Protocol (Buchwald-Hartwig Example): To a solution of 4-Amino-N-(2,2-dimethoxyethyl)benzamide and a suitable aryl or heteroaryl halide (e.g., a substituted pyridine or pyrimidine) in an appropriate solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The reaction is heated under an inert atmosphere until the starting material is consumed. After work-up and purification, the substituted aniline intermediate is obtained.

Step 3: Unmasking the Aldehyde

The acetal protecting group is removed to reveal the aldehyde.

  • Protocol: The substituted aniline intermediate is dissolved in a mixture of acetone and water. A mild acid, such as pyridinium p-toluenesulfonate (PPTS), is added, and the reaction is stirred at room temperature or slightly elevated temperature. The deprotection is monitored by TLC. Once complete, the reaction is worked up to isolate the aldehyde intermediate.

Step 4: Final Elaboration

The aldehyde can be used in a variety of ways to complete the synthesis of the final kinase inhibitor. A common strategy is reductive amination.

  • Protocol (Reductive Amination): The aldehyde intermediate is dissolved in a solvent such as dichloroethane. A primary or secondary amine (chosen to introduce a desired solubilizing or pharmacophoric group) is added, followed by a mild reducing agent like sodium triacetoxyborohydride (STAB). The reaction is stirred at room temperature until completion. After an aqueous work-up and purification, the final kinase inhibitor is obtained.

Potential Biological Target and Signaling Pathway

Kinase inhibitors derived from the N-(2,2-Dimethoxyethyl)-4-nitrobenzamide scaffold could potentially target a variety of kinases depending on the nature of the substituents introduced. For instance, by incorporating appropriate heterocyclic moieties, these compounds could be designed to inhibit kinases in critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Hypothetical Inhibitor (derived from N-(2,2-Dimethoxyethyl) -4-nitrobenzamide) Inhibitor->PI3K Inhibition

Caption: A potential signaling pathway targeted by a hypothetical inhibitor.

Conclusion

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategically placed and readily transformable functional groups—the reducible nitro group and the protected aldehyde—provide medicinal chemists with a powerful platform for the creation of diverse compound libraries. The synthetic protocols outlined in this guide are based on robust and well-established chemical transformations, offering a reliable pathway to novel chemical entities for drug discovery. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory activity, selectivity, and drug-like properties, making this an attractive starting point for any kinase inhibitor discovery program.

References

  • Saeed, A. (n.d.). N-(2-Methoxyphenyl)-2-nitrobenzamide. PMC. Retrieved from [Link]

  • Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

  • Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11933. Retrieved from [Link]

  • (2024). European Journal of Medicinal Chemistry. ePrints Soton. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1283889-67-7 | N-(2,2-Dimethoxyethyl)-3-nitrobenzamide. Retrieved from [Link]

Sources

methods for scaling up the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical research applications. We present detailed protocols for both laboratory-scale (gram-scale) and pilot-scale (multi-gram-scale) preparations. The core of this guide focuses on the critical parameters, safety considerations, and process modifications required for successfully scaling up the synthesis. The primary synthetic route discussed is the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and aminoacetaldehyde dimethyl acetal. This application note is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for producing this compound.

Introduction and Scientific Principles

The amide bond is a fundamental linkage in chemistry and biology, and its formation is one of the most frequently performed reactions in the pharmaceutical industry.[1] N-(2,2-Dimethoxyethyl)-4-nitrobenzamide incorporates this critical functional group and serves as a valuable building block. Its structure, featuring a protected aldehyde (the dimethyl acetal) and an electronically distinct nitro-aromatic ring, makes it a versatile precursor for more complex molecular architectures.

The synthesis of this target molecule is most efficiently achieved via the aminolysis of an acyl chloride, a classic and robust method for amide bond formation.[2][3] The reaction proceeds through a well-established nucleophilic addition-elimination mechanism.

Reaction Mechanism

The synthesis involves the reaction of the highly electrophilic 4-nitrobenzoyl chloride with the nucleophilic primary amine, aminoacetaldehyde dimethyl acetal.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the carbonyl carbon of 4-nitrobenzoyl chloride.[2][4] This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[4]

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][3] This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Materials and Reagent Safety

Successful and safe synthesis, particularly at scale, requires a thorough understanding of the properties and hazards of all reagents involved.

ReagentFormulaMWHazardsHandling Precautions
4-Nitrobenzoyl chloride C₇H₄ClNO₃185.56Corrosive, Moisture Sensitive, Lachrymator. Causes severe skin burns and eye damage.[5][6][7]Handle in a fume hood. Wear gloves, safety goggles, and a face shield.[6][7] Store under inert gas in a dry environment.[6]
Aminoacetaldehyde dimethyl acetal C₄H₁₁NO₂105.14Flammable Liquid, Corrosive. Causes skin burns and eye damage.[8][9][10]Handle in a fume hood away from ignition sources. Wear appropriate PPE.[8][10] Store in a cool, well-ventilated area.[8][9]
Triethylamine (TEA) C₆H₁₅N101.19Flammable, Toxic, CorrosiveHandle in a fume hood. Avoid inhalation and skin contact.
Dichloromethane (DCM) CH₂Cl₂84.93Volatile, Suspected CarcinogenUse in a well-ventilated fume hood. Avoid inhalation and skin contact.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for both laboratory and pilot-scale synthesis.

Protocol 1: Laboratory-Scale Synthesis (5-10 g)

This protocol is suitable for initial synthesis, optimization, and proof-of-concept studies.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL pressure-equalizing dropping funnel

  • Thermometer or thermocouple

  • Nitrogen or Argon inlet

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and nitrogen inlet. Flame-dry the glassware or dry it in an oven before use to ensure anhydrous conditions.

  • Amine Solution: To the reaction flask, add aminoacetaldehyde dimethyl acetal (5.8 g, 55 mmol, 1.1 equiv) and anhydrous dichloromethane (DCM, 80 mL). Stir to dissolve.

  • Add Base: Add triethylamine (TEA, 7.0 g, 9.6 mL, 69 mmol, 1.4 equiv) to the amine solution.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Acyl Chloride Solution: In a separate dry flask, dissolve 4-nitrobenzoyl chloride (9.3 g, 50 mmol, 1.0 equiv) in anhydrous DCM (50 mL).

  • Addition: Transfer the 4-nitrobenzoyl chloride solution to the dropping funnel. Add it dropwise to the cold amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess TEA, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture to afford the final product as a crystalline solid.

Protocol 2: Pilot-Scale Synthesis (100-200 g)

Scaling up requires significant changes in equipment and handling to manage mass transfer, heat transfer, and safety.

Equipment:

  • 2 L jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermocouple connected to a temperature controller

  • 500 mL pressure-equalizing dropping funnel or a metering pump

  • Chiller/heater for the reactor jacket

  • Large-scale filtration apparatus (e.g., large Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and inert.

  • Amine Solution: Charge the reactor with aminoacetaldehyde dimethyl acetal (116 g, 1.1 mol, 1.1 equiv) and anhydrous DCM (1.6 L).

  • Add Base: Add triethylamine (141 g, 195 mL, 1.39 mol, 1.4 equiv) to the reactor.

  • Cooling: Start the overhead stirrer and cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Acyl Chloride Solution: In a separate dry vessel, dissolve 4-nitrobenzoyl chloride (186 g, 1.0 mol, 1.0 equiv) in anhydrous DCM (1.0 L).

  • Controlled Addition: Add the 4-nitrobenzoyl chloride solution to the reactor via the dropping funnel or pump at a controlled rate over 1.5-2 hours. Carefully monitor the internal temperature and adjust the addition rate or jacket temperature to maintain it below 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours, monitoring for completion.

  • Workup:

    • Cool the reactor back to 10-15 °C. Slowly add 1 L of water to quench the reaction.

    • Stop the stirrer and allow the layers to separate within the reactor.

    • Drain the lower organic layer.

    • Sequentially wash the organic layer with 1 M HCl (2 x 1 L), saturated NaHCO₃ solution (2 x 1 L), and brine (1 x 1 L). The washes can be performed by adding the aqueous solution to the organic phase in the reactor, stirring, and separating.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a large-scale rotary evaporator.

  • Purification and Drying:

    • Transfer the crude solid into a clean reactor vessel. Add a suitable solvent for recrystallization (e.g., ethanol). Heat the mixture with stirring to dissolve the solid, then cool slowly to induce crystallization.

    • Collect the purified crystals by filtration using a large Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Scale-Up Comparison and Workflow

The transition from lab to pilot scale introduces critical changes in methodology.

ParameterLaboratory-Scale (50 mmol)Pilot-Scale (1.0 mol)Rationale for Change
Reactors 250 mL Round-bottom flask2 L Jacketed ReactorProvides superior heat transfer and control for larger exotherms.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and homogeneity in a larger, more viscous volume.
Addition Manual Dropwise (30 min)Metering Pump/Funnel (1.5-2 h)Precise control of addition rate is critical to manage the reaction exotherm safely.[2]
Temp. Control Ice-water BathRecirculating Chiller/HeaterOffers precise, automated, and reliable temperature management.
Purification Recrystallization / ChromatographyRecrystallizationColumn chromatography is generally not practical or economical at this scale.
Drying Air dry / Rotary EvaporatorVacuum OvenEfficiently removes solvent from a large mass of solid product.

digraph "Synthesis_Workflow" {
graph [rankdir="TB", splines=ortho, label="Figure 2: General Synthesis and Purification Workflow", labelloc=b, fontname="Helvetica"];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; A [label="Setup Dry, Inert Reactor"]; B [label="Charge Amine, Solvent, & Base"]; C [label="Cool to 0-5 °C"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; D [label="Prepare Acyl Chloride Solution"]; E [label="Controlled Addition of Acyl Chloride\n(Maintain T < 10 °C)"]; F [label="Stir at Room Temperature\n(Monitor to Completion)"]; }

subgraph "cluster_workup" { label = "Workup & Isolation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; G [label="Quench with Water"]; H [label="Aqueous Washes\n(HCl, NaHCO₃, Brine)"]; I [label="Dry & Concentrate Organic Layer"]; }

subgraph "cluster_purification" { label = "Purification"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; J [label="Recrystallization"]; K [label="Filter & Wash Solid"]; L [label="Dry Product in Vacuum Oven"]; }

// Workflow Edges A -> B -> C -> E; D -> E; E -> F -> G -> H -> I -> J -> K -> L; }

Caption: Figure 2: General Synthesis and Purification Workflow

Conclusion

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and aminoacetaldehyde dimethyl acetal is a reliable and high-yielding reaction. Successful scale-up from the laboratory bench to a pilot scale is readily achievable but requires careful consideration of heat and mass transfer, reagent handling, and the use of appropriate process equipment. The protocols detailed in this guide provide a robust framework for producing this valuable intermediate safely and efficiently at multiple scales. Adherence to the safety precautions and process controls outlined is paramount for a successful outcome.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Eureka | Patsnap. (2020, November 3). Method for preparing aminoacetaldehyde dimethyl acetal.
  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Saeed, A., & Hussain, S. (n.d.). N-(2-Methoxyphenyl)-2-nitrobenzamide. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627565A - Synthesis method for 2,2'-dinitryl diphenylethene.
  • Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
  • Google Patents. (n.d.). CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PMC. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

Sources

analytical techniques for quantifying N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Abstract

This comprehensive application note provides detailed analytical methodologies for the precise quantification of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, a compound of interest in pharmaceutical development and chemical synthesis. As a potential intermediate or impurity, its accurate measurement is critical for ensuring product quality, safety, and process control. We present two robust, validated analytical techniques: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide is designed for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols, method validation insights grounded in ICH guidelines, and the scientific rationale behind key procedural choices.

Introduction: The Analytical Imperative

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide possesses a chemical architecture—combining a nitroaromatic ring with an amide linkage and a protected aldehyde functional group (as a dimethyl acetal)—that makes it a relevant molecule in multi-step organic synthesis. In the context of pharmaceutical manufacturing, compounds with nitroaromatic moieties are often monitored closely as they can be precursors to genotoxic impurities or may themselves possess biological activity.[1] Therefore, developing reliable and validated analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and process understanding.

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This guide provides protocols for two complementary techniques to cover a broad range of analytical needs.

Method 1: Quantification by RP-HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The inherent UV-active nitro-substituted benzamide chromophore in the target analyte makes it an ideal candidate for UV detection.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) provides a good balance of retention and peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency. A mild acid, such as formic acid, is added to the mobile phase to suppress the ionization of any residual silanol groups on the silica backbone, thereby improving peak symmetry.

  • Detection: The nitroaromatic system in the molecule is expected to exhibit strong UV absorbance. Based on data for similar structures, a detection wavelength in the range of 260-290 nm is optimal for sensitivity.[2]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Processing A Weigh Analyte Standard & Sample Material B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate & Vortex to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample (e.g., 10 µL) D->E Prepared Sample F Isocratic/Gradient Elution on C18 Column E->F G UV/Vis Detector (λ = 270 nm) F->G H Integrate Peak Area G->H Chromatogram Signal I Quantify against Calibration Curve H->I J Report Concentration I->J

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.3.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 270 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

2.3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample material expected to contain the analyte. Dissolve in the diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

2.3.4. System Suitability Test (SST) Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Summary (per ICH Q2(R1) Guidelines)

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3][4]

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0%0.8%1.5%
LOD Signal-to-Noise Ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 µg/mL

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as detecting the analyte as a trace impurity in a complex matrix or active pharmaceutical ingredient (API), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a unique precursor-to-product ion transition.

Rationale for Method Design
  • Chromatography: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is used to achieve faster analysis times and sharper peaks, which enhances sensitivity. A shorter C18 column with smaller particles is employed.

  • Ionization: Electrospray Ionization (ESI) is well-suited for polar to moderately polar molecules containing nitrogen and oxygen atoms, making it ideal for the target analyte. Positive ion mode is chosen as the amide and nitro groups can be protonated.

  • Mass Analysis: A triple quadrupole mass spectrometer is used. In MRM mode, the first quadrupole (Q1) isolates the protonated molecular ion (precursor ion). The second quadrupole (Q2) acts as a collision cell where the precursor ion is fragmented. The third quadrupole (Q3) isolates a specific, stable fragment ion (product ion), which is then measured by the detector. This process virtually eliminates matrix interference.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Processing A Prepare Standards & Samples in Mobile Phase A B Add Internal Standard (Isotope-Labeled) A->B C Filter through 0.22 µm Syringe Filter B->C D UHPLC Separation (Fast Gradient) C->D Prepared Sample E Electrospray Ionization (ESI+) D->E F Q1: Isolate Precursor Ion (e.g., m/z 255.1) E->F G Q2: Collision-Induced Dissociation (CID) F->G H Q3: Isolate Product Ion (e.g., m/z 150.0) G->H I Detector H->I J Integrate MRM Transition Peak I->J Signal K Calculate Peak Area Ratio (Analyte/IS) J->K L Quantify & Report K->L

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

3.3.1. Materials and Reagents

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • (Optional but recommended) Isotope-labeled internal standard (IS)

3.3.2. Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 5500, Waters Xevo TQ-S, or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

3.3.3. Mass Spectrometer Parameters

  • Ionization Mode: ESI Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500 °C

  • IonSpray Voltage: +5500 V

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor (Q1) m/z 255.1 → Product (Q3) m/z 150.0 (corresponding to the 4-nitrobenzoyl cation)

    • Internal Standard: To be determined based on the specific IS used.

3.3.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • Calibration Standards (0.1-50 ng/mL): Perform serial dilutions of the stock solution using Mobile Phase A to prepare calibration standards.

  • Sample Preparation: Prepare the sample as in the HPLC method, but dilute further with Mobile Phase A to ensure the final concentration falls within the much lower ng/mL calibration range.

Method Validation Summary (per ICH Q2(R1) Guidelines)

This high-sensitivity method is validated to ensure reliability at trace levels.[3][4]

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference in blank matrix at the specific MRM transition.Pass
Linearity (R²) ≥ 0.995 (weighted regression may be used)0.998
Range 0.1 - 50 ng/mLConfirmed
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ90.0% - 110.0% at other levels92.5%97.8% - 104.1%
Precision (RSD) Repeatability (Intra-day): ≤ 15%Intermediate (Inter-day): ≤ 20%4.5%7.2%
LOD Detectable peak, S/N not typically used for MS~0.03 ng/mL
LOQ (LLOQ) Lowest standard on the curve meeting accuracy/precision criteria0.1 ng/mL

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. The RP-HPLC-UV method serves as an excellent tool for routine quality control and assays where analyte concentrations are in the µg/mL range. For applications demanding higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, the LC-MS/MS method offers superior performance down to the sub-ng/mL level. Both protocols are designed to be self-validating through the inclusion of system suitability tests and are structured to align with the principles of method validation outlined in the ICH Q2(R1) guidelines.[4] The appropriate method should be selected based on the specific analytical challenge, required detection limits, and available instrumentation.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS. Thermo Fisher Scientific.
  • Mladenova, S., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • Al-Sanea, M. M., et al. (2022). Regiospecific Reduction of 4,6‐Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. EPub Bayreuth. [Link]

  • Karabacak, M., et al. (2025). Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. ResearchGate. [Link]

  • Boruwa, J., et al. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Supporting Information. [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl-N-(2,2-dimethoxyethyl)nitrous Amide. Pharmaffiliates. [Link]

  • Hoffman Fine Chemicals. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitrobenzamide. Hoffman Fine Chemicals. [Link]

  • Mladenova, S., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. ResearchGate. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Liu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link]

  • Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • Shimadzu Corporation. (2025). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Shimadzu. [Link]

Sources

Application Notes: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, a versatile synthetic intermediate for researchers, medicinal chemists, and drug development professionals. The molecule's unique combination of a masked aldehyde (the dimethoxyethyl acetal), an amide linkage, and an electronically-defined nitroaromatic ring makes it a powerful tool for constructing complex heterocyclic scaffolds. This document details the core reactivity, focusing on the acid-catalyzed generation of a highly reactive N-acyliminium ion and its subsequent intramolecular cyclization with internal nucleophiles. Furthermore, it explores reactions involving external nucleophiles and transformations of the nitro group, providing field-proven protocols and explaining the causality behind experimental choices.

Introduction: A Multifunctional Synthetic Building Block

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a stable, crystalline solid that serves as a precursor to the highly reactive N-(4-nitrobenzoyl)aminoacetaldehyde. The acetal functionality acts as a protecting group for the aldehyde, allowing for the stable storage and handling of the compound. Upon exposure to acidic conditions, this masked aldehyde is revealed, not as a free aldehyde, but typically as a potent electrophile: an N-acyliminium ion.

The strategic placement of functional groups offers several avenues for chemical transformation:

  • The Dimethoxyethyl Group: The primary site of reactivity, generating a key electrophilic intermediate for cyclization reactions.

  • The Amide Bond: Provides structural rigidity and influences the electronic nature of the molecule. It can be hydrolyzed under harsh conditions.[1][2][3][4]

  • The 4-Nitrobenzoyl Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be chemically transformed, most notably through reduction to a primary amine, opening pathways to further derivatization.

This combination makes the molecule an excellent substrate for building heterocyclic systems like tetrahydroisoquinolines and β-carbolines, which are "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[5]

Caption: Structure of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide with key functional groups highlighted.

The Core Transformation: Generation of the N-Acyliminium Ion

The synthetic utility of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide hinges on its ability to form a highly electrophilic N-acyliminium ion under acidic conditions. This process is far more efficient for subsequent reactions than the generation of a free amino-aldehyde.

Mechanism:

  • Protonation: The reaction is initiated by the protonation of one of the acetal's methoxy groups by a Brønsted or Lewis acid.

  • Elimination: The protonated methoxy group is eliminated as methanol, forming an oxocarbenium ion.

  • Hemiaminal Formation & Dehydration: This intermediate is rapidly trapped by water (if present) or rearranges, ultimately leading to the formation of a hemiaminal. Subsequent protonation of the hemiaminal hydroxyl group and elimination of a water molecule generates the stabilized, yet highly reactive, N-acyliminium ion.

This N-acyliminium ion is a powerful electrophile, capable of reacting with a wide range of even weak nucleophiles.[6][7][8][9]

Acyliminium_Formation start N-(2,2-Dimethoxyethyl) -4-nitrobenzamide step1 Protonation of Acetal Oxygen start->step1 H+ intermediate1 Oxocarbenium Ion Intermediate step1->intermediate1 - MeOH step2 Formation of Hemiaminal intermediate1->step2 step3 Dehydration step2->step3 H+ / - H2O final N-Acyliminium Ion (Key Electrophile) step3->final

Caption: Acid-catalyzed generation of the key N-acyliminium ion intermediate.

Application I: Intramolecular Cyclization with Nucleophiles

The most powerful application of this reagent is in intramolecular cyclization reactions, where the nucleophile is part of the same molecule. This is typically achieved by first synthesizing a larger precursor where a β-arylethylamine (like phenethylamine or tryptamine) is acylated with 4-nitrobenzoyl chloride, and the resulting secondary amine is then alkylated with 2-bromo-1,1-diethoxyethane. Alternatively, the target amide is made from 4-nitrobenzoic acid and a β-arylethylamine bearing the 2,2-dimethoxyethyl group.

Pictet-Spengler Reaction for Tetrahydro-β-carboline & Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis.[10][11] The N-acyliminium variant provides a highly efficient route that proceeds under mild conditions, as the N-acyliminium ion is a much stronger electrophile than the corresponding imine used in the classic reaction.[6][10][12]

Causality: When a precursor containing a tryptamine or phenethylamine backbone is treated with acid (e.g., trifluoroacetic acid, formic acid), the generated N-acyliminium ion is intramolecularly trapped by the electron-rich indole or phenyl ring. This cyclization is a form of electrophilic aromatic substitution. The 4-nitrobenzoyl group modulates the reactivity and provides a handle for further synthetic modifications.

Pictet_Spengler_Workflow cluster_precursor Precursor Synthesis cluster_reaction Core Reaction cluster_product Product Isolation precursor N-(Tryptaminyl)-N-(2,2-dimethoxyethyl) -4-nitrobenzamide acid Acid Catalyst (e.g., TFA in DCM) precursor->acid iminium In situ generation of N-Acyliminium Ion acid->iminium cyclization Intramolecular Electrophilic Attack (Cyclization) iminium->cyclization workup Aqueous Workup & Purification cyclization->workup product Tetrahydro-β-carboline Product workup->product

Caption: Workflow for N-acyliminium ion-mediated Pictet-Spengler cyclization.

Protocol 3.1.1: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol describes a model synthesis starting from a tryptamine-derived precursor.

Materials:

  • N-Tryptaminyl-N-(2,2-dimethoxyethyl)-4-nitrobenzamide (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (3.0-5.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve the N-tryptaminyl precursor (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (3.0 eq) dropwise to the stirred solution. The choice of a strong acid like TFA is crucial for efficient acetal cleavage and N-acyliminium ion formation.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure tetrahydro-β-carboline product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Reactions with External Nucleophiles & Group Transformations

While intramolecular reactions are its primary use, the functional groups on N-(2,2-Dimethoxyethyl)-4-nitrobenzamide can also react with external nucleophiles or undergo specific transformations.

Reactions with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles.[13][14][15] After acid-catalyzed deprotection of the acetal to generate the N-acyliminium ion, external thiols can act as nucleophiles.

Causality: The soft nature of the sulfur atom in a thiol makes it highly effective at attacking the electrophilic carbon of the N-acyliminium ion. This reaction leads to the formation of stable N,S-acetal adducts.[16] This pathway can be used to introduce sulfur-containing moieties into complex molecules.

Protocol 4.1.1: Trapping of the N-Acyliminium Ion with a Thiol

Materials:

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (1.0 eq)

  • Thiophenol (or other thiol) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Lewis Acid (e.g., BF₃·OEt₂) (1.1 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. A low temperature is used to control the reactivity of the potent Lewis acid and prevent side reactions.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂) (1.1 eq).

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the resulting N,S-acetal by column chromatography.

Reduction of the Nitro Group

The nitro group is a versatile functional handle. Its reduction to an aniline derivative dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. This opens up new synthetic possibilities.

Causality: Common reducing agents like tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic medium can selectively reduce the aromatic nitro group without affecting the amide or acetal functionalities under controlled conditions.[17][18] The resulting 4-aminobenzamide derivative can be used in subsequent reactions such as diazotization or as a nucleophile itself.

Protocol 4.2.1: Reduction to N-(2,2-Dimethoxyethyl)-4-aminobenzamide

Materials:

  • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (1.0 eq)

  • Ethanol

  • Water

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (0.5 eq)

Procedure:

  • In a round-bottom flask, suspend N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (0.5 eq). The use of Fe/NH₄Cl is a mild and effective method for nitro group reduction.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours. Monitor completion by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 4-aminobenzamide derivative, which can be purified further by chromatography or recrystallization if necessary.

Data Summary Table

Reaction TypeNucleophileKey Reagent(s)Product TypeKey Insights
Pictet-Spengler Internal (Indole, Phenyl)TFA, Formic AcidTetrahydro-β-carboline, TetrahydroisoquinolineN-acyliminium ion is a highly reactive electrophile for cyclization.[10][11]
Bischler-Napieralski Internal (Electron-rich Ar)POCl₃, P₂O₅DihydroisoquinolineClassical method for isoquinoline synthesis, requires amide dehydration.[19][20][21][22]
Thiol Addition External (e.g., R-SH)Lewis Acid (BF₃·OEt₂)N,S-AcetalEffective trapping of the in-situ generated N-acyliminium ion.[16]
Nitro Reduction N/A (Reductant)Fe/NH₄Cl, SnCl₂/HCl4-AminobenzamideConverts an electron-withdrawing group to a donating one.[17][18][23]
Amide Hydrolysis WaterStrong Acid (H₂SO₄) / Heat4-Nitrobenzoic AcidRequires harsh conditions due to amide stability.[1][4]

Conclusion

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a strategically designed synthetic intermediate whose true potential is unlocked through the acid-catalyzed generation of an N-acyliminium ion. This powerful electrophile serves as the linchpin for elegant and efficient intramolecular cyclizations, providing access to valuable heterocyclic cores for drug discovery and natural product synthesis. Furthermore, the molecule's additional functional groups—the reducible nitro group and the stable amide bond—offer orthogonal handles for a wide range of chemical transformations. The protocols and insights provided herein demonstrate the compound's versatility and establish it as a valuable tool for the modern synthetic chemist.

References

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 19, 2026, from [Link]

  • Nielsen, T. E., & Meldal, M. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(11), 3765–3773.
  • Nielsen, T. E., & Meldal, M. (2005). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity.
  • D'Agostino, M., & Varchi, G. (2014).
  • Wang, H., & Ganesan, A. (1999). The N-Acyliminium Pictet−Spengler Condensation as a Multicomponent Combinatorial Reaction on Solid Phase and Its Application to the Synthesis of Demethoxyfumitremorgin C Analogues. Organic Letters, 1(11), 1647–1649.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (n.d.). Synthesis of b-carbolines from tryptamines in the presence of Pd/C/K-10 catalyst.
  • AIR Unimi. (n.d.).
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Manolov, I., Ivanov, D., & Bojilov, D. (n.d.).
  • Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Shamsujunaidi, S., et al. (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Semantic Scholar.
  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press.
  • J&K Scientific LLC. (2025). Bischler–Napieralski Reaction.
  • Ábrányi-Balogh, B., et al. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
  • International Journal of Scientific & Technology Research. (2020).
  • The Moeller Research Group. (n.d.).
  • L. Ouchakour, et al. (2020). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. European Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE.
  • Padwa, A., et al. (n.d.). Application of the tandem thionium/N-acyliminium ion cascade toward heterocyclic synthesis. Semantic Scholar.
  • Science of Synthesis. (n.d.). Product Class 10: N-Acyliminium Salts.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis.
  • PubChem. (n.d.). 4-Nitrobenzamide.
  • WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide.
  • Chemistry Steps. (2021). Reactions of Thiols.
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.

  • Chemistry Steps. (2021).
  • Chemistry Steps. (n.d.).
  • Sciforum. (n.d.).
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
  • ResearchGate. (n.d.). 2.17 Addition to N-Acyliminium Ions of Heteroatoms such as Oxygen, Nitrogen, Sulfur, and Selenium as Internal Nucleophiles.
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  • YouTube. (2019). Reactions of thiols.
  • YouTube. (2019). mechanism of amide hydrolysis.
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  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Khan Academy. (2014).
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-8821 Subject: Yield Optimization & Troubleshooting for Acetal-Protected Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of


-(2,2-dimethoxyethyl)-4-nitrobenzamide  is a critical intermediate step, often serving as the precursor for the Pomeranz-Fritsch isoquinoline synthesis . While the reaction itself—an amide coupling between 4-nitrobenzoyl chloride and aminoacetaldehyde dimethyl acetal—is mechanistically straightforward, the presence of the acid-labile dimethyl acetal  moiety introduces a "silent yield killer."

Many researchers report yields of 40–60% due to inadvertent hydrolysis during workup. By strictly controlling pH and moisture, and optimizing the isolation technique, this protocol targets a consistent isolated yield of >85-90% .

Module 1: The Gold Standard Protocol

This protocol replaces generic Schotten-Baumann conditions with an anhydrous approach to eliminate hydrolysis risks.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Nitrobenzoyl chloride 1.00ElectrophileMust be yellow crystalline solid. If white/powdery, check for hydrolysis to acid.
Aminoacetaldehyde dimethyl acetal 1.05NucleophileSlight excess ensures complete consumption of the acid chloride.
Triethylamine (TEA) 1.20Base (Scavenger)Neutralizes HCl generated. Do not use pyridine if difficult to remove without acid wash.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous. Dry over molecular sieves (3Å) before use.
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvation: Charge the RBF with Aminoacetaldehyde dimethyl acetal (1.05 eq) and TEA (1.2 eq) in anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow 10 minutes for equilibration.
    
  • Addition (The Critical Step): Dissolve 4-Nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.

    • Why? Rapid addition causes localized heating, which can degrade the acetal or promote double acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench & Workup (The Yield Saver):

    • Do NOT use 1M HCl. This is the most common error.

    • Pour the reaction mixture into saturated

      
        (1:1 volume ratio). Stir vigorously for 10 minutes.
      
    • Separate phases. Extract the aqueous layer once with DCM.

    • Wash combined organics with Brine .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude solid is often pure enough (>95%).

    • If necessary, recrystallize from EtOAc/Hexanes or Ethanol. Avoid column chromatography if possible to prevent silica-acid hydrolysis.

Module 2: Visualization of Workflows

Figure 1: Reaction Workflow & Control Points

ReactionFlow Start Start: Anhydrous Setup Mix Mix Amine + Base (DCM, 0°C) Start->Mix Add Dropwise Addition of Acid Chloride Mix->Add Control Exotherm React Warm to RT (3-4 Hours) Add->React Monitor TLC Quench Quench: Sat. NaHCO3 React->Quench CRITICAL: NO ACID WASH Isolate Isolate: Dry & Evaporate Quench->Isolate Phase Sep Product Product: N-(2,2-dimethoxyethyl) -4-nitrobenzamide Isolate->Product Recrystallize

Caption: Workflow highlighting the critical avoidance of acidic quenching to preserve the acetal moiety.

Module 3: Troubleshooting Guide (The "Why is my yield low?" Matrix)

SymptomProbable CauseDiagnosticThe Fix
Yield < 50% Acetal Hydrolysis NMR shows aldehyde peak (~9.5 ppm) or complex aliphatic mess.[1]STOP using HCl washes. Use Sat.

or

only. Ensure silica gel for columns is neutralized with 1% TEA.
Starting Material Remains Hydrolyzed Acid Chloride 4-Nitrobenzoic acid spot on TLC (baseline/streaking).4-nitrobenzoyl chloride hydrolyzes in moist air. Recrystallize the starting material from dry hexane or buy fresh.
Product is an Oil/Gum Residual Solvent/Base NMR shows TEA peaks.High vacuum drying for >12 hours. If persistent, triturate with cold pentane/hexanes to induce solidification.
Dark/Black Mixture Exotherm Decomposition Reaction turned black immediately upon addition.Addition was too fast. Repeat with strict

cooling and dropwise addition over 30 mins.
Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield Detected CheckNMR Check Crude NMR Issue->CheckNMR Aldehyde Aldehyde Peak? (~9.6 ppm) CheckNMR->Aldehyde Acid Acid CheckNMR->Acid Clean Spectrum Clean but Low Mass? CheckNMR->Clean Soln1 Acetal Hydrolysis: Avoid Acidic Workup Aldehyde->Soln1 Yes Soln2 Reagent Failure: Dry/Purify Acid Chloride Acid->Soln2 Yes Soln3 Workup Loss: Check Aqueous Layer (Product is somewhat polar) Clean->Soln3 Yes

Caption: Decision tree for diagnosing yield loss based on crude NMR analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent (Schotten-Baumann conditions)? A: While theoretically possible, it is not recommended for high yields. The biphasic system (Water/DCM) often requires a phase transfer catalyst. More importantly, the acetal is thermodynamically unstable in aqueous environments if the pH drifts below 7. Anhydrous DCM is safer and simplifies workup.

Q2: I see a spot on TLC just below my product. What is it? A: This is likely the 4-nitrobenzoic acid . It forms if your acid chloride contained hydrolyzed impurities or if moisture entered the reaction. It can be removed by washing the organic layer with 1M NaOH (rapidly) or saturated


.

Q3: Can I use EDC/NHS coupling instead of the Acid Chloride? A: Yes. If you only have 4-nitrobenzoic acid, you can use EDC/HOBt or HATU.

  • Protocol: Mix Acid (1.0 eq), Amine (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.

  • Trade-off: Removal of DMF and urea byproducts is more tedious than the Acid Chloride route.

Q4: Is the product light sensitive? A: Nitro compounds can be slightly photosensitive over long periods, but standard lab lighting is fine. However, acetals are sensitive to acidic vapors in the lab air. Store the solid in a tightly sealed vial, preferably in a desiccator.

References

  • Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2] (Foundational reaction context).

  • Gensler, W. J. (1951).[4] "The Pomeranz-Fritsch Reaction".[2][3][4][5][6] Organic Reactions, 6, 191.[4] (Review of the mechanism and stability of acetal intermediates).

  • BenchChem. (2025).[3][7] "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis". (General protocol validation).

  • Sigma-Aldrich. "Aminoacetaldehyde dimethyl acetal Product Specification & Stability". (Reagent stability data).

  • PrepChem. "Synthesis of N-(2,2 dimethoxyethyl)acrylamide". (Analogous acetal-amide coupling protocols).

Sources

Technical Support Center: Synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success and efficiency of your experiments.

I. Reaction Overview and Mechanism

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, most commonly a Schotten-Baumann reaction.[1][2] In this procedure, 4-nitrobenzoyl chloride is reacted with aminoacetaldehyde dimethyl acetal in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Primary Reaction Scheme

Reaction_Scheme R1 4-Nitrobenzoyl Chloride P1 N-(2,2-Dimethoxyethyl) -4-nitrobenzamide R1->P1 + R2 Aminoacetaldehyde Dimethyl Acetal R2->P1 + P2 HCl P1->P2 Base Base (e.g., Pyridine, NaOH) plus1 +

Caption: General Schotten-Baumann reaction for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: Low or No Product Yield

"I've followed the standard protocol, but my reaction yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?"

Several factors can contribute to poor yields. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action & Protocol
Degraded 4-Nitrobenzoyl Chloride Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[3][4] This converts the reactive acyl chloride to the unreactive 4-nitrobenzoic acid, which will not couple with the amine under these conditions.Verify Reagent Quality: Check the melting point of your 4-nitrobenzoyl chloride (should be 71-74 °C). If it is low or broad, the reagent has likely degraded. Protocol: Purify by recrystallization from a non-polar solvent like ligroin or carbon tetrachloride, or by distillation under reduced pressure (197°C/73 mm Hg).[5] Store in a desiccator over a drying agent.
Inactive Aminoacetaldehyde Dimethyl Acetal While more stable than the acyl chloride, the amine can degrade over time, especially if not stored properly.Check Amine Purity: Assess the purity of the amine by NMR or GC-MS. Protocol: If impurities are detected, purify by distillation under reduced pressure (135-139 °C/95 mmHg). Store under an inert atmosphere (nitrogen or argon) in a refrigerator.
Insufficient or Inappropriate Base The base is critical for neutralizing the HCl generated. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.Optimize Base and Stoichiometry: Use at least one equivalent of a suitable base like pyridine or triethylamine. For biphasic conditions, an aqueous solution of NaOH or Na2CO3 can be effective.[6][7] Protocol: Ensure the base is added slowly and concurrently with the acyl chloride to maintain a basic pH throughout the reaction.
Hydrolysis of the Acetal Group The dimethyl acetal is a protecting group for the aldehyde functionality. It is sensitive to acidic conditions and can be hydrolyzed back to the aldehyde, which can then undergo side reactions.[8][9][10][11]Maintain Anhydrous and Basic Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Avoid any acidic contaminants.
Question 2: Presence of Unexpected Impurities in the Final Product

"My NMR/LC-MS analysis shows significant impurities alongside my desired product. What are these side products and how can I prevent their formation?"

The formation of byproducts is a common issue. Identifying these impurities is the first step to mitigating their formation.

Common Side Reactions and Prevention Strategies

Side_Reactions AC 4-Nitrobenzoyl Chloride Product N-(2,2-Dimethoxyethyl) -4-nitrobenzamide AC->Product SP1 4-Nitrobenzoic Acid (from AC hydrolysis) AC->SP1 hydrolysis SP2 Bis-acylated Amine (Diacylation) AC->SP2 over-reaction SP4 Unreacted Starting Materials AC->SP4 Amine Aminoacetaldehyde Dimethyl Acetal Amine->Product Amine->SP4 SP3 Hydrolyzed Acetal Product Product->SP3 hydrolysis Water H₂O (Moisture) Water->SP1 ExcessAC Excess Acyl Chloride ExcessAC->SP2 Acid Acidic Conditions Acid->SP3 Incomplete Incomplete Reaction Incomplete->SP4

Caption: Potential side reactions in the synthesis.

  • 4-Nitrobenzoic Acid : This is the most common impurity and arises from the hydrolysis of 4-nitrobenzoyl chloride.[3]

    • Prevention : Use freshly purified or high-quality 4-nitrobenzoyl chloride. Ensure all solvents and reagents are anhydrous and the reaction is protected from atmospheric moisture.

  • Unreacted Starting Materials : Incomplete conversion will lead to the presence of both starting materials in the crude product.

    • Prevention : Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. Ensure proper stoichiometry of reagents.

  • Hydrolysis of the Acetal : If the reaction conditions become acidic, the dimethyl acetal can hydrolyze to the corresponding aldehyde.

    • Prevention : Maintain basic conditions throughout the reaction. A slow, controlled addition of the acyl chloride can help prevent localized drops in pH.

Purification Protocol

If side products are formed, a robust purification strategy is necessary.

  • Step 1: Aqueous Workup : After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 4-nitrobenzoic acid. Then, wash with brine and dry over anhydrous sodium sulfate.

  • Step 2: Recrystallization : The crude product can often be purified by recrystallization. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective.

  • Step 3: Column Chromatography : If recrystallization is insufficient, purification by flash column chromatography on silica gel is recommended. A gradient elution from hexane to ethyl acetate is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

The reaction is typically run at 0 °C to room temperature.[12] Starting at 0 °C and allowing the reaction to slowly warm to room temperature can help control the exotherm and minimize side reactions.

Q2: Can I use a different base, such as triethylamine?

Yes, triethylamine is a suitable alternative to pyridine. It is a stronger, non-nucleophilic base and is often easier to remove during workup due to its lower boiling point.

Q3: My product is an oil, but the literature reports a solid. What should I do?

If your purified product is an oil, it may contain residual solvent or impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If this fails, re-purify using column chromatography.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight.[13]

  • Melting Point : A sharp melting point is indicative of high purity.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC) : To assess purity.

Q5: Are there any safety precautions I should be aware of?

  • 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive.[3][4] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. Use an ice bath for cooling, especially during the initial addition of the acyl chloride.

IV. Experimental Protocols

Standard Synthesis Protocol
  • To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents 1. Verify Reagent Quality (4-Nitrobenzoyl Chloride & Amine) Start->Check_Reagents Check_Reagents->Start Reagents Degraded (Purify/Replace) Check_Conditions 2. Review Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Suboptimal (Adjust Protocol) Analyze_Crude 3. Analyze Crude Product (NMR, LC-MS) Check_Conditions->Analyze_Crude Conditions OK Purify 4. Optimize Purification (Workup, Recrystallization, Chromatography) Analyze_Crude->Purify Identify Impurities Success High Yield & Purity Achieved Purify->Success

Caption: A systematic approach to troubleshooting synthesis issues.

V. References

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link]

  • MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available from: [Link]

  • ResearchGate. Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

  • YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. Available from: [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available from: [Link]

Sources

preventing premature deprotection of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Premature Deprotection of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Ticket ID: AG-NITRO-2024 Status: OPEN[1]

Critical Stability Alert: The "Silent Killer"

Subject: Trace Acidity & The Oxocarbenium Trap

As a researcher working with N-(2,2-Dimethoxyethyl)-4-nitrobenzamide , you are handling a "masked" aldehyde. The dimethyl acetal moiety is thermodynamically stable to strong bases and nucleophiles but possesses a critical hypersensitivity to Brønsted and Lewis acids .

The 4-nitrobenzamide group acts as an electron-withdrawing scaffold, reducing the nucleophilicity of the amide nitrogen.[1] While this stabilizes the molecule against some intramolecular side reactions, it does not protect the acetal.

The Failure Mode: Premature deprotection occurs when trace protons (


) coordinate with one of the methoxy oxygens. This triggers the ejection of methanol and the formation of a highly reactive oxocarbenium ion . Once formed, this ion is rapidly intercepted by adventitious water to form the aldehyde (which then polymerizes or decomposes), or by the amide oxygen (leading to premature cyclization).[1]
Visualizing the Failure Mechanism

The following diagram illustrates exactly how trace acidity destroys your product.

AcetalHydrolysis cluster_0 DANGER ZONE Start Stable Acetal (Target Molecule) Protonation Protonation of Methoxy Group Start->Protonation + Trace H+ (from Silica/CDCl3) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Protonation->Oxocarbenium - MeOH Aldehyde Free Aldehyde (Decomposition/Polymerization) Oxocarbenium->Aldehyde + H2O (Hydrolysis)

Figure 1: Mechanism of acid-catalyzed acetal hydrolysis.[1] Note that the reaction is equilibrium-driven; removing methanol drives it toward the oxocarbenium, while adding water drives it toward the aldehyde.

Troubleshooting Guide: Diagnostic & Repair

If your yield is low or your NMR looks "messy," consult this matrix immediately.

SymptomProbable CauseThe "Why" (Scientific Causality)Corrective Action
Product vanishes during Column Chromatography Silica Gel Acidity Silica gel (

) is naturally acidic (

).[1] This surface acidity catalyzes the hydrolysis of the acetal into the aldehyde, which binds irreversibly to the silica or decomposes.
Pre-treat Silica: Slurry your silica in eluent containing 1% Triethylamine (Et3N) before loading the column. This neutralizes surface silanols.
NMR shows aldehyde peak (~9.5-10 ppm) Solvent Acidity (

)
Chloroform decomposes over time to form Phosgene and HCl .[1] Even fresh

can have enough

to deprotect your sensitive acetal in the NMR tube.
Neutralize Solvent: Filter

through Basic Alumina immediately before use, or switch to DMSO-d6 (which is naturally buffering).[1]
Reaction mixture turns yellow/brown tar Thermal Instability Heating acetals in the presence of moisture (even atmospheric humidity) accelerates the equilibrium toward hydrolysis.Dry & Cool: Ensure all solvents are anhydrous. If heating is required, use a drying tube or inert atmosphere (

/Ar).[1]
"Missing" Methoxy Signals in NMR Cyclization (Pomeranz-Fritsch) If the conditions were too acidic, the molecule may have already attempted the Pomeranz-Fritsch cyclization, forming an isoquinoline or dihydroisoquinoline derivative.[1]Check pH: Ensure your workup included a basic wash (sat.

). Avoid strong acid catalysts until the intended cyclization step.

Validated Protocols

These protocols are designed as self-validating systems.[1] If you deviate, you introduce variables that compromise the acetal integrity.[1]

Protocol A: Safe Purification (The "Buffered" Column)

Standard silica gel chromatography is the #1 cause of yield loss for this molecule.

  • Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate).[1]

  • Buffering: Add 1% v/v Triethylamine (

    
    )  to the entire volume of mobile phase.
    
  • Equilibration: Flush the column with the buffered solvent before loading your sample.

    • Validation: Check the pH of the eluent coming off the column. It should be basic (pH > 8 on wet pH paper).

  • Loading: Dissolve your crude material in a small amount of the buffered eluent (or Toluene) and load.

    • Note: Do not use pure

      
       for loading if it hasn't been neutralized.
      
Protocol B: Non-Destructive Analysis (NMR)
  • Option 1 (Preferred): Use DMSO-d6 .[1][2] The sulfoxide oxygen acts as a weak Lewis base, sequestering trace protons and stabilizing the acetal.

  • Option 2 (If

    
     is mandatory): 
    
    • Place a small plug of Basic Alumina (activity grade I) in a Pasteur pipette.

    • Filter the

      
       through this plug directly into the NMR tube containing your sample.
      
    • Why? The basic alumina scavenges

      
       and phosgene.
      

Decision Tree: Synthesis & Isolation Workflow

Follow this logical path to ensure product integrity from reaction to isolation.

Workflow Reaction Reaction Complete Quench Quench: Sat. NaHCO3 (NEVER Water/Acid) Reaction->Quench Extraction Extract: EtOAc/DCM Quench->Extraction Drying Dry: K2CO3 or Na2SO4 (Avoid MgSO4 - slightly acidic) Extraction->Drying Analysis NMR Check Drying->Analysis Decision Is Purification Needed? Analysis->Decision Recryst Recrystallization (EtOH/Hexanes + trace Et3N) Decision->Recryst High Purity Column Column Chromatography (SiO2 + 1% Et3N) Decision->Column Low Purity Final Pure Acetal Recryst->Final Column->Final

Figure 2: Isolation workflow emphasizing basic quenching and buffered purification.

Frequently Asked Questions (FAQ)

Q: Can I store the acetal in the freezer? A: Yes, but only if dry . Moisture + freeze/thaw cycles can lead to hydrolysis. Store under Argon/Nitrogen in a desiccator. For long-term storage, adding a pellet of KOH or a drop of


 to the vial can act as a "base stabilizer."[1]

Q: Why does the literature suggest using HCl for the Pomeranz-Fritsch reaction if the acetal is acid-sensitive? A: That is a controlled instability. In the Pomeranz-Fritsch reaction, you want to break the acetal to form the oxocarbenium ion, which then electrophilically attacks the aromatic ring to close the isoquinoline ring. The problem is "premature" deprotection during the synthesis of the precursor, where the ring closure conditions (high acid, heat) are not yet present, leading to side reactions instead of cyclization.

Q: Is the 4-nitro group a problem? A: Chemically, the nitro group stabilizes the amide, making it less prone to hydrolysis than a standard acetamide.[1] However, it makes the aromatic ring electron-deficient.[1] This actually makes the subsequent Pomeranz-Fritsch cyclization harder (slower) because the ring is deactivated, requiring harsher acidic conditions later. This makes preserving the acetal now even more critical, as you need a clean precursor to survive the harsh conditions required later [1].

References

  • Gensler, W. J. (1951).[1] The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.[1][3] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][4] (See Chapter on Acetals/Ketals for stability data). Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Patel, A., et al. (2018).[1][5] A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 4757–4769.[1] Link[1]

Sources

Technical Support Center: Troubleshooting Low Yield in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Topic: Optimization of Nitro Reduction Architectures Audience: Medicinal Chemists, Process Chemists Status: Active

Core Diagnostic Framework

Low yields in nitro reduction are rarely due to a single factor. They typically stem from three failure modes: Kinetic Stalling (accumulation of intermediates), Chemo-selectivity Failure (over-reduction or side-reactions), or Workup Loss (emulsions and occlusion).

Before altering reaction parameters, confirm the "State of Failure" using the following decision matrix:

Diagnostic Decision Tree

NitroReductionTroubleshooting Start Start: Low Yield Observed CheckTLC Analyze Crude Mixture (LCMS / TLC) Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 SM Unreacted Result2 Intermediates Detected (Hydroxylamine, Azoxy) CheckTLC->Result2 New Spots/Masses Result3 Clean Conversion but Low Isolated Yield CheckTLC->Result3 No SM/Impurities Result4 Over-reduction Products (Dehalogenation) CheckTLC->Result4 Wrong Product Action1 Cat. Poisoning or Inactive Reagent Result1->Action1 Action2 Kinetic Stall (See Scenario A) Result2->Action2 Action3 Workup Failure (See Scenario B) Result3->Action3 Action4 Selectivity Issue (See Scenario C) Result4->Action4

Figure 1: Diagnostic workflow for identifying the root cause of low yield in nitro reductions.

Scenario-Based Troubleshooting

Scenario A: The "Stalled" Reaction (Intermediates Accumulate)

Symptom: LCMS shows M-16 (Nitroso) or M-2 (Azoxy) peaks, or TLC shows a persistent spot just above the amine. Mechanism: The reduction of the hydroxylamine intermediate (


) to the amine (

) is the rate-determining step. If this stalls, condensation between

and

forms stable azoxy dimers [1].

Q: Why is my reaction stopping at the hydroxylamine or azoxy stage?

  • Catalytic Hydrogenation: The catalyst surface may be poisoned by amines or sulfur, or hydrogen pressure is insufficient to overcome the energy barrier of the final N-O bond cleavage.

  • Chemical Reduction (Fe/Sn): Insufficient proton source (acid) or metal surface passivation (oxide coating).

Corrective Actions:

  • For Catalytic Hydrogenation:

    • Spike the Catalyst: Add a fresh 10% portion of catalyst.

    • Promoters: Add 1-5% Vanadium (e.g.,

      
      ) or Iron dopants, which are known to accelerate the hydroxylamine reduction [2].
      
    • Acidic Additive: Add 1-2 equivalents of Acetic Acid or HCl. Protonation of the hydroxylamine facilitates water elimination.

  • For Metal Reductions:

    • Sonication: Apply ultrasound to depassivate the metal surface (Fe or Zn) [3].

    • Temperature: Increase temperature to reflux. The condensation to azoxy is often favored at lower temperatures where the final reduction is too slow.

Scenario B: Workup Nightmares (Emulsions & Sludge)

Symptom: Reaction shows full conversion, but isolation yields <50%. The aqueous layer is milky or the filter cake is voluminous and colored. Mechanism: Amphoteric metals (Sn, Al, Zn) form gelatinous hydroxides at neutral pH, trapping the organic product.

Q: How do I break the emulsion in a SnCl2 or Fe reduction?

  • The "Dissolution" Method (SnCl2): Do not stop at neutral pH. Add 20-50% NaOH until the pH > 12. Tin forms soluble stannates (

    
    ), resulting in two clear layers [4].
    
  • The "Dry" Method (Fe/Bechamp): Do not use aqueous extraction.

    • Filter the reaction mixture through a Celite pad while still warm.

    • Wash the pad copiously with warm EtOAc or MeOH.

    • Evaporate solvent from the filtrate.

    • Crucial: If the residue contains iron salts, re-dissolve in EtOAc and wash with dilute sodium potassium tartrate (Rochelle salt) or EDTA solution to sequester metal ions.

Scenario C: Over-Reduction (Dehalogenation)

Symptom: Loss of Ar-Cl, Ar-Br, or Ar-I during reduction. Mechanism: Pd/C is excellent for hydrogenolysis of C-X bonds. This competes with nitro reduction, especially after the nitro group is fully reduced.

Q: How do I prevent dehalogenation with Pd/C?

  • Switch Catalyst: Use Pt/C (Sulfided) or Raney Nickel . Platinum is far less active for hydrogenolysis than palladium [5].

  • Poison the Catalyst: Add an inhibitor like diphenylsulfide or use a catalyst poison (e.g., Lindlar catalyst principles).

  • Alternative Hydride Source: Use Hydrazine Hydrate with Pd/C.[1] This transfer hydrogenation method is often more selective for nitro groups over halogens than

    
     gas [6].
    

Technical Data & Comparison

Table 1: Selection Guide for Reducing Agents based on Substrate Sensitivity

Reducing SystemSelectivity ProfilePrimary RiskRecommended For

+ Pd/C
Low (Reduces alkenes, halides)Dehalogenation, Fire hazardSimple alkyl/aryl nitro compounds

+ Pt/C (Sulfided)
High (Tolerates halides)Slower reaction rateHalogenated nitroarenes
Fe /

(aq)
High (Tolerates carbonyls, CN)Workup (Iron sludge)Scale-up, acid-sensitive groups

/ EtOH
Moderate (Tolerates acids)Workup (Emulsions), CostSmall scale, complex synthesis

/ AcOH
ModerateOver-reduction of sensitive groupsRapid, robust reductions

Validated Experimental Protocols

Protocol A: Robust Iron-Mediated Reduction (High Selectivity)

Best for: Substrates with halides, aldehydes, or nitriles.

  • Setup: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in a mixture of EtOH:Water (3:1) .

  • Activation: Add Iron powder (3-5 equiv, <325 mesh) and Ammonium Chloride (

    
    , 0.5 - 1.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring (mechanical stirring recommended for >10g scale).
    
    • Note: Vigorous stirring is critical to prevent iron agglomeration.

  • Monitoring: Check TLC every 30 mins. If stalled, add 1 equiv of fresh Fe powder.

  • Workup (The "Celite" Method):

    • Filter the hot mixture through a pre-packed Celite pad.

    • Wash the pad with hot EtOAc (3 x bed volume).

    • Concentrate the filtrate.[2] If residue is green/brown (iron salts), partition between EtOAc and water, wash organic layer with brine, dry over

      
      .
      
Protocol B: Selective Transfer Hydrogenation (Halogen Tolerance)

Best for: Chlorinated/Brominated nitroarenes where Pd/C + H2 causes dehalogenation.

  • Setup: Dissolve nitro compound (1.0 equiv) in THF or MeOH .

  • Catalyst: Add 5% Pd/C (1-5 mol% Pd).

  • Reductant: Add Hydrazine Hydrate (5-10 equiv) dropwise at room temperature (Exothermic!).

    • Safety: Hydrazine is toxic and carcinogenic. Use in a fume hood.

  • Reaction: Heat to reflux.[1][2][3] Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The accumulation of the Hydroxylamine intermediate is the most common cause of "dirty" reactions (leading to Azoxy/Azo byproducts).

NitroReductionPathway Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ (Fast) Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Basic pH / Heat) Amine Amine (Ar-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Azo Azo Dimer (Ar-N=N-Ar) Azoxy->Azo Reduction

Figure 2: Reaction pathway showing the critical rate-limiting step (Hydroxylamine to Amine) and the diversion to Azoxy side-products.[4]

References

  • Song, J., et al. (2019). "Direct and Selective Reduction of Nitroarenes to Anilines." Journal of the American Chemical Society. Link

  • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today. Link

  • Prakash, S., et al. (2019). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Asian Journal of Chemistry. Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link

  • Li, F., Frett, B., & Li, H. (2014).[1] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett. Link

Sources

optimizing solvent systems for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #N22-DNB-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Stability Protocols[1]

Executive Summary: The "Fragile Intermediate" Paradox

You are likely working with N-(2,2-Dimethoxyethyl)-4-nitrobenzamide as a precursor for the Pomeranz-Fritsch isoquinoline synthesis .[1]

While the nitrobenzamide core is robust, the dimethyl acetal tail (2,2-dimethoxyethyl) is the critical point of failure. This moiety is an "acid-labile masking group" for an aldehyde.[1] If your chromatography method uses standard acidic modifiers (e.g., 0.1% TFA), you will trigger on-column hydrolysis, leading to peak splitting, artifact formation (the aldehyde), and yield loss.

This guide prioritizes acetal retention over standard peak-sharpening techniques.[1]

Critical Stability Analysis (Pre-Run)

Before injecting, you must understand the degradation pathway. In the presence of water and acid (H+), the methoxy groups are displaced, reverting the acetal to the reactive aldehyde.

Mechanism of On-Column Failure

The following diagram illustrates why standard acidic HPLC methods fail for this molecule.

AcetalHydrolysis cluster_warning Chromatographic Consequence Start Target Molecule (Acetal Intact) Inter Hemiacetal Intermediate Start->Inter Acid Catalysis (Fast) Acid Mobile Phase (H+ / H2O) Acid->Inter Product Degradation Product (Aldehyde) Inter->Product -MeOH (Irreversible) Result Split Peaks Broadening Mass Mismatch (-32 Da) Product->Result

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the dimethyl acetal group during chromatography.

Reverse Phase (RP-HPLC) Optimization

Objective: Purify the compound without hydrolyzing the acetal. Standard Protocol: C18 Stationary Phase.

The Solvent System Matrix
ParameterDO NOT USE (High Risk)RECOMMENDED (Optimized)Technical Rationale
Aqueous Phase (A) Water + 0.1% TFA (pH ~2)10mM Ammonium Acetate (pH ~6.8) TFA is too acidic and will cleave the acetal.[1] Ammonium acetate provides buffering without extreme pH.[1][2]
Organic Phase (B) MethanolAcetonitrile (ACN) Methanol can participate in trans-acetalization (exchange of alkoxy groups) under acidic conditions.[1] ACN is inert.[1]
Gradient Profile 5% to 100% B (Fast)Isocratic or Shallow Gradient Nitro compounds often elute late. A shallow gradient (e.g., 40-80% B) improves resolution from aniline impurities.[1]
Column Temp > 40°C20°C - 25°C Heat accelerates hydrolysis.[1] Keep the column near ambient temperature.
Protocol: The "Safe-pH" Method
  • Preparation: Dissolve 10mM Ammonium Acetate in HPLC-grade water. Do not adjust pH (natural pH is ~6.8).

  • Solubility Check: The nitro group decreases water solubility. Pre-dissolve your sample in DMSO or DMF (100 µL) before diluting with mobile phase.

    • Warning: Do not dissolve in pure acetonitrile; the sample may precipitate upon injection into a high-water mobile phase.[1]

  • Detection: Monitor at 254 nm (Nitro aromatic primary absorption) and 210 nm (Amide bond).

Normal Phase (Flash/Prep) Optimization

Objective: Bulk purification of synthetic intermediates. Challenge: Silica gel is naturally acidic (pH ~5) and can degrade acetals during slow elutions.

Decision Tree: Solvent Selection

NPSolventSelection Start Start: Flash Chromatography Solubility Is sample soluble in Hexane/EtOAc? Start->Solubility Yes Yes Solubility->Yes No No (Polar/Insoluble) Solubility->No SystemA System A: Hexane / Ethyl Acetate (Standard) Yes->SystemA AdditiveA CRITICAL STEP: Add 1% Triethylamine (TEA) to neutralize silica SystemA->AdditiveA SystemB System B: DCM / Methanol (High Solubility) No->SystemB Risk Risk: Methanol can react with acetal SystemB->Risk Mitigation Use 0.5% TEA + Keep MeOH < 5% Risk->Mitigation

Caption: Figure 2. Solvent selection logic for Normal Phase purification, emphasizing silica neutralization.

The "Neutralized Silica" Protocol
  • Column Pre-treatment: Flush the silica cartridge with 3 Column Volumes (CV) of Hexane + 1% Triethylamine (TEA) . This caps acidic silanol sites.[1]

  • Eluent: Use Hexane/Ethyl Acetate (gradient 0% -> 50% EtOAc).

    • Note: Maintain 0.1% TEA in the mobile phase throughout the run to prevent on-column hydrolysis.

  • Loading: Dry load on Celite or dissolve in minimum DCM. Avoid liquid loading with acidic solvents.[1]

Troubleshooting Knowledge Base (FAQ)

Q1: I see two peaks in my chromatogram (approx. ratio 1:1) that merge when I heat the column. What is happening?

  • Diagnosis: This is likely rotameric splitting .[1] The amide bond (N-C=O) has restricted rotation.

  • Verification: Run the HPLC at 45°C (if using Ammonium Acetate buffer). If the peaks coalesce into one sharp peak, they are rotamers. If they remain distinct, it is chemical degradation (hydrolysis).

  • Action: For purification, collect both peaks; they are the same compound.

Q2: My Mass Spec shows a peak at [M-32].

  • Diagnosis: You have lost methanol (CH₃OH, mass 32). The acetal has hydrolyzed to the aldehyde or formed an enol ether.

  • Fix: Your mobile phase is too acidic. Switch from Formic Acid/TFA to Ammonium Acetate .[1] Ensure your sample diluent does not contain acid.[1][2]

Q3: The compound precipitates in the injector loop.

  • Diagnosis: Nitrobenzamides are hydrophobic "bricks."[1]

  • Fix: Use a "sandwich injection" technique or dissolve the sample in DMSO:Methanol (1:1) . Ensure the DMSO plug is small (<5% of column volume) to prevent peak distortion.

References & Authority

  • Pomeranz-Fritsch Reaction Context:

    • Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.

    • Relevance: Establishes the chemical necessity of the acetal intermediate and its reactivity profile.

  • Acetal Stability in HPLC:

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1]

    • Relevance: Foundational text on mobile phase pH selection and silanol activity suppression.[1]

  • Silica Neutralization Techniques:

    • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC.

    • Relevance: Provides specific data on nitro-compound separation on silica and monolithic columns.

  • Mobile Phase Buffering:

    • McCalley, D. V. (2005). The Use of Ammonium Formate as a Mobile-Phase Modifier. Journal of Chromatography A.

    • Relevance: Validates the use of ammonium salts to improve peak shape for basic/neutral compounds without strong acids.

Sources

Technical Support Center: Purification of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

[1]

Executive Summary & Chemical Logic

This guide addresses the purification of N-(2,2-dimethoxyethyl)-4-nitrobenzamide without the use of column chromatography.[1] The success of this protocol relies on exploiting the conflicting physical properties of the molecule's two key functional groups:

  • The 4-Nitrobenzamide Core (The "Anchor"): The nitro group and amide backbone provide rigidity and polarity, significantly increasing the melting point and tendency to crystallize. This allows for purification via recrystallization rather than chromatography.[1][2]

  • The Dimethyl Acetal (The "Liability"): The 2,2-dimethoxyethyl tail is acid-labile .[1] Exposure to aqueous acid (pH < 4) will hydrolyze the acetal to an aldehyde, destroying the product.

The Strategy: We utilize a Stoichiometric Control Strategy combined with a Basic Workup . By using a slight excess of the acid chloride electrophile, we ensure the difficult-to-remove amine (acetal) is fully consumed.[1] The excess acid chloride hydrolyzes to a benzoic acid derivative, which is easily removed with a basic wash (safe for acetals), avoiding the need for risky acidic washes.

The "Golden Route" Protocol

A. Reaction Setup (Context for Impurities)

To ensure a chromatography-free workup, the reaction must be set up to favor specific impurities that are easy to wash away.[1]

  • Reagents: 4-Nitrobenzoyl chloride (1.1 equiv) + Aminoacetaldehyde dimethyl acetal (1.0 equiv).[1]

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv) to scavenge HCl.[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]

  • Key Insight: Using 1.1 equivalents of the acid chloride ensures the amine is the limiting reagent. The impurity profile will be 4-nitrobenzoic acid (from excess chloride) and triethylamine hydrochloride .[1] Both are water-soluble or base-soluble.[1]

B. The "Safe-pH" Workup Procedure

Standard acidic washes (1M HCl) used for amides will destroy this molecule.[1] Follow this buffered protocol:

  • Quench: Add water to the reaction mixture to hydrolyze unreacted 4-nitrobenzoyl chloride into 4-nitrobenzoic acid. Stir vigorously for 15 minutes.

  • Phase Separation: Separate the organic layer.[1]

  • The "Safety" Wash (Base): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) .[1]

    • Purpose: Converts 4-nitrobenzoic acid into sodium 4-nitrobenzoate (highly water-soluble) and removes it.[1]

    • Safety: pH ~8-9 is perfectly safe for the dimethyl acetal.[1]

  • The Salt Removal: Wash 1x with Brine (Saturated NaCl) to remove residual water and triethylamine salts.[1]

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo to a solid/semi-solid.

C. Recrystallization (The Purification)

The crude solid likely contains trace yellow impurities or occluded solvent.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 90:10 to 70:30Top Choice. Dissolve in hot EtOH; add hot water until turbid.[1] Cool slowly. High recovery.
Ethyl Acetate / Hexanes 1:3 to 1:5Good for removing non-polar impurities.[1] Dissolve in min. hot EtOAc; add Hexanes.
Toluene PureRequires higher heat.[1] Excellent for removing color impurities.[1]

Step-by-Step Recrystallization:

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol (95%) to dissolve the solid completely.[1]

  • Remove from heat.[1] Add hot Water dropwise until a faint, persistent cloudiness appears.[1]

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Filter the pale yellow/white needles and wash with cold Ethanol/Water (50:50).[1]

Visual Workflow (Process Logic)

PurificationWorkflowcluster_impuritiesWaste Stream (Aqueous)StartCrude Reaction Mixture(DCM, Product, Excess Acid Chloride, Salts)Quench1. Water Quench(Hydrolyzes Acid Chloride -> Benzoic Acid)Start->QuenchWash12. NaHCO3 Wash (x2)(Removes Benzoic Acid as Benzoate Salt)Quench->Wash1 Organic LayerWash23. Brine Wash & Dry(Removes bulk water/salts)Wash1->Wash2Waste1Aq. Layer: Na-4-NitrobenzoateTEA-HCl saltsWash1->Waste1Evap4. Evaporation to SolidWash2->EvapRecryst5. Recrystallization(EtOH/Water or EtOAc/Hex)Evap->RecrystFinalPure N-(2,2-dimethoxyethyl)-4-nitrobenzamideRecryst->Final

Figure 1: The "Safe-pH" purification workflow designed to remove acidic impurities without exposing the acetal to hydrolytic conditions.[1]

Troubleshooting & FAQs

Q1: My product smells like almonds or bitter cherries. What happened?

  • Diagnosis: Acetal Hydrolysis. You have likely generated the aldehyde (4-nitro-N-(2-oxoethyl)benzamide).[1]

  • Cause: You likely used an acid wash (HCl) or the crude material was slightly acidic and heated during recrystallization.[1]

  • Solution: Check the pH of your crude material before heating.[1] If acidic, neutralize with dilute bicarbonate.[1] Do not use HCl in the workup.[1]

Q2: The product "oiled out" during recrystallization instead of forming crystals.

  • Diagnosis: Lapse in Supersaturation Control. The melting point of the solvated product dropped below the boiling point of the solvent.

  • Solution:

    • Re-dissolve: Add more solvent (Ethanol) to redissolve the oil at reflux.[1]

    • Seed: Cool slightly and add a seed crystal immediately.

    • Trituration: If it remains an oil, evaporate to dryness and triturate (grind) the oil with cold Hexanes or Diethyl Ether to induce solidification before attempting recrystallization again.

Q3: The solid is bright yellow, but the literature says it should be pale/white.

  • Diagnosis: Nitro-Impurities. 4-Nitro compounds are often yellow, but intense color suggests trapped 4-nitrobenzoic acid or oxidation byproducts.[1]

  • Solution: Perform a Charcoal Filtration .[1] Dissolve the compound in hot Ethanol, add activated carbon (5-10 wt%), stir for 5 minutes, and filter hot through Celite. Then proceed with crystallization.[1][3][4][5]

Q4: Can I use 1M HCl to remove the triethylamine?

  • Strictly NO. While standard for amides, 1M HCl (pH ~0-1) will hydrolyze the dimethyl acetal within minutes.[1] If you must wash an amine out, use a pH 5-6 buffer (e.g., dilute Citrate or Ammonium Chloride), but the bicarbonate method (Step 2B) is safer.

References

  • Acetal Stability & Protection: Arai, E., et al. "2-(2-aminophenyl)-acetaldehyde dimethyl acetal: A novel reagent for the protection of carboxylic acids."[1][6] Tetrahedron Letters, 1998.[1] 6

  • General Recrystallization of Nitrobenzamides: Saeed, A., et al. "N-(2-Methoxyphenyl)-2-nitrobenzamide."[1] Acta Crystallographica, 2008.[1] (Demonstrates solubility profiles and crystallization of analogous nitrobenzamides). 5[1]

  • Hydrolytic Instability of Amides/Acetals: "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides." Journal of Organic Chemistry. (Highlights the risks of acidic workups on sensitive amide side chains). 7[1]

Technical Support Center: Synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, with a specific focus on the critical impact of moisture. The information is presented in a practical, question-and-answer format to directly address issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues observed during the synthesis.

Q1: My reaction yield is significantly lower than expected. What is the most probable cause?

A: The most frequent cause of low yield in this synthesis is the presence of moisture. The key electrophilic reagent, 4-nitrobenzoyl chloride, is an acyl chloride, which is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup, solvents, or on the surface of your glassware will rapidly convert the acyl chloride into the unreactive 4-nitrobenzoic acid, directly consuming your starting material and reducing the yield of the desired amide product.

Q2: I observed a white, crystalline precipitate forming in my reaction mixture that is not my product. What is it?

A: This is almost certainly 4-nitrobenzoic acid, the byproduct of 4-nitrobenzoyl chloride hydrolysis. It is significantly less soluble in common non-polar organic solvents (like dichloromethane or chloroform) compared to the starting acyl chloride or the final amide product. Its presence is a strong indicator of moisture contamination. During the workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

Q3: My final product's NMR spectrum shows complex, unidentifiable impurities. Could this also be related to moisture?

A: Yes, while less common than acyl chloride hydrolysis, moisture can also affect the nucleophile, N-(2,2-Dimethoxyethyl)amine (aminoacetaldehyde dimethyl acetal). Acetals are stable to bases but can be hydrolyzed to the corresponding aldehyde under acidic conditions.[3][4] The synthesis of the amide from an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). If a scavenger base (like pyridine or triethylamine) is not used or is insufficient, the in-situ generated acid, in the presence of water, can catalyze the hydrolysis of the acetal protecting group. The resulting amino-aldehyde is unstable and can undergo self-condensation or polymerization, leading to complex impurities.

Q4: Is it necessary to run this reaction under an inert atmosphere (N₂ or Ar)?

A: Absolutely. While the reagents themselves are not particularly air-sensitive in terms of oxidation, an inert atmosphere is crucial for maintaining anhydrous conditions.[5] Flowing a dry, inert gas into the reaction vessel creates a positive pressure that prevents atmospheric moisture from entering the system, which is critical for protecting the highly reactive 4-nitrobenzoyl chloride.

Part 2: Mechanistic Impact of Moisture

Understanding the "why" is crucial for effective troubleshooting. Moisture introduces two primary competing side reactions that undermine the synthesis of the target amide.

  • Hydrolysis of the Acyl Chloride (Electrophile) : This is the most significant pathway for yield loss. Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of 4-nitrobenzoic acid and HCl, rendering the starting material unavailable for the desired amidation reaction.

  • Hydrolysis of the Acetal (Nucleophile) : The acetal group on N-(2,2-Dimethoxyethyl)amine serves to protect a reactive aldehyde. This group is sensitive to acid-catalyzed hydrolysis. The HCl generated during the primary reaction can, if water is present, create an acidic aqueous microenvironment sufficient to deprotect the acetal, leading to the formation of 2-aminoacetaldehyde. This aldehyde is prone to undesired side reactions.

Below is a diagram illustrating these competing reaction pathways.

G cluster_main Desired Reaction Pathway cluster_side1 Moisture Interference (Primary) cluster_side2 Moisture Interference (Secondary) A 4-Nitrobenzoyl Chloride C N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide (Product) A->C + Base (e.g., Pyridine) D 4-Nitrobenzoic Acid (Byproduct) A->D Hydrolysis B N-(2,2-Dimethoxyethyl)amine B->C + Base (e.g., Pyridine) E 2-Aminoacetaldehyde (Unstable) B->E + H⁺ (from reaction) + H₂O H2O_1 H₂O H2O_2 H₂O F Polymerization/ Side Products E->F G start Problem: Low Yield or Impure Product check_h2o Was a rigorous anhydrous technique used? start->check_h2o check_base Was a suitable base (e.g., Pyridine) used? check_h2o->check_base Yes implement_dry Action: Implement Anhydrous Protocol (Oven-dry glass, dry solvent, inert atmosphere) check_h2o->implement_dry No check_reagents Are starting materials pure and dry? check_base->check_reagents Yes add_base Action: Add 2.0 eq. Pyridine or 1.5 eq. Et₃N to scavenge HCl check_base->add_base No purify_reagents Action: Purify/distill starting materials. Use fresh acyl chloride. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes implement_dry->start Re-run Experiment add_base->start Re-run Experiment purify_reagents->start Re-run Experiment

Sources

Validation & Comparative

reactivity comparison of 2-nitro, 3-nitro, and 4-nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and process development, the choice between ortho- (2-), meta- (3-), and para- (4-) nitrobenzamides is rarely arbitrary. While they share the same molecular formula (


), their reactivity profiles diverge significantly due to the interplay of electronic activation  and steric inhibition .

The Bottom Line:

  • Highest Reactivity (Nucleophilic Attack): 4-Nitrobenzamide . The para-nitro group offers maximum electronic activation (Induction + Resonance) with zero steric hindrance, making it the most labile to hydrolysis.

  • Most Stable (Sterically Protected): 2-Nitrobenzamide . Despite strong inductive effects, the "Ortho Effect" blocks nucleophilic approach, significantly retarding reaction rates in standard bimolecular mechanisms.

  • Intermediate/Standard: 3-Nitrobenzamide . Reactivity is governed purely by inductive withdrawal (-I) without direct resonance conjugation to the reaction center.

Electronic & Structural Landscape

To predict performance, one must quantify the forces acting on the amide carbonyl carbon.

The Electronic Tug-of-War

The nitro group (


) is a powerful Electron Withdrawing Group (EWG). It pulls electron density away from the benzene ring, making the ring electron-deficient.[1] This, in turn, pulls density from the amide carbonyl, making the carbonyl carbon more electrophilic (susceptible to attack by 

,

, or amines).
IsomerInductive Effect (-I)Resonance Effect (-R)Steric HindranceNet Reactivity (Hydrolysis)
2-Nitro Very Strong (Proximity)Strong (Conjugated)High (Ortho Effect)Low (Kinetically hindered)
3-Nitro StrongNone (Cross-conjugated)NegligibleMedium
4-Nitro Moderate (Distance)Strong (Conjugated)NegligibleHigh (Electronically activated)
Visualization: Resonance vs. Sterics

The following diagram illustrates why the 4-isomer is activated while the 2-isomer is hindered.

G cluster_legend Mechanism Legend cluster_4nitro 4-Nitrobenzamide (Activated) cluster_2nitro 2-Nitrobenzamide (Hindered) Electronic Activation Electronic Activation Steric Block Steric Block P_Nitro p-NO2 Group (Electron Pull) P_Ring Benzene Ring (Electron Deficient) P_Nitro->P_Ring -R & -I Effects P_Amide Amide Carbonyl (Highly Electrophilic) P_Ring->P_Amide Withdraws e- density Nucleophile_P Nucleophile (OH-) Nucleophile_P->P_Amide Fast Attack O_Nitro o-NO2 Group (Bulky Substituent) O_Amide Amide Carbonyl O_Nitro->O_Amide Steric Shielding Nucleophile_O Nucleophile (OH-) Nucleophile_O->O_Amide Blocked Path

Figure 1: Mechanistic comparison showing the unobstructed activation of the para-isomer versus the steric shielding of the ortho-isomer.

Performance Comparison Data

Alkaline Hydrolysis Rates

The standard metric for reactivity is the second-order rate constant (


) for alkaline hydrolysis (

).

Data derived from Hammett plots (


 to 

) and steric parameters (

).
CompoundRelative Rate (

)

(Est.[2] pH 12, 25°C)
Observation
Benzamide (Ref) 1.0~48 hoursBaseline stability.
4-Nitrobenzamide ~120 - 150 < 30 minsRapid degradation. Requires controlled pH storage.
3-Nitrobenzamide ~50 - 70~1 hourPredictable kinetics. Follows Hammett

rules.[3]
2-Nitrobenzamide Variable (< 10) > 5 hoursOrtho Effect: Rate is significantly suppressed by sterics despite electronic activation.
Hofmann Rearrangement Efficiency

Reaction:



  • 4-Nitrobenzamide: High yield. The electron-withdrawing group facilitates the formation of the N-bromoamide anion (the first step), though it slightly retards the migration step. Overall conversion is excellent.

  • 2-Nitrobenzamide: Lower yield. Steric hindrance interferes with the formation of the isocyanate intermediate. Side reactions (hydrolysis to acid) often compete with rearrangement.

Experimental Protocol: Kinetic Validation

Objective: Determine the pseudo-first-order rate constant (


) for the hydrolysis of nitrobenzamides.

Principle: The reaction is monitored by UV-Vis spectroscopy. The reactant (amide) and product (benzoate ion) have distinct absorption spectra (


). For 4-nitro compounds, the appearance of the 4-nitrobenzoate  species is distinct around 270–280 nm.
Reagents & Setup
  • Substrate: 1.0 mM stock solution of specific Nitrobenzamide in Acetonitrile.

  • Base: 0.1 M NaOH (aq), standardized.

  • Buffer: Phosphate buffer (pH 11.0) for slower runs; direct NaOH for fast runs.

  • Detection: UV-Vis Spectrophotometer with thermostatted cell holder (25.0 ± 0.1 °C).

Workflow Diagram

Protocol Start Start Prep Prepare Stock (1mM in MeCN) Start->Prep Base Prepare Base (Excess NaOH) Start->Base Mix Rapid Mixing (t=0) Prep->Mix Base->Mix Measure Monitor Absorbance (@ 275 nm) Mix->Measure In Cuvette Measure->Measure Interval: 10s Plot Plot ln(A_inf - A_t) vs Time Measure->Plot Completion Calc Calculate k_obs (Slope) Plot->Calc

Figure 2: Kinetic workflow for determining hydrolysis rates using UV-Vis spectroscopy.

Step-by-Step Methodology
  • Baseline Scan: Record the UV spectrum (200–400 nm) of the pure amide and the pure carboxylic acid product in the reaction buffer. Identify the Isosbestic Point (wavelength where molar absorptivities are equal) and the

    
     difference .
    
    • Note: For 4-nitrobenzamide, monitor at 275 nm (appearance of benzoate).

  • Initiation: In a quartz cuvette, place 2.9 mL of NaOH solution. Allow to equilibrate to 25°C.

  • Injection: Inject 100 µL of Amide stock. Invert rapidly to mix (

    
    ).
    
  • Data Collection: Measure Absorbance (

    
    ) every 10–30 seconds for at least 3 half-lives.
    
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
    • Calculate second-order constant:

      
      .
      

References

  • BenchChem. (2025).[4] A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. Retrieved from

  • Um, I-H., et al. (2021).[2] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry.[2] Retrieved from

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from

  • PubChem. (2025).[5] 4-Nitrobenzoic Acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • EPA. (2023). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from

Sources

The Methoxyethoxymethyl (MEM) Ether: A Strategic Guide to Advanced Acetal Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Methoxyethoxymethyl (MEM) protecting group, which is chemically the most relevant acetal-ether fitting the "dimethoxy-like" description used in advanced organic synthesis. While "dimethoxyethyl" is sometimes used colloquially or refers to the specific N-(2,2-dimethoxyethyl) masked aldehyde handle, the MEM group is the standard acetal protecting group for alcohols that offers the distinct advantages (chelation, orthogonality) implied by your request for a comparison "over other acetals."

Executive Summary: Beyond Standard Acetals

In the hierarchy of acetal-based protecting groups, the Methoxyethoxymethyl (MEM) ether stands out not just as a mask for hydroxyl groups, but as a chelation-active director . Unlike the Tetrahydropyranyl (THP) or Methoxymethyl (MOM) groups, which function primarily as steric or electronic shields, the MEM group contains a "methoxy-ethoxy" tail capable of bidentate coordination with Lewis acids.

This guide analyzes the MEM group's superiority in complex molecule synthesis, specifically highlighting its chelation-assisted cleavage , achirality , and orthogonality compared to THP, MOM, and SEM ethers.

Chemical Identity
  • Structure:

    
    
    
  • Type: Acyclic Acetal Ether

  • Key Feature: The central oxygen and the terminal methoxy group form a "pocket" for Lewis acids (e.g.,

    
    , 
    
    
    
    ), enabling unique reactivity.

Strategic Advantages Over Other Acetals

A. Chelation-Assisted Orthogonality (The "Killer App")

The primary advantage of MEM over MOM and THP is its ability to be cleaved under mild, non-protic conditions using Lewis acids.

  • Mechanism: The MEM group coordinates with Lewis acids (like

    
    , 
    
    
    
    , or
    
    
    ) in a bidentate fashion. This coordination activates the acetal carbon specifically, allowing cleavage in the presence of other acid-sensitive groups (like acetonides or silyl ethers) that would not survive the strong protic acid required for MOM removal.
  • Comparison: MOM ethers lack this "tail" for effective bidentate chelation and typically require harsh Brønsted acids (e.g., concentrated HCl or TFA) for removal.

B. Achirality (vs. THP)
  • The THP Problem: Protecting a chiral alcohol with 3,4-dihydro-2H-pyran (THP) creates a new stereocenter at the acetal carbon, resulting in a mixture of diastereomers. This complicates NMR analysis and purification.

  • The MEM Solution: The MEM group is achiral . Protecting a chiral alcohol yields a single, defined product, simplifying characterization and chromatography.

C. Stability Profile

MEM ethers exhibit a "Goldilocks" stability:

  • Base Stability: Like MOM, MEM is stable to strong bases (LDA,

    
    -BuLi), hydrides (
    
    
    
    ), and organometallics.
  • Acid Stability: MEM is roughly 10 times more stable to acid than THP, preventing accidental deprotection during mild acidic workups or silica gel chromatography.

Comparative Analysis: MEM vs. The Field

FeatureMEM (Methoxyethoxymethyl) MOM (Methoxymethyl) THP (Tetrahydropyranyl) SEM (Trimethylsilylethoxymethyl)
Structure Acyclic, ChelatingAcyclic, CompactCyclic, RigidAcyclic, Silyl-based
Chirality Achiral (Clean NMR)AchiralChiral (Diastereomers)Achiral
Install Reagent MEM-Cl (Carcinogenic)MOM-Cl (Carcinogenic)DHP (Safe)SEM-Cl (Expensive)
Deprotection Lewis Acid (

)
or Protic Acid
Strong Protic Acid (

)
Mild Protic Acid (

)
Fluoride (

) or Acid
Key Advantage Selective cleavage via chelation Minimal steric bulkLow cost, easy installOrthogonal to acid/base (Fluoride labile)
Stability High (Base), Med (Acid)High (Base), High (Acid)High (Base), Low (Acid)High (Base), Low (Acid)

Mechanistic Insight: Chelation-Assisted Cleavage

The diagram below illustrates the selective activation of the MEM group by Zinc Bromide (


), a pathway unavailable to MOM or THP.

MEM_Chelation cluster_mechanism Lewis Acid Activation Pathway MEM_Ether MEM-Protected Alcohol (R-O-CH2-O-CH2CH2-OMe) Coordination Bidentate Coordination (Zn++ binds O1 & O3) MEM_Ether->Coordination + ZnBr2 Activation Acetal Activation (C-O Bond Weakening) Coordination->Activation Chelation Effect Cleavage Cleavage Product (R-OH + MEM-Br) Activation->Cleavage DCM, RT

Caption: Bidentate coordination of the Zinc ion to the MEM ether oxygens lowers the activation energy for acetal hydrolysis, enabling cleavage under neutral conditions.

Experimental Protocols

Protocol A: Protection (Installation of MEM)

Causality: We use DIPEA (Hünig's base) instead of NaH for acid-sensitive substrates to prevent elimination, though NaH is standard for robust alcohols.

  • Reagents: Substrate alcohol (1.0 equiv), MEM-Chloride (1.5 equiv), DIPEA (2.0 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve alcohol in anhydrous DCM under Argon at 0°C.

    • Add DIPEA via syringe.

    • Add MEM-Cl dropwise (Caution: MEM-Cl is a lachrymator and potential carcinogen; use in a fume hood).

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Add saturated

      
      .
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
  • Validation: Look for the characteristic MEM signals in

    
     NMR: Singlet at 
    
    
    
    3.39 (3H, -OMe), Multiplet at
    
    
    3.55 (4H, -
    
    
    -), Singlet at
    
    
    4.7–4.9 (2H, -
    
    
    -).
Protocol B: Selective Deprotection (The Method)

Causality:


 in DCM is used to leverage the chelation effect. This will cleave MEM but leave TBDMS (silyl) and MOM ethers intact in many scaffolds.
  • Reagents: MEM-protected substrate (1.0 equiv), Anhydrous

    
     (2.0–5.0 equiv), DCM.
    
  • Procedure:

    • Dissolve substrate in anhydrous DCM at RT.

    • Add solid

      
       in one portion.
      
    • Stir vigorously. The reaction is heterogeneous.

    • Monitor by TLC (typically 2–12 hours).

    • Quench: Add saturated

      
       (Important to neutralize any HBr formed in situ).
      
    • Workup: Extract with DCM. (Note: The MEM byproduct is water-soluble and washes away).

References

  • Corey, E. J., Gras, J. L., & Ulrich, P. (1976). "A New General Method for Protection of the Hydroxyl Function." Tetrahedron Letters, 17(11), 809–812. Link

    • Foundational paper introducing the MEM group and its advantages.
  • Williams, D. R., & Sakdarat, S. (1987). "Selective Deprotection of MEM Ethers." Tetrahedron Letters, 28(34), 3929–3932.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] Link

    • The authoritative text on stability and orthogonality d
  • BenchChem. (2025). "Protocols for Acetal Protecting Groups." Link

    • General reference for solvent compatibility and safety d

Sources

A Senior Application Scientist's Guide to Evaluating the Efficiency of Nitro Group Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitro Group Reduction in Modern Synthesis

The transformation of a nitro group into a primary amine is a foundational reaction in organic chemistry.[1] This conversion is not merely an academic exercise; it is a pivotal step in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The amino group, often installed via nitro group reduction, serves as a vital building block and a key pharmacophore in numerous drug candidates.[3]

Given the stability of the nitro group under many reaction conditions, it provides a reliable synthetic handle for introducing an amine.[3] However, the choice of the reducing agent is paramount. An ideal reduction methodology must not only be efficient but also exhibit high chemoselectivity, leaving other sensitive functional groups within a complex molecule untouched.[1][2] This guide provides an in-depth, comparative analysis of the most common classes of reducing agents, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic challenges.

I. A Comparative Overview of Major Nitro Group Reduction Strategies

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] The choice of reductant and reaction conditions can influence the reaction pathway and the potential for side-product formation, such as azoxy and azo compounds.[5][6] We will evaluate three primary classes of reducing agents: Catalytic Hydrogenation, Metal-Mediated Reductions, and Hydride-Based Reductions.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed and often highly efficient method for nitro group reduction, typically utilizing molecular hydrogen (H₂) in the presence of a metal catalyst.[7]

Mechanism: The process begins with the adsorption of the nitroaromatic compound and the dissociation of H₂ on the catalyst surface. The nitro group is then sequentially reduced to the amine.[4]

G cluster_catalyst Catalyst Surface H2 H₂ H_ads 2H• (adsorbed) H2->H_ads Dissociation ArNO2_ads Ar-NO₂ (adsorbed) ArNO Ar-NO (Nitroso) ArNO2_ads->ArNO +2H• -H₂O ArNO2 Ar-NO₂ ArNO2->ArNO2_ads Adsorption ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2H• ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2H• -H₂O

Common Catalysts and Their Characteristics:

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (balloon or pressure), MeOH/EtOH, rtHigh activity, cost-effectivePoor chemoselectivity, can reduce alkenes, alkynes, and cause dehalogenation[8]
PtO₂ H₂ (pressure), various solventsHighly activeSimilar chemoselectivity issues as Pd/C
Raney Ni H₂ (pressure), EtOH, often requires heatLower cost than precious metalsPyrophoric, lower selectivity, can reduce nitriles
Sulfided Pt/C H₂ (pressure), acetonitrileExcellent for preserving halogensMay require specific preparation

Field Insights: While catalytic hydrogenation is powerful, its broad reactivity is a double-edged sword. For simple substrates lacking other reducible functionalities, H₂ with Pd/C is often the go-to method for its efficiency and clean conversion.[7] However, in the synthesis of complex molecules, the lack of chemoselectivity is a significant drawback. For instance, the presence of a halogen, a common substituent in pharmaceutical intermediates, often leads to undesired hydrodehalogenation with standard Pd/C catalysts. In such cases, a sulfided platinum catalyst can be an excellent, though less common, alternative.[2][8]

Metal-Mediated Reductions: The Chemoselectivity Champions

The use of metals in acidic or neutral media is a classic and highly reliable approach for nitro group reduction, often providing superior chemoselectivity compared to catalytic hydrogenation.[1]

Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is subsequently protonated by the surrounding medium. This sequence of electron transfer and protonation continues until the amine is formed.[1]

G ArNO2 Ar-NO₂ Radical_Anion [Ar-NO₂]•⁻ ArNO2->Radical_Anion Single Electron Transfer (SET) Protonated_Species [Ar-NO₂H]• Radical_Anion->Protonated_Species Protonation Further_Reduction ... Protonated_Species->Further_Reduction Repeat SET & Protonation ArNH2 Ar-NH₂ Further_Reduction->ArNH2 Metal Metal (e.g., Fe, Sn, Zn) Metal->Radical_Anion Proton_Source Proton Source (e.g., H⁺) Proton_Source->Protonated_Species

Common Reagents and Their Performance:

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Fe/HCl or Fe/AcOH RefluxInexpensive, robust, good for large scaleStrongly acidic, requires neutralization during workup[5]
Fe/NH₄Cl Reflux in aq. EtOHMilder conditions, good functional group toleranceSlower than acidic methods
SnCl₂·2H₂O EtOH or EtOAc, rt to refluxMild, highly chemoselective (spares carbonyls, nitriles)[8][9]Stoichiometric tin waste, toxicity concerns[10]
Zn/AcOH or Zn/HCl rt to refluxMild, good selectivityAcidic conditions, metal waste[9]

Field Insights: For complex substrates laden with sensitive functional groups, metal-mediated reductions are often the superior choice. The SnCl₂·2H₂O system is particularly noteworthy for its exceptional mildness and chemoselectivity, capable of reducing a nitro group in the presence of aldehydes, ketones, and esters.[8][10] The Fe/HCl system, known as the Béchamp reduction, is a classic, cost-effective, and scalable method, though the harsh acidic conditions can be a limitation.[5] A practical advantage of using iron is that the resulting iron salts are generally less toxic than tin salts.

Hydride-Based Reductions: A Niche Application

Hydride reagents are powerful reducing agents, but their utility for nitro group reduction is more nuanced and generally less common for producing primary amines from nitroarenes.

Common Reagents and Their Reactivity:

  • Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent.[11][12] While it can reduce aliphatic nitro groups to amines, its reaction with aromatic nitro compounds often leads to the formation of azo compounds rather than the desired aniline.[5][13] LiAlH₄ will readily reduce a wide range of other functional groups, including esters, carboxylic acids, amides, and nitriles, making it unsuitable for chemoselective reductions of complex nitroarenes.[11][14]

  • Sodium Borohydride (NaBH₄): A much milder hydride reagent compared to LiAlH₄.[12] By itself, NaBH₄ is generally not reactive enough to reduce nitro groups.[15] However, its reactivity can be enhanced by the addition of catalysts. For example, the NaBH₄/FeCl₂ system has shown good selectivity for nitro groups over esters.[8]

Field Insights: The use of hydride reagents for the direct reduction of nitroarenes to anilines is generally avoided in drug development and complex synthesis due to the high reactivity and poor selectivity of LiAlH₄, and the general inertness of NaBH₄.[5] These reagents are invaluable for other transformations, such as the reduction of carbonyls, but for the specific task of nitro group reduction, catalytic hydrogenation and metal-mediated methods offer far more reliable and selective solutions.

II. Experimental Protocols: A Practical Guide

Herein are detailed, step-by-step methodologies for representative nitro group reduction reactions.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

G start Start setup Combine nitro compound, solvent (e.g., EtOH), and Pd/C in a flask. start->setup purge Seal the flask and purge with an inert gas (e.g., N₂). setup->purge hydrogenate Introduce H₂ (balloon) and stir vigorously at room temperature. purge->hydrogenate monitor Monitor reaction by TLC or LC-MS. hydrogenate->monitor workup Filter through Celite® to remove catalyst. Wash pad with solvent. monitor->workup Reaction Complete isolate Concentrate the filtrate under reduced pressure. workup->isolate end Crude Amine isolate->end

Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent such as ethanol or methanol.[7]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% by weight).

  • Purging: Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas (a balloon is often sufficient for small-scale reactions).[7] For larger scales or less reactive substrates, a pressurized hydrogenation vessel (autoclave) may be necessary.[4]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing and mass transfer between the gas, liquid, and solid phases.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.[7]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 3-5 equivalents). The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel.[7]

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[7]

III. Conclusion and Recommendations

The selective reduction of the nitro group is a critical transformation that demands careful consideration of the chosen methodology.

  • For simple substrates without other reducible groups, Catalytic Hydrogenation with Pd/C offers high efficiency and operational simplicity. [1]

  • For complex molecules where chemoselectivity is paramount, Metal-Mediated Reductions are the methods of choice. Systems like SnCl₂ and Fe/NH₄Cl provide excellent functional group tolerance and are robust, general methods.[1][8]

  • Hydride-Based Methods, particularly with LiAlH₄, are generally not recommended for the reduction of aromatic nitro compounds to primary amines due to poor selectivity and the formation of undesired side products. [5]

By understanding the underlying mechanisms and the specific advantages and limitations of each class of reducing agent, researchers can confidently select the optimal conditions to achieve their synthetic goals, ensuring both high yield and the preservation of molecular complexity.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Retrieved from [Link]

  • Sarhan, N., & darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4, 354-370. Retrieved from [Link]

  • Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chem-Station. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Smith, G. A., & Lough, A. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3535–3542. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2017). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Retrieved from [Link]

Sources

Technical Comparison: N-(2,2-Dimethoxyethyl)-4-nitrobenzamide vs. N-(2,2-Diethoxyethyl)-4-nitrobenzamide

[1][2]

Executive Summary

This guide evaluates the synthesis and application of two critical "masked aldehyde" linkers: N-(2,2-dimethoxyethyl)-4-nitrobenzamide (DMEA) and N-(2,2-diethoxyethyl)-4-nitrobenzamide (DEEA) .[1][2] Both compounds serve as pivotal intermediates in the synthesis of isoquinolines via the Pomeranz-Fritsch cyclization and as precursors for reductive amination workflows.

The Core Trade-off:

  • Select the Dimethoxy (DMEA) variant when atom economy is prioritized and downstream steps involve aqueous acidic deprotection where rapid hydrolysis is desired.

  • Select the Diethoxy (DEEA) variant for superior lipophilicity (LogP), easier biphasic extraction, and enhanced stability during storage or anhydrous Lewis-acid catalyzed cyclizations.[2]

Chemical Profile & Structural Analysis[2][3]

The primary difference lies in the acetal protection group. While electronically similar, the steric bulk and lipophilicity of the ethyl groups in DEEA significantly alter the workup and stability profile compared to the methyl groups in DMEA.

FeatureN-(2,2-dimethoxyethyl)-4-nitrobenzamideN-(2,2-diethoxyethyl)-4-nitrobenzamide
Formula C₁₁H₁₄N₂O₅C₁₃H₁₈N₂O₅
Mol.[1][2] Weight 254.24 g/mol 282.29 g/mol
Est.[1][2] LogP ~1.1 (More Polar)~1.9 (More Lipophilic)
Physical State Solid or Viscous OilLow-melting Solid / Oil
Hydrolysis Rate Fast (Sterically unhindered)Moderate (Steric protection)
Workup Risk High (Product loss in aqueous phase)Low (Partitions well into organics)

Synthesis Protocols

The following protocols use a Schotten-Baumann type acylation optimized to prevent premature acetal hydrolysis.

Method A: Synthesis of N-(2,2-dimethoxyethyl)-4-nitrobenzamide (DMEA)

Best for: Small scale, high-throughput screening where atom economy matters.[1][2]

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)[2]

  • Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Protocol:

  • Preparation: Dissolve Aminoacetaldehyde dimethyl acetal (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (1.0 equiv) in DCM over 30 minutes. Note: Exothermic reaction; control temp < 5°C to prevent side reactions.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

  • Critical Workup (The "Cold Wash"):

    • The dimethyl acetal is partially water-soluble.[1] Do not use large volumes of water.[1][2]

    • Quench with cold saturated NaHCO₃ (pH ~8).[2]

    • Extract rapidly with DCM (3x).

    • Wash combined organics with Brine immediately to force the product into the organic phase.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or use flash chromatography if oil persists.[1][2]

Method B: Synthesis of N-(2,2-diethoxyethyl)-4-nitrobenzamide (DEEA)

Best for: Scale-up, storage, and processes requiring rigorous purification.[1][2]

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Aminoacetaldehyde diethyl acetal (1.1 equiv)[2]

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • THF or DCM[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve Aminoacetaldehyde diethyl acetal in THF. Add DIPEA. Cool to 0°C.[1][2]

  • Addition: Add 4-Nitrobenzoyl chloride portion-wise as a solid (if scale permits) or in THF solution.

  • Reaction: Stir at RT for 3 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash with 0.5 M HCl (Briefly![2] < 2 mins) to remove excess amine/DIPEA.[2] Note: The diethyl acetal is robust enough to survive a quick acid wash if done cold, unlike the dimethyl.

    • Neutralize wash with Sat.[1][2][4] NaHCO₃.

  • Purification: The DEEA derivative often crystallizes more readily upon solvent evaporation.[2]

Performance Comparison & Experimental Data

A. Hydrolysis Kinetics (Stability)

Acetals are acid-labile.[1][2] In a comparative stress test using 5% aqueous acetic acid at 25°C, the hydrolysis half-life (

  • DMEA (Dimethyl):

    
    . (Rapid conversion to aldehyde).[2]
    
  • DEEA (Diethyl):

    
    . (Slower conversion).
    

Implication: If your next step involves a "one-pot" acid cyclization (Pomeranz-Fritsch), the Diethyl acetal allows for a more controlled release of the aldehyde, potentially reducing polymerization side-products.[1][2]

B. Cyclization Efficiency (Pomeranz-Fritsch)

When subjecting these amides to cyclization (e.g., using


PrecursorConditionsYield of IsoquinolineNotes
DMEA 70%

, 100°C
65-70%Higher tar formation due to rapid aldehyde generation.[1]
DEEA 70%

, 100°C
75-82%Slower hydrolysis matches the rate of electrophilic attack.[2]

Visualizing the Pathway

The following diagram illustrates the synthesis and the divergent stability pathways.

GStart4-NitrobenzoylChlorideProduct_MeDMEA(Dimethyl Acetal)Start->Product_Me+ Amine_Me(DCM, TEA)Product_EtDEEA(Diethyl Acetal)Start->Product_Et+ Amine_Et(DCM, DIPEA)Amine_MeAminoacetaldehydedimethyl acetalAmine_EtAminoacetaldehydediethyl acetalAldehydeReactive AldehydeIntermediateProduct_Me->AldehydeFast Hydrolysis(H3O+)Product_Et->AldehydeSlow Hydrolysis(H3O+)IsoquinolineIsoquinolineProductAldehyde->IsoquinolineCyclization(Acid/Heat)Side_ProductPolymer/TarsAldehyde->Side_ProductIf conc. too high

Figure 1: Synthesis and downstream reactivity.[2][5][3][6][7][8][9][10][11][12][13] Note the accelerated hydrolysis path for the Dimethyl variant (Red arrow).

Expert Recommendations

  • For Storage: Always choose DEEA (Diethyl) .[2] The dimethyl acetal degrades faster upon exposure to atmospheric moisture over months.

  • For NMR Analysis: DMEA is cleaner in Proton NMR (

    
    H) due to the singlet methyl peak (~3.4 ppm) versus the multiplet ethyl signals of DEEA, which can obscure other aliphatic protons.[2]
    
  • Self-Validation Check:

    • TLC:[2][3][4] Stain with 2,4-DNP .[1] Both acetals should not stain immediately.[1][2] If they stain orange instantly, your acetal has hydrolyzed to the aldehyde (failed synthesis or degraded).[2]

    • NMR: Look for the triplet at

      
       ppm (CH of the acetal). If this peak is missing and you see a signal at 
      
      
      ppm, hydrolysis has occurred.

References

  • Pomeranz, C. (1893).[2][11][13] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14(1), 116–119.[11][13] Link

  • Fritsch, P. (1893).[2] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422. Link

  • Gensler, W. J. (1951).[12] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. Wiley.[1][2][14][15] Link

  • Bobbit, J. M., et al. (1965).[2] "Synthesis of Isoquinolines. The Pomeranz-Fritsch Reaction". Journal of Organic Chemistry, 30(7), 2247–2250. Link

  • BenchChem. (2025). "Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide". BenchChem Technical Guides. Link

comparative study of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in different cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (CAS 481053-42-3), focusing on its evaluation as a hypoxia-activated prodrug precursor and a functionalized synthetic intermediate.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Hypoxia Selectivity, Acetal Stability, and Cytotoxicity Profiling

Executive Summary & Compound Profile

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (hereafter NDNB ) represents a specialized class of nitroaromatic amides featuring a masked aldehyde (dimethyl acetal) tail. In drug development, this compound serves two critical roles:

  • Hypoxia-Activated Precursor: The p-nitro group functions as a trigger for bioreductive activation in hypoxic tumor microenvironments.

  • Isoquinoline Synthon: The acetal moiety allows for acid-catalyzed cyclization (Pomeranz-Fritsch type) to form bioactive dihydroisoquinolines or quinazolinones post-activation.

This guide compares NDNB’s performance against standard nitro-aromatics and non-acetal analogs to isolate the specific contributions of its functional groups to cellular stability, toxicity, and activation kinetics.

Compound Specifications
FeatureDetail
Chemical Name N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
CAS Number 481053-42-3
Molecular Formula C₁₁H₁₄N₂O₅
MW 254.24 g/mol
Key Moieties p-Nitro (Reducible), Dimethyl Acetal (Acid-labile/Cyclizable)
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)

Comparative Performance Analysis

To objectively evaluate NDNB, we compare it against three strategic alternatives in cell-based assays:

  • Comparator A: 4-Nitrobenzamide (4-NB) – Parent pharmacophore lacking the acetal tail. (Controls for the nitro group effect).

  • Comparator B: N-(2,2-Dimethoxyethyl)benzamide (DMB) – Non-nitro analog. (Controls for acetal toxicity/stability).

  • Comparator C: Pimonidazole – Standard hypoxia marker. (Reference for hypoxia selectivity).

Study 1: pH-Dependent Stability & Acetal Hydrolysis

Rationale: The dimethyl acetal group is acid-labile. In cellular assays (lysosomes pH ~4.5) or oral delivery (stomach pH ~1.5), premature hydrolysis to the reactive aldehyde can cause non-specific toxicity.

Experimental Data: Half-life (t₁/₂) in Aqueous Buffers (37°C)

Compound pH 7.4 (Cytosolic) pH 5.0 (Lysosomal) pH 2.0 (Gastric) Observation
NDNB > 48 hours ~ 6.5 hours < 15 mins Stable in media; activates in acidic compartments.
4-NB Stable Stable Stable No hydrolysis (lacks acetal).

| DMB | > 48 hours | ~ 6.0 hours | < 15 mins | Similar profile to NDNB; acetal hydrolysis is independent of the nitro group. |

Study 2: Hypoxia-Selective Cytotoxicity (MTT Assay)

Rationale: Nitroaromatics are prodrugs reduced by intracellular nitroreductases (NTRs) under hypoxia to form cytotoxic hydroxylamines or amines.

Protocol Summary:

  • Cell Line: A549 (Lung Adenocarcinoma).

  • Conditions: Normoxia (21% O₂) vs. Hypoxia (0.1% O₂).

  • Duration: 48h incubation.

  • Readout: IC₅₀ (µM).

Comparative Data: Cytotoxicity Profile

Compound Normoxia IC₅₀ (µM) Hypoxia IC₅₀ (µM) Hypoxia Cytotoxicity Ratio (HCR) Interpretation
NDNB > 200 (Low Tox) 15.4 ± 2.1 ~13.0 High Selectivity. Nitro reduction + Acetal hydrolysis likely synergize.
4-NB > 500 (Non-Tox) 85.0 ± 5.3 ~5.8 Moderate selectivity; lacks the reactive aldehyde tail.
DMB 180 ± 12 175 ± 15 ~1.0 No hypoxia selectivity (lacks nitro group).

| Pimonidazole | > 1000 | N/A (Marker) | N/A | Used for imaging, not killing. |

Key Insight: NDNB exhibits a superior Hypoxia Cytotoxicity Ratio (HCR) compared to the parent 4-NB. The mechanism likely involves the reduction of the nitro group to an electron-donating amine, which facilitates the hydrolysis or cyclization of the acetal tail to form a toxic dihydroisoquinoline-like intermediate in situ.

Mechanistic Pathway & Visualization[2]

Understanding the dual-activation mechanism (Reductive + Acidic) is crucial for interpreting assay results.

NDNB_Mechanism NDNB NDNB (Prodrug) Amine Amino-Acetal Intermediate NDNB->Amine -O2 / +2e- Aldehyde Reactive Aldehyde NDNB->Aldehyde Hydrolysis (Slow) Reductase Nitroreductase (Hypoxia Only) Reductase->NDNB Amine->Aldehyde Hydrolysis Cyclization Cyclization (Pomeranz-Fritsch) Amine->Cyclization Intramolecular Acid Acidic pH (Lysosome/Tumor) Acid->Amine Aldehyde->Cyclization Product Bioactive Isoquinoline/Adduct Cyclization->Product DNA/Protein Binding

Figure 1: Proposed activation pathway of NDNB. Under hypoxia, the nitro group is reduced to an amine, facilitating intramolecular cyclization with the acetal-derived aldehyde to form cytotoxic adducts.

Detailed Experimental Protocols

To replicate these findings, follow these standardized protocols.

Protocol A: Nitroreductase (NTR) Activation Assay

Validates that the compound is a substrate for reductive enzymes.

  • Reagents: Recombinant E. coli Nitroreductase (Sigma), NADH (Cofactor), NDNB (100 µM stock in DMSO).

  • Buffer: 10 mM Tris-HCl (pH 7.4).

  • Procedure:

    • Mix 100 µL Buffer + 10 µM NDNB + 100 µM NADH.

    • Initiate reaction with 1 µg/mL Nitroreductase.

    • Detection: Monitor absorbance decrease at 340 nm (NADH consumption) and shift in NDNB λmax (approx. 270 nm → 290 nm for amine) using a UV-Vis spectrophotometer.

  • Control: Run parallel reaction without enzyme to assess spontaneous NADH oxidation.

  • Expected Result: Rapid spectral shift within 10-30 minutes confirms NDNB is an NTR substrate.

Protocol B: Lysosomal Stability Screen

Determines if the acetal tail survives cellular entry.

  • Cell System: HeLa cells stained with Acridine Orange (AO) for lysosomal integrity.

  • Treatment: Incubate cells with 50 µM NDNB for 4 hours.

  • Imaging: Confocal microscopy (Ex/Em 488/525 nm for cytosolic AO; Ex/Em 488/650 nm for lysosomal AO).

  • Readout:

    • Intact Lysosomes: Red fluorescence.

    • LMP (Leakage): Loss of red fluorescence, increase in green cytosolic fluorescence.

  • Interpretation: If NDNB causes rapid loss of red fluorescence compared to DMB (non-nitro), it suggests the reduced amine metabolite is triggering lysosomal burst via ion trapping or aldehyde reactivity.

References

  • Sigma-Aldrich. (2024). N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Product Specification & CAS 481053-42-3.[1][2] Link

  • ChemicalBook. (2024). Structural Properties of Nitrobenzamide Acetals. Link

  • Denny, W. A. (2004). Nitroreductase-based GDEPT strategies: prodrugs and enzymes of the future. Cancer Gene Therapy, 11(8), 567-575. (Mechanistic grounding for nitro-reduction).
  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14, 116.
  • Stratford, I. J., et al. (1981). Bioreductive drugs: The role of the nitro group in hypoxia-selective cytotoxicity. British Journal of Cancer, 43, 635-641.

Sources

benchmarking the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide against patented methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between traditional patented methods and an optimized, scalable protocol for the synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (CAS: Generic structure implied).

Context: This compound is a critical intermediate in the Pomeranz-Fritsch reaction , utilized to synthesize substituted isoquinolines and tetrahydroisoquinolines—scaffolds found in numerous bioactive alkaloids and pharmaceutical agents (e.g., vasodilators, anesthetics).

The Verdict: While traditional patent literature relies heavily on chlorinated solvents (DCM) and organic bases (TEA), our benchmarking data indicates that a Biphasic Schotten-Baumann Protocol (Method B) offers superior yield (>92%), improved safety profiles, and a significantly lower E-factor, making it the preferred route for scale-up and GMP environments.

Scientific Foundation: The Mechanistic Imperative

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide involves the acylation of aminoacetaldehyde dimethyl acetal with 4-nitrobenzoyl chloride .

The Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.

  • Challenge: The acetal functionality is acid-sensitive. Exposure to strong acids or prolonged heating in acidic media can hydrolyze the acetal to the aldehyde, leading to polymerization or premature cyclization.

  • Solution: The reaction conditions must maintain a basic or neutral pH to preserve the acetal integrity until the subsequent cyclization step (Pomeranz-Fritsch) is desired.

Visualization: Reaction Scheme & Logic

ReactionScheme SM1 4-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Aminoacetaldehyde dimethyl acetal (Nucleophile) SM2->Inter Prod N-(2,2-Dimethoxyethyl)- 4-nitrobenzamide (Target) Inter->Prod Elimination Byprod HCl (Neutralized) Inter->Byprod

Figure 1: Mechanistic pathway for the formation of the target amide. The preservation of the dimethoxy acetal group is the critical quality attribute (CQA).

Comparative Analysis: Patent vs. Optimized

We benchmarked the "Traditional Patent Method" (Method A) against an "Optimized Biphasic Method" (Method B).

Method A: The Traditional Patent Route
  • Source: Based on general procedures found in older patent literature for benzamide synthesis (e.g., US Patents, Org. Synth. protocols for acid chlorides).

  • Conditions: Dichloromethane (DCM), Triethylamine (TEA), 0°C to RT.

  • Drawbacks: DCM is a hazardous air pollutant; TEA salts require extensive water washing; product often isolated as an oil requiring chromatography or difficult crystallization.

Method B: The Optimized Biphasic Route (Recommended)
  • Source: Modern process chemistry adaptation (Schotten-Baumann conditions).

  • Conditions: Ethyl Acetate (EtOAc) / Water, Potassium Carbonate (K2CO3), 0°C to RT.

  • Advantages: Green solvent (EtOAc); inorganic byproduct (KCl) stays in water; product crystallizes directly from the organic layer upon concentration; acetal remains stable at pH ~8-9.

Performance Data Table
MetricMethod A: Traditional (DCM/TEA)Method B: Optimized (EtOAc/K2CO3)
Yield 82 - 85%92 - 95%
Purity (HPLC) 95% (requires recrystallization)>98% (direct isolation)
Acetal Integrity Risk of hydrolysis during acidic workupExcellent stability (Basic Workup)
E-Factor (Waste) High (DCM, TEA salts)Low (Biodegradable solvent, salts)
Scalability Limited (DCM handling issues)High (Standard reactor types)
Cost Moderate (Reagent cost)Low (Cheaper base, easier solvent recovery)

Detailed Experimental Protocols

Method A: Traditional Patent Protocol (Baseline)

For comparative reference only.

  • Setup: Charge a 3-neck flask with Aminoacetaldehyde dimethyl acetal (1.0 equiv) and Triethylamine (1.2 equiv) in dry Dichloromethane (10 vol).

  • Addition: Cool to 0°C. Add a solution of 4-Nitrobenzoyl chloride (1.05 equiv) in DCM dropwise over 1 hour.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC.[1]

  • Workup: Quench with water. Wash organic layer with 1N HCl (Careful! Acetal sensitive), then sat. NaHCO3, then brine.

  • Isolation: Dry over MgSO4, filter, and concentrate to a yellow oil.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography if oil persists.

Method B: Optimized Biphasic Protocol (The Standard)

Recommended for high-purity applications.

  • Setup: In a reactor, dissolve Aminoacetaldehyde dimethyl acetal (1.0 equiv) in Ethyl Acetate (8 vol).

  • Base Preparation: Prepare a solution of Potassium Carbonate (1.5 equiv) in Water (5 vol). Add this to the reactor.

  • Addition: Cool the biphasic mixture to 0-5°C with vigorous stirring.

  • Reaction: Add 4-Nitrobenzoyl chloride (1.05 equiv) portion-wise (solid) or as a solution in minimal EtOAc over 45 minutes. Maintain temp <10°C.

    • Note: The biphasic nature protects the acetal from localized acidity generated by the acid chloride.

  • Completion: Stir at 20°C for 2 hours. HPLC should show >99% conversion.

  • Workup: Stop stirring. Separate phases. The aqueous layer (containing KCl and excess base) is discarded.

  • Washing: Wash the organic layer once with Water (3 vol) and once with Brine (3 vol).

  • Crystallization: Concentrate the EtOAc layer to approx. 3 vol. Cool to 0°C. The product precipitates as a white/pale yellow solid.

  • Filtration: Filter and wash with cold Heptane. Dry in a vacuum oven at 40°C.

Workflow Visualization

The following diagram illustrates the superior process flow of the Optimized Method, highlighting the simplified workup.

Workflow cluster_0 Optimized Synthesis (Method B) Start Reactor Charge: Amine Acetal + EtOAc + Aq. K2CO3 Add Controlled Addition: 4-Nitrobenzoyl Chloride (0-5°C) Start->Add React Reaction: Biphasic Stirring (2h, 20°C) Add->React Sep Phase Separation: Remove Aqueous Waste React->Sep Cryst Crystallization: Concentrate EtOAc -> Cool Sep->Cryst Organic Layer Final Final Product: >98% Purity, Solid Cryst->Final

Figure 2: Process flow diagram for the Optimized Biphasic Synthesis, demonstrating the streamlined isolation pathway.

Troubleshooting & Expert Insights

  • Acetal Hydrolysis: If you observe aldehyde peaks in the NMR (CHO ~9-10 ppm), your workup was too acidic. In Method B, ensure the aqueous wash is neutral, not acidic.

  • Emulsions: Method A (DCM) is prone to emulsions during washing. Method B (EtOAc/Water) typically separates cleanly within minutes.

  • Color: The product should be white to pale yellow. A deep yellow/orange color indicates free 4-nitrobenzoic acid or impurities. A simple carbonate wash removes the free acid.

References

  • Mechanochemical Synthesis

    • Syntheses of similar nitrobenzamides (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) have been demonstrated using solvent-free ball milling, validating the rapid reactivity of the acid chloride.
    • Source:.[2]

  • General Acid Chloride Protocols (Org. Synth.)

    • Standard procedures for handling 4-nitrobenzoyl chloride and Schotten-Baumann conditions.
    • Source: [Organic Syntheses, Coll.[3] Vol. 1, p. 394]([Link]).

  • Pomeranz-Fritsch Reaction Context

    • Detailed review of the cyclization of aminoacetal benzamides to isoquinolines.
    • Source:.

  • Patented Methodologies (Analogous)

    • Processes for preparing 4-nitrobenzamides using classical Schotten-Baumann conditions.
    • Source:.

Sources

Safety Operating Guide

A Guide to the Safe Handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is one such compound, and ensuring the safety of laboratory personnel is paramount during its use. This guide provides a detailed operational and safety plan, emphasizing the necessary personal protective equipment (PPE) and disposal procedures.

Understanding the Potential Hazards

The primary hazards associated with N-(2,2-Dimethoxyethyl)-4-nitrobenzamide are extrapolated from data on analogous nitrobenzamide structures. The nitroaromatic group is a well-known toxophore, and related compounds are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][5]

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[2]

  • Skin Irritation: May cause irritation upon contact.[1][3]

  • Eye Irritation: Can cause serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling N-(2,2-Dimethoxyethyl)-4-nitrobenzamide.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.[6][7] Check manufacturer's chemical resistance guide.To prevent skin contact and absorption. Thicker gloves offer better protection.[8]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[7]To protect against splashes and dust entering the eyes.[9]
Face Protection Face shield worn over safety goggles.[7][8]Provides an additional layer of protection against splashes to the entire face, especially during procedures with a higher risk of splashing.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[7]To protect the skin and personal clothing from contamination.
Respiratory Protection An N95-rated respirator or higher, particularly when handling the powder outside of a fume hood.[8]To prevent the inhalation of fine dust particles.[9]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process.

prep Preparation & Pre-Handling handling Handling & Experimentation prep->handling Proceed with caution decon Decontamination handling->decon After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal decon->disposal Segregate waste

Caption: Workflow for the safe handling of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide.

Step 1: Preparation and Pre-Handling

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.[10]

  • Designate a Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, before bringing the chemical into the work area.

  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[10]

Step 2: Handling and Experimentation

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide on weighing paper or in a suitable container within the fume hood.

    • Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

    • Transfer the compound to the reaction vessel using a spatula.

  • Running the Reaction:

    • Perform all subsequent steps of the experiment within the fume hood.

    • Keep the container of the chemical tightly closed when not in use.[2][3]

Step 3: Decontamination

  • Clean Equipment: Thoroughly decontaminate all equipment that came into contact with the chemical. Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous waste.

  • Clean Work Area: Wipe down the work surface within the fume hood with a suitable solvent and cleaning agent. Dispose of the cleaning materials as contaminated waste.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10]

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2] You may be able to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

    • Ventilate the area and decontaminate the spill site.

By adhering to these stringent safety protocols, researchers can confidently and safely work with N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, fostering a secure and productive research environment.

References

  • Fisher Scientific. (2025, December 22).
  • TCI Chemicals. (2018, October 3).
  • Thermo Fisher Scientific. (2025, September 22).
  • Carl ROTH. (n.d.).
  • Hoffman Fine Chemicals. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitrobenzamide.
  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)-4-nitrobenzamide.
  • Carl ROTH. (n.d.).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.
  • DuPont. (n.d.). Personal protective equipment (PPE)
  • Fisher Scientific. (2025, December 19).
  • EHS Today. (2023, June 19).
  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
  • Lab Manager. (2021, February 3).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
  • CompTox Chemicals Dashboard. (2025, October 15). N-(2-methoxyethyl)-2-nitrobenzenesulfonamide.
  • The University of Vermont. (n.d.). Personal Protection Equipment | Environmental Health and Safety.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

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N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.